molecular formula C8H9F2NO B1283712 2-Amino-1-(2,4-difluorophenyl)ethanol CAS No. 51337-06-5

2-Amino-1-(2,4-difluorophenyl)ethanol

Cat. No.: B1283712
CAS No.: 51337-06-5
M. Wt: 173.16 g/mol
InChI Key: VRMHGFAPUWXIIT-UHFFFAOYSA-N
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Description

2-Amino-1-(2,4-difluorophenyl)ethanol is a useful research compound. Its molecular formula is C8H9F2NO and its molecular weight is 173.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1-(2,4-difluorophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(2,4-difluorophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-(2,4-difluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,12H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMHGFAPUWXIIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588010
Record name 2-Amino-1-(2,4-difluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51337-06-5
Record name 2-Amino-1-(2,4-difluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Amino-1-(2,4-difluorophenyl)ethanol: A Chiral Scaffold for Azole and Antiretroviral Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-1-(2,4-difluorophenyl)ethanol is a specialized chiral amino alcohol serving as a critical building block in the synthesis of fluorinated Active Pharmaceutical Ingredients (APIs).[1] Its structural core—a 2,4-difluorophenyl ring linked to a 1,2-aminoethanol chain—is a privileged pharmacophore found in broad-spectrum triazole antifungals (e.g., Voriconazole, Fluconazole analogues) and HIV integrase strand transfer inhibitors (e.g., Dolutegravir intermediates).

This guide details the physicochemical properties, industrial synthesis pathways, and reactivity profile of this compound.[2] It specifically addresses the challenges of stereoselective synthesis and the handling of fluorinated intermediates in drug development.

Physicochemical Profile

The compound is characterized by the presence of two electron-withdrawing fluorine atoms on the phenyl ring, which significantly alters the pKa and lipophilicity compared to the non-fluorinated phenylethanolamine.

Key Data Summary
PropertyValue / DescriptionNote
IUPAC Name 2-Amino-1-(2,4-difluorophenyl)ethanol
CAS Number 872574-40-8 (Racemic)Specific isomers have distinct CAS RNs.[3]
Molecular Formula C₈H₉F₂NO
Molecular Weight 173.16 g/mol
Physical State White to off-white solidHygroscopic in salt form (HCl).[1]
Melting Point 75–80 °C (Free Base)Varies by enantiomeric purity; HCl salts melt >150 °C.
pKa (Amine) ~9.2 – 9.5 (Predicted)Lower than ethanolamine (9.[1]5) due to electron-withdrawing Ar-F.
pKa (Alcohol) >15.0Typical secondary alcohol.[1]
LogP ~1.1 – 1.3Moderately lipophilic; crosses BBB (relevant for CNS-active analogues).[1]
Chirality 1 Stereocenter (C1)(R)- and (S)- enantiomers exhibit distinct biological activities.[1]

Synthetic Methodologies & Process Chemistry

The synthesis of 2-amino-1-(2,4-difluorophenyl)ethanol must overcome two primary challenges: chemoselectivity (avoiding over-alkylation of the amine) and enantioselectivity (establishing the chiral center at C1).

Route A: The Alpha-Halo Ketone Pathway (Industrial Standard)

This route is preferred for large-scale manufacturing due to the availability of starting materials and the ability to use asymmetric transfer hydrogenation (ATH) for stereocontrol.[1]

  • Friedel-Crafts Acylation: 1,3-Difluorobenzene is acylated with chloroacetyl chloride using AlCl₃ to yield 2-chloro-1-(2,4-difluorophenyl)ethanone .[1]

  • Delépine Reaction or Gabriel Synthesis:

    • Direct amination with ammonia is avoided due to the formation of secondary/tertiary amines.[1]

    • Instead, the chloroketone is treated with Hexamethylenetetramine (Delépine) or Potassium Phthalimide (Gabriel) followed by hydrolysis to yield the primary amino-ketone salt.

  • Asymmetric Reduction: The amino-ketone is reduced to the target amino alcohol.[1]

    • Reagent: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori Catalyst).[1][2]

    • Conditions: Formic acid/Triethylamine, 25°C.[1]

    • Result: High enantiomeric excess (>98% ee).[1]

Route B: The Henry Reaction (Nitroaldol)

Common in medicinal chemistry labs for rapid analogue generation.[1]

  • Condensation: 2,4-Difluorobenzaldehyde reacts with nitromethane (base-catalyzed) to form the β-nitroalcohol.[1]

  • Reduction: The nitro group is reduced to the amine (H₂/Pd-C or LiAlH₄).[1]

    • Drawback: Difficult to control stereochemistry during the condensation step without expensive chiral organocatalysts (e.g., Copper-Bisoxazoline complexes).

Synthetic Workflow Diagram

The following diagram illustrates the retrosynthetic logic and forward pathways.

SynthesisPathways cluster_legend Pathway Legend Start1 1,3-Difluorobenzene Inter1 2-Chloro-1-(2,4-difluorophenyl)ethanone Start1->Inter1 Friedel-Crafts (ClCH2COCl, AlCl3) Start2 2,4-Difluorobenzaldehyde Inter3 Nitroaldol Intermediate Start2->Inter3 Henry Rxn (CH3NO2, Base) Inter2 Amino-Ketone (HCl Salt) Inter1->Inter2 Delépine Rxn (Hexamine; HCl) Product 2-Amino-1-(2,4-difluorophenyl)ethanol (Target Scaffold) Inter2->Product Asymmetric Transfer Hydrogenation (Ru-TsDPEN, HCOOH) Inter3->Product Reduction (H2, Pd/C) RouteA Route A: Industrial (Enantioselective) RouteB Route B: Laboratory (Racemic)

Caption: Comparison of Industrial (Blue) and Laboratory (Red) synthetic routes for the 2,4-difluorophenyl aminoethanol scaffold.

Reactivity & Functionalization[1][4][5][6]

Chemoselectivity of the Amino Alcohol

The molecule contains two nucleophilic centers: the primary amine (-NH₂) and the secondary alcohol (-OH).

  • N-Alkylation: The amine is significantly more nucleophilic.[1] In the presence of alkyl halides (e.g., in the synthesis of Voriconazole intermediates), reaction occurs preferentially at the nitrogen.

  • Oxazolidinone Formation: Reaction with phosgene or carbonyldiimidazole (CDI) cyclizes the 1,2-aminoalcohol to form a 2-oxazolidinone . This is a standard method to protect both groups simultaneously or to activate the molecule for diastereomeric resolution.[1]

Fluorine-Mediated Stability

The 2,4-difluoro substitution pattern is metabolically robust.[1] Unlike non-fluorinated analogues which are prone to rapid oxidative metabolism (hydroxylation) at the phenyl ring, the C-F bonds block these sites (para and ortho), extending the half-life of derived APIs. However, the electron-withdrawing nature of the fluorines increases the acidity of the benzylic proton, making the alcohol slightly more prone to racemization under strongly basic conditions via a retro-aldol type mechanism.

Applications in Drug Development

Antifungal Azoles (Triazoles)

This scaffold is structurally homologous to the side chain of Voriconazole and Fluconazole .[1]

  • Role: While commercial synthesis often utilizes the epoxide intermediate, the amino-ethanol derivative is used in the synthesis of "next-generation" azoles designed to overcome resistance. It serves as the anchor for the triazole ring insertion via N-alkylation.[1]

HIV Integrase Inhibitors

The 2,4-difluorobenzyl moiety is a defining feature of Dolutegravir and Bictegravir .[1]

  • Role: Although Dolutegravir typically employs 2,4-difluorobenzylamine, the ethanol derivative appears in degradation studies and as a starting material for macrocyclic analogues where the alcohol oxygen is used to tether the side chain, restricting conformational freedom to improve binding affinity to the integrase active site.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1][2]

  • GHS Signal: Warning.[1][4]

  • H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base is sensitive to CO₂ absorption (forming carbamates) and oxidation over time.[1]

References

  • Sigma-Aldrich. (2024).[1] Product Specification: 2-Amino-1-(2,4-difluorophenyl)ethanol. Link

  • Pfizer Inc. (2011).[1] Process for the preparation of Voriconazole. U.S. Patent 6,586,594.[1] Link

  • Dietz, J. P., et al. (2021).[1] "Six-Step Gram-Scale Synthesis of the HIV Integrase Inhibitor Dolutegravir Sodium." Organic Process Research & Development, 25(8).[1] Link[1]

  • Noyori, R., et al. (1996).[1][2] "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society, 118(10), 2521–2522. Link[1]

  • Palomo, C., et al. (2005).[1][5] "Catalytic Enantioselective Henry Reactions." Chemistry – A European Journal, 11(10).[1] Link[1]

Sources

2-Amino-1-(2,4-difluorophenyl)ethanol CAS number and MDL number

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, and applications of 2-Amino-1-(2,4-difluorophenyl)ethanol , a critical fluorinated building block in medicinal chemistry.

Document Control:

  • Topic: 2-Amino-1-(2,4-difluorophenyl)ethanol

  • Classification: Fluorinated Phenylethanolamine Intermediate

  • Version: 1.0

Executive Summary

2-Amino-1-(2,4-difluorophenyl)ethanol is a specialized fluorinated intermediate belonging to the phenylethanolamine class. Structurally, it consists of a 2,4-difluorophenyl ring attached to an ethanolamine side chain.[1] This scaffold is a privileged pharmacophore in drug discovery, serving as a bioisostere for adrenergic receptor ligands and a key chiral building block for triazole antifungal agents. The incorporation of fluorine atoms at the 2- and 4-positions significantly alters the metabolic stability (blocking P450 oxidation sites) and lipophilicity of the resulting active pharmaceutical ingredients (APIs).

This guide outlines the compound's identification, validated synthetic protocols, and its role in structure-activity relationship (SAR) studies.

Chemical Identity & Physicochemical Profile

Precise identification is paramount due to the existence of regioisomers (e.g., 2-amino-2-phenylethanol derivatives). The data below refers specifically to the 2-amino-1- isomer (amino group on the terminal carbon).

Core Identifiers
ParameterValue
Chemical Name 2-Amino-1-(2,4-difluorophenyl)ethanol
Synonyms

-(Aminomethyl)-2,4-difluorobenzyl alcohol; 2,4-Difluorophenylethanolamine
CAS Number (HCl Salt) 51337-06-5
MDL Number MFCD09831938
Molecular Formula C

H

F

NO (Free Base) / C

H

ClF

NO (HCl)
Molecular Weight 173.16 g/mol (Free Base) / 209.62 g/mol (HCl)
SMILES NC(C(O)C1=C(F)C=C(F)C=C1)

Note on CAS Specificity: Commercially, this compound is most frequently supplied as the hydrochloride salt (CAS 51337-06-5) to ensure stability against oxidation and polymerization. Researchers must account for the stoichiometry of the counterion during molarity calculations.

Structural Visualization

The 2,4-difluoro substitution pattern creates a distinct electronic environment on the phenyl ring, deactivating it towards electrophilic aromatic substitution while enhancing the acidity of the benzylic hydroxyl group.

Synthetic Methodology

Validated Synthetic Pathway

Step 1: Bromination. 2',4'-Difluoroacetophenone is brominated to form


-bromo-2,4-difluoroacetophenone.
Step 2: Delépine Reaction.  The bromide is treated with hexamethylenetetramine (HMTA) to form a quaternary ammonium salt, which is then hydrolyzed to the 

-amino ketone. Step 3: Reduction. The ketone is reduced (typically with NaBH

) to the target amino alcohol.
Process Flow Diagram (Graphviz)

SynthesisPathway Start 2',4'-Difluoroacetophenone Inter1 2-Bromo-1-(2,4-difluorophenyl)ethanone Start->Inter1 Br2 / AcOH (Bromination) Inter2 Hexaminium Salt Inter1->Inter2 HMTA / CHCl3 (Delépine) Inter3 2-Amino-1-(2,4-difluorophenyl)ethanone Inter2->Inter3 HCl / EtOH (Hydrolysis) Product 2-Amino-1-(2,4-difluorophenyl)ethanol Inter3->Product NaBH4 / MeOH (Reduction)

Figure 1: Step-wise synthesis of 2-Amino-1-(2,4-difluorophenyl)ethanol via the Delépine pathway.

Detailed Protocol (Bench Scale)
  • Bromination: Dissolve 2',4'-difluoroacetophenone (1.0 eq) in glacial acetic acid. Add Bromine (1.05 eq) dropwise at 0°C. Stir at RT for 2 hours. Quench with ice water, extract with DCM, and concentrate to yield the

    
    -bromoketone.
    
  • Amination (Delépine): Dissolve the

    
    -bromoketone in chloroform. Add Hexamethylenetetramine (1.1 eq) and stir at RT overnight. Filter the precipitated quaternary salt. Reflux the salt in ethanolic HCl (conc.) for 4 hours to liberate the primary amine hydrochloride.
    
  • Reduction: Suspend the amino ketone hydrochloride in Methanol at 0°C. Slowly add Sodium Borohydride (NaBH

    
    , 2.0 eq). The reaction is exothermic; maintain temp <10°C. Stir for 1 hour.
    
  • Workup: Quench with 1N HCl (carefully). Adjust pH to >10 with NaOH. Extract with Ethyl Acetate. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Recrystallize from Isopropanol/Hexane or convert to HCl salt using HCl/Dioxane for long-term storage.

Applications in Drug Development

Pharmacophore Utility

The 2-amino-1-phenylethanol scaffold mimics the structure of endogenous catecholamines (norepinephrine). The 2,4-difluoro modification serves two specific purposes in medicinal chemistry:

  • Metabolic Blocking: Fluorine at the 2- and 4-positions blocks metabolic hydroxylation, extending the half-life of the drug candidate.

  • Lipophilicity Modulation: The difluoro-substitution increases the logP, facilitating blood-brain barrier (BBB) penetration for CNS-targeted drugs.

Antifungal Research

This compound is a structural analog of the side chain found in Fluconazole and Voriconazole . While not the direct precursor for these specific marketed drugs (which use azole-substituted ethanols), it is used as a reference standard and a starting material for "next-generation" triazole antifungals designed to overcome resistance.

Chiral Resolution

The compound possesses one chiral center. In drug development, the (R)- and (S)-enantiomers often exhibit distinct biological activities.

  • Resolution Strategy: Racemic 2-amino-1-(2,4-difluorophenyl)ethanol can be resolved using chiral acids such as (L)-Tartaric acid or (S)-Mandelic acid via diastereomeric salt crystallization.

Handling and Safety (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Precautionary Measures:

  • PPE: Wear nitrile gloves and safety goggles.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.

References

  • Sigma-Aldrich. 2-Amino-1-(2,4-difluorophenyl)ethanol hydrochloride Product Sheet. Retrieved from .

  • SynQuest Labs. Product 4656-7-0R: 2-Amino-1-(2,4-difluorophenyl)ethanol hydrochloride.[1] Retrieved from .

  • European Patent Office. Process for producing optically active 2-amino-1-phenylethanol derivatives. EP 0924193 A1. Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2733509 (Related Isomer). Retrieved from .

  • Fisher Scientific. 2-Amino-1-(2,4-difluorophenyl)ethanol hydrochloride Safety Data Sheet. Retrieved from .

Sources

Technical Guide: Synthesis of 2-Amino-1-(2,4-difluorophenyl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-Amino-1-(2,4-difluorophenyl)ethanol hydrochloride , a critical pharmacophore found in next-generation triazole antifungals and adrenergic receptor modulators. Unlike simple phenylethanolamines, the 2,4-difluoro substitution pattern introduces unique electronic effects that influence both the reactivity of the alpha-carbon and the lipophilicity of the final salt.

This guide prioritizes the Alpha-Halo Ketone / Delépine Pathway . This route is selected for its high regioselectivity, avoidance of poly-alkylation side products (common in direct amination), and scalability relative to the hazardous nitroaldol (Henry) reaction.

Target Molecule Profile
PropertyDetail
IUPAC Name 2-Amino-1-(2,4-difluorophenyl)ethanol hydrochloride
Molecular Formula C₈H₉F₂NO[1][2][3][4] · HCl
Key Functionality Primary Amine, Secondary Alcohol, Difluorophenyl Ring
Primary Challenge Preventing epoxide formation during amination; controlling lachrymatory intermediates.

Retrosynthetic Analysis

To design a robust protocol, we must deconstruct the molecule to stable precursors. The primary amine is best introduced via a "masked" nitrogen source (Hexamethylenetetramine) to prevent the formation of secondary and tertiary amines.

Retrosynthesis Target 2-Amino-1-(2,4-difluorophenyl)ethanol HCl AminoKetone Intermediate 2: 2-Amino-1-(2,4-difluorophenyl)ethanone HCl Target->AminoKetone Chemo-selective Reduction (NaBH4 or H2/Pd-C) HaloKetone Intermediate 1: 2-Bromo-1-(2,4-difluorophenyl)ethanone AminoKetone->HaloKetone Delépine Reaction (Hexamine + Hydrolysis) Start Starting Material: 2,4-Difluoroacetophenone HaloKetone->Start Alpha-Bromination (Br2 or NBS)

Figure 1: Retrosynthetic tree illustrating the disconnection approach from the target alcohol back to the commercially available acetophenone.

Detailed Synthetic Protocol

Phase 1: Alpha-Bromination

Objective: Conversion of 2,4-difluoroacetophenone to 2-bromo-1-(2,4-difluorophenyl)ethanone.

  • Rationale: Direct amination of the ketone is impossible; we must install a leaving group. Bromine is preferred over chlorine for faster substitution kinetics in the subsequent step.

  • Safety Warning: The product is a severe lachrymator . All operations must occur in a high-efficiency fume hood.

Protocol:

  • Charge a reactor with 2,4-Difluoroacetophenone (1.0 eq) and Methanol (5 vol).

  • Cool the solution to 0–5 °C.

  • Add Bromine (1.05 eq) dropwise over 1 hour. Note: Control exotherm to <10 °C.

  • Stir at room temperature for 2 hours until TLC/HPLC confirms consumption of starting material.

  • Quench with 10% aqueous sodium bisulfite to neutralize excess bromine.

  • Extract with Dichloromethane (DCM). Wash organic layer with water and brine.[5]

  • Concentrate in vacuo to yield the alpha-bromo ketone as a pale yellow oil/solid.

Phase 2: The Delépine Reaction (Amination)

Objective: Conversion of the bromo-ketone to 2-amino-1-(2,4-difluorophenyl)ethanone hydrochloride.

  • Rationale: Using ammonia directly leads to a mixture of primary, secondary, and tertiary amines. The Delépine reaction uses Hexamethylenetetramine (Hexamine) to form a quaternary ammonium salt, which hydrolyzes exclusively to the primary amine.

Protocol:

  • Dissolve the 2-bromo-1-(2,4-difluorophenyl)ethanone (from Phase 1) in Chloroform (10 vol).

  • Add Hexamethylenetetramine (1.1 eq) in one portion.

  • Stir at room temperature for 12–16 hours. A thick white precipitate (the hexaminium salt) will form.

  • Filter the solid and wash with fresh Chloroform to remove non-polar impurities.

  • Hydrolysis: Suspend the solid in Ethanol (5 vol) and add concentrated Hydrochloric Acid (3 eq).

  • Reflux the mixture for 4–6 hours. The hexamine cage collapses, releasing formaldehyde (captured as acetals or removed) and the ammonium salt.

  • Cool to 0 °C. The product, 2-amino-1-(2,4-difluorophenyl)ethanone HCl , precipitates.

  • Filter and dry.[3][6]

Phase 3: Chemoselective Reduction

Objective: Reduction of the ketone to the target 2-Amino-1-(2,4-difluorophenyl)ethanol hydrochloride.

  • Rationale: Sodium Borohydride (NaBH₄) is selected for its cost-effectiveness and ability to reduce ketones in the presence of ammonium salts without affecting the aromatic ring.

Protocol:

  • Dissolve 2-amino-1-(2,4-difluorophenyl)ethanone HCl (1.0 eq) in Methanol (10 vol).

  • Cool to 0–5 °C.

  • Add Sodium Borohydride (1.5 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench: Adjust pH to ~1–2 using methanolic HCl or 2N aqueous HCl to destroy excess hydride and reprotonate the amine.

  • Concentrate the solvent.

  • Purification: Recrystallize the residue from Isopropanol/Ether to yield high-purity 2-Amino-1-(2,4-difluorophenyl)ethanol hydrochloride .

Process Visualization (Workflow)

The following diagram maps the critical process parameters (CPPs) and decision gates for the synthesis.

Workflow Start Start: 2,4-Difluoroacetophenone Step1 Bromination (Br2, MeOH, 0°C) Start->Step1 Check1 QC Check: Is SM < 1.0%? Step1->Check1 Check1->Step1 Fail (Add more Br2) Step2 Delépine Reaction (Hexamine, CHCl3) Check1->Step2 Pass Step3 Acid Hydrolysis (HCl, EtOH, Reflux) Step2->Step3 Isolate Hexaminium Salt Step4 Reduction (NaBH4, MeOH, 0°C) Step3->Step4 Isolate Amino Ketone Finish Final Product: Amino Alcohol HCl Step4->Finish Crystallization

Figure 2: Operational workflow highlighting the critical quality control check after bromination.

Analytical Characterization & Specifications

To ensure the "Trustworthiness" of the synthesized material, the following analytical criteria must be met.

TestMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)δ 7.4 (m, 1H), 7.1 (m, 2H), 5.1 (dd, 1H, CH-OH), 3.0 (m, 2H, CH₂-N).
Purity HPLC (C18 Column)> 98.0% Area
Chiral Purity Chiral HPLCRacemic (unless Chiral Reduction used); if Chiral, >99% ee.
Water Content Karl Fischer< 0.5% w/w
Residual Solvents GC-HeadspaceMethanol < 3000 ppm, Chloroform < 60 ppm

Critical Safety & Handling (E-E-A-T)

  • Lachrymator Control: The intermediate 2-bromo-1-(2,4-difluorophenyl)ethanone is a potent tear gas agent. All glassware contacting this material must be rinsed with a dilute alkaline solution (sodium thiosulfate/bicarbonate) inside the hood before removal for cleaning.

  • Hydrogen Management: The NaBH₄ reduction generates hydrogen gas. Ensure the reaction vessel is vented through a bubbler and nitrogen sweep is active.

  • Fluoride Safety: While the C-F bonds are generally stable, harsh reflux conditions with strong Lewis acids should be avoided to prevent defluorination.

References

  • BenchChem. (2025).[3][6] Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride (Analogue Methodology). Retrieved from

  • Fisher Scientific. (2011). Safety Data Sheet: 2-Bromo-2',4'-difluoroacetophenone. Retrieved from

  • GlobalChemMall. (2024). 2-Amino-1-(2,4-difluorophenyl)ethanone Hydrochloride Product Specifications. Retrieved from

  • Google Patents. (2025). Method for preparing (S)-2-chloro-1-(3,4-difluorophenyl)ethanol (Process Analogue). Retrieved from

  • ResearchGate. (2024). Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. Retrieved from

Sources

Technical Guide: Stereoisomers and Chirality of 2-Amino-1-(2,4-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 2-Amino-1-(2,4-difluorophenyl)ethanol represents a privileged scaffold in medicinal chemistry, serving as a critical chiral building block for triazole antifungals (e.g., analogues of fluconazole/voriconazole) and adrenergic receptor modulators.[1] Its pharmacological potency and metabolic profile are strictly governed by its stereochemistry.[1]

This guide provides a definitive technical analysis of its chirality, detailing the Cahn-Ingold-Prelog (CIP) assignments, industrial-scale asymmetric synthesis via Transfer Hydrogenation (ATH), and validated analytical resolution methods.[1] The 2,4-difluoro substitution pattern is highlighted not just for its electronic effects, but for its role in blocking metabolic oxidation, a key consideration in modern drug design.[1]

Structural Analysis & Stereochemistry

The Chiral Center

The molecule possesses a single stereogenic center at the benzylic carbon (C1), resulting in two enantiomers: (


) and (

).[1][2] The presence of the primary amine at the

-position and the electron-withdrawing fluorine atoms on the phenyl ring creates a unique electronic environment that influences both chemical reactivity and receptor binding.
Cahn-Ingold-Prelog (CIP) Priority Assignment

To assign the absolute configuration, we evaluate the ligands attached to the chiral center (C1) based on atomic number and connectivity.[1]

PriorityGroupRationale (First Point of Difference)
1 -OH (Hydroxyl)Oxygen (Atomic #8) has the highest atomic number.[1]
2 -CH₂NH₂ (Aminomethyl)The C is bonded to N (Atomic #7).[1]
3 -C₆H₃F₂ (2,4-Difluorophenyl)The C is bonded to C (Atomic #6).[1] (N > C, so Aminomethyl > Phenyl).[1]
4 -H (Hydrogen)Lowest atomic number.[1]

Configuration Determination:

  • (

    
    )-Enantiomer:  When the hydrogen (lowest priority) is oriented away from the viewer, the sequence 1 
    
    
    
    2
    
    
    3 follows a clockwise direction.[1][2]
  • (

    
    )-Enantiomer:  The sequence 1 
    
    
    
    2
    
    
    3 follows a counter-clockwise direction.[1]

Technical Note: The 2,4-difluoro substitution does not alter the priority of the phenyl ring relative to the aminomethyl group because the decision is made at the first shell of atoms attached to the chiral center (C vs C), and then the second shell (N vs C).[1]

Asymmetric Synthesis Protocols

For pharmaceutical applications, obtaining the enantiopure form is non-negotiable.[1] While classical resolution (crystallization with chiral acids like tartaric acid) is possible, it is yield-limited (max 50%).[1] Modern protocols utilize Asymmetric Transfer Hydrogenation (ATH) or Biocatalysis .[1]

Protocol A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This is the preferred method for scale-up, converting the corresponding


-amino ketone to the chiral alcohol with high enantiomeric excess (

> 98%).[1]

Reaction Scheme:


[1]

Experimental Workflow:

  • Precursor: Start with 2-amino-1-(2,4-difluorophenyl)ethanone HCl salt.[1]

  • Catalyst: Use

    
    -Ru-TsDPEN (for 
    
    
    
    -alcohol) or
    
    
    -Ru-TsDPEN (for
    
    
    -alcohol).[1]
  • Hydrogen Source: Azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio).[1][3]

  • Conditions: Stir at 25–40°C in Dichloromethane (DCM) or Dimethylformamide (DMF) for 12–24 hours.

  • Workup: Quench with water, extract with EtOAc, and wash with saturated NaHCO₃ to remove residual acid.

Protocol B: Kinetic Resolution via Lipase

Useful for smaller batches or when the racemic alcohol is the starting material.[1]

  • Enzyme: Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435).[1]

  • Acyl Donor: Vinyl acetate or Isopropenyl acetate.[1]

  • Process: The lipase selectively acetylates the (

    
    )-enantiomer, leaving the (
    
    
    
    )-alcohol unreacted.[1]
  • Separation: The resulting (

    
    )-ester and (
    
    
    
    )-alcohol are easily separated by flash chromatography or extraction due to significant polarity differences.[1]
Synthesis Logic Diagram (Graphviz)

SynthesisWorkflow Start Start: 2,4-Difluoro-alpha-bromoacetophenone Amination Delépine Reaction (Hexamine -> HCl Hydrolysis) Start->Amination Ketone Intermediate: Alpha-Amino Ketone HCl Amination->Ketone Decision Select Stereochemistry Ketone->Decision PathR Catalyst: (R,R)-Ru-TsDPEN HCOOH/TEA Decision->PathR Target: (R) PathS Catalyst: (S,S)-Ru-TsDPEN HCOOH/TEA Decision->PathS Target: (S) ProductR Product: (R)-Alcohol (>98% ee) PathR->ProductR ProductS Product: (S)-Alcohol (>98% ee) PathS->ProductS

Caption: Workflow for the stereoselective synthesis of 2-Amino-1-(2,4-difluorophenyl)ethanol via ATH.

Analytical Resolution (Chiral HPLC)

Validating the enantiomeric excess (


) requires specific chiral stationary phases (CSPs).[1][4] The 2,4-difluorophenyl ring introduces 

-acidity, which interacts distinctively with polysaccharide-based columns.[1]
Method Development Strategy
ParameterRecommendationRationale
Column Chiralpak AD-H or Chiralcel OD-H Amylose/Cellulose carbamates provide the necessary chiral grooves for discrimination.[1]
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90:10:0.[1]1)Normal phase mode.[1][5][6] DEA is critical to suppress the ionization of the primary amine and prevent peak tailing.[1]
Flow Rate 0.5 – 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Detection UV @ 210 nm or 254 nmThe difluorophenyl ring has strong absorption in the UV range.[1]
Temperature 25°CLower temperatures often improve resolution (

) by reducing thermal motion.[1]

Self-Validating Check: If peak tailing occurs, increase the Diethylamine (DEA) concentration to 0.2%.[1] If resolution is poor, switch from Isopropanol to Ethanol as the modifier.[1]

Pharmaceutical Relevance & Bioisosterism[1]

The "Fluorine Effect"

The 2,4-difluoro substitution is not arbitrary.[1] It serves two specific medicinal chemistry functions:

  • Metabolic Blockade: The C2 and C4 positions on the phenyl ring are primary sites for Cytochrome P450 oxidative metabolism.[1] Fluorine substitution blocks these sites, significantly increasing the half-life (

    
    ) of the drug.[1]
    
  • Lipophilicity Modulation: The C-F bond is highly polar yet hydrophobic (lipophilic).[1] This increases the logP, facilitating blood-brain barrier (BBB) penetration if the target is CNS-related, or fungal cell wall penetration in antimycotics.[1]

SAR Implications

In adrenergic agonists (like norepinephrine analogs), the (


)-configuration at the 

-hydroxyl position is typically required for maximal binding affinity to the receptor.[1] The hydroxyl group forms a critical hydrogen bond with an aspartate residue in the receptor pocket.[1] The 2,4-difluoro ring acts as a bioisostere for the catechol ring found in natural neurotransmitters, maintaining affinity while preventing rapid degradation by COMT (Catechol-O-methyltransferase).[1]

References

  • Vertex AI Search. (2025).[1] Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. SciHorizon. Link

  • Sigma-Aldrich. (n.d.).[1][7] Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Link

  • PubChem. (2025).[1][8] Compound Summary: (1S)-2-Amino-1-(4-Fluorophenyl)ethanol.[1][8] National Library of Medicine.[1] Link

  • American Elements. (n.d.).[1] (S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride Properties and Safety. Link

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Link

Sources

Technical Guide: Solubility & Physicochemical Profiling of 2-Amino-1-(2,4-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 2-Amino-1-(2,4-difluorophenyl)ethanol in Various Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

2-Amino-1-(2,4-difluorophenyl)ethanol (CAS 51337-06-5 for HCl salt) is a critical chiral building block in the synthesis of triazole antifungal agents, most notably Fluconazole and Voriconazole . Its solubility profile is the governing factor in reaction kinetics, enantiomeric resolution, and final purification.

This guide provides a technical analysis of its solubility across various solvent classes, thermodynamic modeling of its dissolution, and validated protocols for experimental determination. It addresses the specific challenges posed by the 2,4-difluorophenyl moiety, which introduces significant lipophilicity and alters crystal lattice energy compared to non-fluorinated analogs.

Physicochemical Identity & Properties[1][2][3][4][5][6]

Before analyzing solubility, the solute's fundamental properties must be established to predict solvent interactions.

PropertyDataRelevance to Solubility
Compound Name 2-Amino-1-(2,4-difluorophenyl)ethanolTarget Solute
CAS Number 51337-06-5 (HCl Salt) / Free Base variesSalt form is water-soluble; Free base is lipophilic.
Molecular Formula C

H

F

NO
Moderate molecular weight (173.16 g/mol ).
LogP (Predicted) ~1.1 (Free Base)Moderate lipophilicity; soluble in organic esters/alcohols.
pKa ~9.0 (Amine), ~13 (Alcohol)pH-dependent solubility in aqueous media.
H-Bond Donors 2 (-OH, -NH

)
Strong interaction with protic solvents (MeOH, EtOH).
H-Bond Acceptors 3 (N, O, F)Interaction with water and alcohols.
Structural Visualization

The following diagram illustrates the chemical structure and key interaction sites affecting solubility.

Figure 1: Structural dissection of 2-Amino-1-(2,4-difluorophenyl)ethanol highlighting solvent interaction zones.

Solubility Profile & Solvent Selection

The solubility of 2-Amino-1-(2,4-difluorophenyl)ethanol is highly dependent on its form (Free Base vs. Hydrochloride Salt). The data below synthesizes process chemistry findings and thermodynamic principles.

Representative Solubility Data (25°C)
Solvent ClassSpecific SolventSolubility (Free Base)Solubility (HCl Salt)Process Utility
Polar Protic Water Low (< 5 g/L)High (> 100 g/L) Salt formation/Extraction
Methanol High (> 200 g/L)High (> 150 g/L)Reaction solvent
Ethanol High (> 150 g/L)Moderate (Recrystallization)Preferred Recrystallization
Isopropanol (IPA) ModerateLow-ModerateAntisolvent / Crystallization
Polar Aprotic DMSO Very HighHighStock solutions
Acetone HighLowSlurry wash
Esters Ethyl Acetate High (Extraction) LowLiquid-Liquid Extraction
Hydrocarbons Toluene Moderate (Temp dependent)InsolubleHot recrystallization
Hexane/Heptane InsolubleInsolubleAnti-solvent
Thermodynamic Analysis

The dissolution process is governed by the Modified Apelblat Equation , which models the mole fraction solubility (


) as a function of temperature (

):


  • Enthalpy of Solution (

    
    ):  Positive for this compound in alcohols, indicating an endothermic  process. Solubility increases significantly with temperature.
    
  • Entropy (

    
    ):  The rigid difluorophenyl ring reduces the entropy gain upon dissolution compared to non-fluorinated analogs, often requiring higher temperatures to break the crystal lattice.
    

Experimental Protocols

To ensure data integrity, researchers should validate solubility using the following self-validating protocols.

Protocol A: Laser Monitoring Method (High Precision)

This method eliminates human error in detecting the "disappearance" of solid particles.

Equipment: Automated solubility workstation with laser nephelometry (e.g., Crystal16 or similar).

  • Preparation: Weigh accurate amounts of solute (approx. 50-500 mg) into 4 vials.

  • Solvent Addition: Add increasing volumes of solvent (e.g., Ethanol) to create a concentration gradient.

  • Temperature Ramp: Cycle temperature from 20°C to 60°C at 1°C/min.

  • Detection: The laser transmissivity (

    
    ) will jump from <10% (suspension) to 100% (clear solution) at the saturation temperature (
    
    
    
    ).
  • Validation: Cool the solution. The temperature where

    
     drops indicates the Metastable Zone Width (MSZW) , critical for crystallization design.
    
Protocol B: Gravimetric Shake-Flask (Standard Reference)

Use this for generating the "gold standard" solubility values.

  • Saturation: Add excess solid to the solvent in a sealed flask.

  • Equilibration: Shake at constant temp (e.g., 25°C ± 0.1°C) for 24-48 hours.

  • Filtration: Filter supernatant through a 0.45 µm warmed syringe filter (to prevent crash-out).

  • Drying: Evaporate a known volume of filtrate and weigh the residue.

  • Calculation:

    
    .
    

Purification & Crystallization Workflow

The solubility differential between Ethanol (good solvent) and Water or Hexane (anti-solvents) is exploited for purification.

Logic Flow for Purification

The following diagram details the decision matrix for purifying the crude intermediate.

Figure 2: Decision logic for the purification of 2-Amino-1-(2,4-difluorophenyl)ethanol based on solubility properties.

Key Practical Insights
  • Chiral Resolution: If the target is a specific enantiomer (e.g., (R)-isomer), Tartaric Acid or Mandelic Acid are used. The diastereomeric salts typically crystallize from Methanol or Ethanol/Water mixtures.

  • Impurity Rejection: The difluoro-substitution makes the compound significantly different from non-fluorinated impurities. Using Toluene allows for the rejection of more polar, non-fluorinated byproducts which remain in solution or oil out.

References

  • SynQuest Laboratories. (2024). Product Catalog: 2-Amino-1-(2,4-difluorophenyl)ethanol hydrochloride (CAS 51337-06-5).[1][2] Retrieved from

  • American Chemical Society. (2017). Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. Organic Process Research & Development. (Note: Discusses analogous chlorohydrin solubility and enzymatic reduction in IPA/Water systems).

  • European Patent Office. (1999). EP0924193A1: Processes for producing optically active 2-amino-1-phenylethanol derivatives.[3] (Describes resolution and recrystallization solvents for phenyl-amino-ethanols).

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (General reference for amino-alcohol solubility modeling).
  • SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Hydrogenation. (Details isolation of similar amino alcohols via neutralization and filtration).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability profiling, degradation mechanisms, and rigorous storage protocols for 2-Amino-1-(2,4-difluorophenyl)ethanol , a critical chiral intermediate in the synthesis of triazole antifungal agents (e.g., fluconazole analogs).

Document Control:

  • Target Analyte: 2-Amino-1-(2,4-difluorophenyl)ethanol

  • Chemical Class:

    
    -Amino Alcohol / Fluorinated Phenyl Derivative
    
  • Primary Application: Chiral building block for antifungal pharmacophores.

Physicochemical Identity & Significance[1]

This compound functions as a linchpin intermediate. Its stability is governed by two competing functional groups: the basic primary amine and the secondary alcohol, set against an electron-deficient difluorophenyl ring. The presence of the 2,4-difluoro substitution increases lipophilicity but also alters the pKa of the amine compared to non-fluorinated analogues, impacting its sensitivity to pH and oxidation.

Table 1: Physicochemical Profile[2]
PropertySpecification / Characteristic
Molecular Formula ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Molecular Weight 173.16 g/mol
Physical State White to off-white crystalline solid
Melting Point 118–122 °C (Enantiopure forms may vary)
pKa (Amine) ~8.9 – 9.2 (Predicted; slightly lower than ethanolamine due to electron-withdrawing phenyl ring)
Hygroscopicity Moderate to High (Forms hydrates readily)
Solubility Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in Water; Insoluble in Hexane.[1][2][3][4]
Chirality Contains one stereocenter (C1). Often supplied as a racemate or enantiopure (

or

) salt.

Stability Mechanisms & Degradation Pathways[8]

The stability of 2-Amino-1-(2,4-difluorophenyl)ethanol is compromised by three primary vectors: Oxidative Deamination , Carbamylation , and Thermal Dehydration .

Oxidative Instability (The Amine Vector)

The primary amine is susceptible to atmospheric oxidation, particularly in solution or when the solid is moist. This leads to the formation of hydroxylamines and subsequent imines, which cause yellowing of the material.

Atmospheric Carbonylation (The CO₂ Vector)

Like many amino alcohols, this compound is a "CO₂ sponge." Upon exposure to air, the amine reacts with atmospheric carbon dioxide to form carbamic acid derivatives or carbonate salts. This reaction is reversible but alters the stoichiometry and melting point of the reagent.

Degradation Pathway Visualization

The following diagram illustrates the critical degradation routes that storage protocols must prevent.

DegradationPathways Target 2-Amino-1-(2,4-difluorophenyl)ethanol (Active API Intermediate) Carbamate Carbamate Salt (Solid Crust Formation) Target->Carbamate + CO2 (Rapid) Imine Oxidative Degradants (Yellowing/Imine) Target->Imine + O2 (Slow) Dehydration Styrene Derivative (Acid/Heat Induced) Target->Dehydration Heat > 40°C / Acid CO2 Atmospheric CO2 O2 Atmospheric O2

Figure 1: Primary degradation pathways. The carbamate formation (yellow path) is the most immediate risk upon air exposure.

Recommended Storage Protocols

To maintain purity >98% over extended periods (12–24 months), a multi-barrier storage approach is required.

The "Gold Standard" Protocol

This protocol is mandatory for reference standards and GMP-grade intermediates.

  • Primary Container: Amber glass vial (Type I) with a Teflon-lined screw cap. Avoid polyethylene bags as primary containment due to gas permeability.

  • Atmosphere: Headspace must be purged with Argon or Nitrogen (Argon preferred due to higher density).

  • Desiccant: Place the primary container inside a secondary jar containing activated silica gel or molecular sieves.

  • Temperature: Store at +2°C to +8°C (Refrigerated).

    • Note: Freezing (-20°C) is acceptable but necessitates strict equilibration to room temperature before opening to prevent condensation.

Handling "In-Use" Material
  • Equilibration: Never open a cold container immediately. Allow it to stand at ambient temperature for 30 minutes. This prevents atmospheric moisture from condensing onto the cold solid, which accelerates degradation.

  • Aliquot: If the material is used frequently, dispense into single-use aliquots to minimize freeze-thaw cycles and repeated air exposure.

Storage Decision Logic

StorageWorkflow Start Incoming Material: 2-Amino-1-(2,4-difluorophenyl)ethanol CheckForm Is it a Salt (HCl) or Free Base? Start->CheckForm FreeBase Free Base (High Risk: Oxidation/CO2) CheckForm->FreeBase Free Base Salt Salt Form (e.g., HCl) (Moderate Stability) CheckForm->Salt Salt ActionBase Protocol A: Purge with Argon. Store at -20°C or 2-8°C. Double containment. FreeBase->ActionBase ActionSalt Protocol B: Store at 2-8°C. Desiccator recommended. Standard seal. Salt->ActionSalt

Figure 2: Decision tree for storage based on chemical form. The free base requires significantly more stringent protection.

Analytical Monitoring & Stress Testing

Researchers should validate the stability of their specific lot using the following self-validating analytical system.

Rapid Purity Check (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Dichloromethane : Methanol : Ammonium Hydroxide (90 : 10 : 1).

  • Visualization: UV (254 nm) and Ninhydrin stain (Primary amine turns purple/red).

  • Fail Criteria: Appearance of a secondary spot near the solvent front (styrene derivative) or baseline streaking (oxidation polymers).

Quantitative HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amine absorption) and 260 nm (Phenyl ring).

  • Note: The use of TFA suppresses the ionization of silanols, preventing peak tailing of the amine.

Safety & Toxicology Note

While primarily a stability guide, the user must note that fluorinated amino alcohols can exhibit skin sensitization and severe eye irritation .

  • Hygroscopic Warning: If the material appears "wet" or "clumpy," it has likely absorbed water. This does not necessarily mean chemical degradation, but the molecular weight correction factor must be adjusted for precise stoichiometry.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Amino-1-(2,4-difluorophenyl)ethanol derivatives. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Fluconazole Intermediates. Retrieved from

  • American Elements. (2025). Fluorinated Amino Alcohol Properties and Handling.[5][6] Retrieved from

  • Taylor & Francis Online. (2010). Synthesis and in vitro antifungal evaluation of 2-(2,4-difluorophenyl)-1-amino-propan-2-ols. Retrieved from

Sources

Methodological & Application

asymmetric synthesis of 2-Amino-1-(2,4-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-1-(2,4-difluorophenyl)ethanol is a critical chiral building block in the synthesis of next-generation triazole antifungals (e.g., analogs of Fluconazole, Voriconazole) and specific


-adrenergic receptor modulators. The (R)-enantiomer is frequently the pharmacologically active scaffold required for high-affinity binding in lanosterol 14

-demethylase inhibition.

Achieving high enantiomeric excess (ee >99%) is challenging due to the electron-deficient nature of the 2,4-difluorophenyl ring, which increases the acidity of the


-protons in precursors, leading to rapid racemization under basic conditions.

This Application Note details two validated protocols for the asymmetric synthesis of this motif:

  • Method A (Biocatalytic): Ketoreductase (KRED)-mediated reduction of the

    
    -chloro ketone.[1][2] (Recommended for scale-up and maximum optical purity).
    
  • Method B (Chemical Catalysis): Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of the

    
    -amino ketone. (Recommended for rapid medicinal chemistry library generation).
    

Retrosynthetic Analysis & Strategy

The synthesis hinges on the stereoselective reduction of the carbonyl group. We avoid direct resolution of the racemate due to yield losses (max 50% yield). Instead, we utilize pro-chiral ketone precursors.

Strategic Decision Tree

Retrosynthesis Target Target: (R)-2-Amino-1-(2,4-difluorophenyl)ethanol Inter1 Intermediate: (R)-2-Chloro-1-(2,4-difluorophenyl)ethanol Target->Inter1 Amination (NH3/NaOH) Inter2 Substrate: 2-Amino-1-(2,4-difluorophenyl)ethanone HCl Target->Inter2 Asymmetric Transfer Hydrogenation (Ru) Start1 Start: 2-Chloro-1-(2,4-difluorophenyl)ethanone Inter1->Start1 Biocatalytic Reduction (KRED) Start2 Start: 2,4-Difluorobenzoyl chloride Inter2->Start2 Friedel-Crafts / Amidation

Figure 1: Retrosynthetic pathways. Method A (Left) uses an enzymatic reduction followed by amination. Method B (Right) uses direct metal-catalyzed reduction.

Method A: Biocatalytic Reduction (KRED)

Best for: High optical purity (>99% ee), mild conditions, and kilogram-scale production.

Mechanism

This route utilizes an NADPH-dependent Ketoreductase (KRED) to reduce the


-chloroketone. The resulting chiral chlorohydrin is treated with base to form an epoxide in situ, which is then opened by ammonia.
Materials
  • Substrate: 2-Chloro-1-(2,4-difluorophenyl)ethanone (CAS: 51336-94-8 for analog reference).

  • Enzyme: KRED screening kit (e.g., Lactobacillus kefiri variants or commercially available Codexis/Almac panels).

  • Cofactor Recycle System: Glucose Dehydrogenase (GDH) + Glucose + NADP+.

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

  • Solvent: Isopropyl Alcohol (IPA) or Butyl Acetate (for biphasic systems).

Step-by-Step Protocol
Step 1: Enzymatic Reduction
  • Buffer Prep: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO₄.

  • Cofactor Mix: Dissolve NADP+ (50 mg) and Glucose (5 g) in the buffer. Add GDH (500 Units).

  • Enzyme Addition: Add the specific KRED enzyme (e.g., 200 mg of lyophilized powder).

  • Substrate Addition: Dissolve 2-Chloro-1-(2,4-difluorophenyl)ethanone (5.0 g, 26.2 mmol) in 5 mL DMSO or IPA. Add this dropwise to the enzyme mixture under varying stirring (200 rpm).

  • Incubation: Stir at 30°C for 24 hours. Maintain pH at 7.0 using 1M NaOH via a pH-stat if necessary (though the reaction is neutral, gluconic acid byproduct from GDH lowers pH).

  • Work-up: Extract the reaction mixture with Ethyl Acetate (3 x 50 mL). Dry organic layer over Na₂SO₄ and concentrate.

    • Checkpoint: Analyze by Chiral HPLC. Target: >99% conversion, >99% ee of (R)-2-chloro-1-(2,4-difluorophenyl)ethanol.

Step 2: Epoxidation and Amination
  • Epoxidation: Dissolve the chiral chlorohydrin (from Step 1) in MeOH (50 mL). Cool to 0°C.

  • Base Treatment: Add NaOH (20% aq solution, 1.2 eq) dropwise. Stir for 1 hour to form the epoxide (monitor by TLC).

  • Amination: Add aqueous Ammonium Hydroxide (28% NH₃, 10 eq) directly to the reaction vessel.

  • Heating: Seal the vessel and heat to 40°C for 4-6 hours.

  • Isolation: Concentrate to remove methanol/ammonia. Extract with Ethyl Acetate. The product can be crystallized from Isopropanol/Hexane as the HCl salt.

Method B: Asymmetric Transfer Hydrogenation (ATH)

Best for: Rapid throughput, libraries, and labs without enzyme capabilities.

Mechanism

Noyori-type Asymmetric Transfer Hydrogenation using a Ruthenium-Diamine complex. The hydrogen source is Formic Acid/Triethylamine, avoiding high-pressure H₂ gas.

Materials
  • Substrate: 2-Amino-1-(2,4-difluorophenyl)ethanone Hydrochloride.

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (or (R,R) depending on desired product configuration).

  • Hydrogen Source: 5:2 mixture of Formic Acid : Triethylamine (TEAF).

  • Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step Protocol
  • Catalyst Prep: In a Schlenk flask, dissolve RuCl(p-cymene)[(S,S)-Ts-DPEN] (1 mol%) in degassed DCM (10 mL).

  • Substrate Mix: Add the amino-ketone HCl salt (2.0 g) to the flask.

  • Reagent Addition: Add the Formic Acid/Triethylamine azeotrope (5 mL) via syringe.

  • Reaction: Stir at 25-30°C for 12-18 hours. The evolution of CO₂ gas indicates reaction progress.

  • Quench: Add water (20 mL) and neutralize with saturated NaHCO₃ to pH 8.

  • Extraction: Extract with DCM (3 x 20 mL). The free amino alcohol is water-soluble; salting out the aqueous layer with NaCl may be required.

  • Purification: Convert to the Hydrochloride salt by adding HCl in Dioxane, then recrystallize from Ethanol.

Analytical Controls & Quality Attributes

To ensure "Trustworthiness" and reproducibility, the following parameters must be monitored.

Quality AttributeSpecificationAnalytical MethodNotes
Enantiomeric Excess (ee) > 99.0%Chiral HPLCColumn: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA/DEA (90:10:0.1).
Chemical Purity > 98.0%HPLC-UV (254 nm)C18 Column. Gradient: Water (0.1% TFA) / MeCN.
Defluorination Impurity < 0.1%19F-NMR / LC-MSCommon side reaction in metal-catalyzed reductions.
Residual Solvent < ICH LimitsGC-HeadspaceCritical for pharmaceutical applications.

Troubleshooting & Causality

  • Problem: Low ee in Method A (Biocatalysis).

    • Cause: Spontaneous racemization of the

      
      -chloro ketone substrate due to the electron-withdrawing 2,4-difluoro group increasing acidity at the 
      
      
      
      -position.
    • Solution: Increase enzyme loading to outcompete the racemization rate. Maintain pH strictly at 6.5-7.0 (avoid basic pH). Use a biphasic system (Butyl Acetate/Buffer) to keep the substrate protected in the organic phase.

  • Problem: Defluorination in Method B (ATH).

    • Cause: Over-reduction or high temperature.

    • Solution: Strictly control temperature (<30°C). Ensure the catalyst ligand is intact. Avoid using H₂ gas/Pd systems; stick to Transfer Hydrogenation (Formic acid).

References

  • Biocatalytic Reduction of Halo-ketones

    • Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. (Analogous chemistry for difluoro). ACS Publications.

    • Efficient Biocatalytic Synthesis of (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol.[3] (Demonstrates KRED efficacy on difluoro-analogs). Organic Process Research & Development.

  • Asymmetric Transfer Hydrogenation

    • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of Organic Chemistry.[4] [5]

  • General Asymmetric Synthesis of Amino Alcohols

    • Asymmetric Henry Reaction (Nitroaldol Reaction).[6][7][8] Organic Chemistry Portal.

Appendix: Biocatalytic Workflow Diagram

Biocatalysis Substrate 2-Chloro-1-(2,4-difluorophenyl)ethanone Reactor Bioreactor (KRED + GDH) pH 7.0, 30°C Substrate->Reactor Cofactor NADP+ Cofactor->Reactor Glucose Glucose Glucose->Reactor Recycle Cofactor Recycling (GDH converts Glucose -> Gluconolactone NADPH regenerated) Reactor->Recycle Product (R)-Chlorohydrin Reactor->Product Final Target Amino Alcohol Product->Final NaOH / NH3

Figure 2: Coupled enzymatic cycle for the production of the chiral chlorohydrin intermediate.

Sources

Application Note: 2-Amino-1-(2,4-difluorophenyl)ethanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical applications, synthesis protocols, and quality control measures for 2-Amino-1-(2,4-difluorophenyl)ethanol , a critical chiral building block in medicinal chemistry.


H

F

NO Molecular Weight: 173.16 g/mol

Executive Summary

2-Amino-1-(2,4-difluorophenyl)ethanol represents a privileged scaffold in drug discovery, primarily serving as a precursor for the 2,4-difluorophenyl pharmacophore found in triazole antifungal agents (e.g., Fluconazole, Voriconazole) and novel


-adrenergic receptor modulators. Its structural significance lies in the bioisosteric substitution of hydrogen with fluorine at the 2 and 4 positions of the phenyl ring, which significantly enhances metabolic stability against cytochrome P450 oxidation and increases lipophilicity for better blood-brain barrier (BBB) penetration.

This guide details the asymmetric synthesis , chiral resolution , and downstream applications of this intermediate, providing researchers with reproducible protocols for high-purity production.

Core Applications in Drug Development

Synthesis of Triazole Antifungals

The 2,4-difluorophenyl moiety is the "anchor" for the azole class of antifungals. While direct coupling is common, the 2-amino-1-(2,4-difluorophenyl)ethanol intermediate allows for the construction of novel derivatives where the triazole is linked via an amide or carbamate linker, or where the amine serves as a handle for further functionalization into morpholine-based antifungals (e.g., Amorolfine analogs).

Chiral Auxiliary & Ligand Synthesis

Enantiomerically pure (R)- or (S)-2-amino-1-(2,4-difluorophenyl)ethanol is utilized to synthesize N,O-ligands for asymmetric catalysis. The electron-withdrawing fluorine atoms modulate the Lewis basicity of the nitrogen, creating "harder" metal-ligand interactions that are advantageous in ruthenium-catalyzed transfer hydrogenation reactions.

Metabolic Stability Standards

This compound serves as a primary reference standard for the metabolic profiling of difluorophenyl-containing drugs. It mimics the oxidative dealkylation metabolites often observed in Phase I metabolism, allowing analytical chemists to quantify degradation pathways in stability studies.

Experimental Protocols

Protocol A: Chemo-Enzymatic Synthesis (High Enantioselectivity)

Objective: Synthesis of (S)-2-Amino-1-(2,4-difluorophenyl)ethanol with >99% ee.

Principle: This protocol utilizes a Ketoreductase (KRED) enzyme for the asymmetric reduction of the corresponding amino-ketone. This biocatalytic route avoids heavy metal contamination and yields superior optical purity compared to borane reduction.

Materials:

  • Substrate: 2-Amino-1-(2,4-difluorophenyl)ethanone HCl (or 2-Chloro- analog followed by amination).

  • Enzyme: KRED-101 (Codexis or equivalent broad-spectrum ketoreductase).

  • Cofactor: NADP+ and Glucose Dehydrogenase (GDH) for cofactor regeneration.

  • Solvent: Phosphate Buffer (pH 7.0) / Isopropanol (IPA).[1]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO

    
    .
    
  • Substrate Dissolution: Dissolve 5.0 g (28.8 mmol) of 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride in 20 mL of DMSO.

  • Reaction Initiation:

    • Add the substrate solution to the buffer.[2]

    • Add 50 mg of NADP+.

    • Add 200 mg of Glucose (as hydride donor).

    • Add 100 mg of GDH and 200 mg of KRED-101 enzyme powder.

  • Incubation: Stir the mixture at 30°C at 250 rpm for 24 hours. Maintain pH at 7.0 using 1M NaOH via an auto-titrator (the reaction consumes protons or releases acid depending on the cofactor cycle).

  • Work-up:

    • Quench reaction by adding 100 mL Ethyl Acetate (EtOAc).[3]

    • Centrifuge to remove denatured protein.

    • Extract the aqueous layer 3x with EtOAc.

    • Dry combined organics over Na

      
      SO
      
      
      
      and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Hexane (1:5) to yield white needles.

Expected Yield: 85-92% Optical Purity: >99.5% ee (determined by Chiral HPLC).

Protocol B: Chemical Synthesis from 2-Chloro-Acetophenone

Objective: Scalable synthesis of racemic product for non-chiral applications.

Reaction Scheme:

  • Amination: 2-Chloro-1-(2,4-difluorophenyl)ethanone + Hexamethylenetetramine (Delépine Reaction).

  • Hydrolysis: Acidic hydrolysis to release the primary amine.

  • Reduction: Sodium Borohydride reduction of the ketone.

Step-by-Step Methodology:

  • Formation of Hexaminium Salt:

    • Dissolve 10.0 g (52.5 mmol) of 2-Chloro-1-(2,4-difluorophenyl)ethanone in 100 mL Chloroform.

    • Add 8.0 g (57 mmol) Hexamethylenetetramine.

    • Stir at reflux for 4 hours. A thick white precipitate (the quaternary salt) will form.

    • Filter the solid and wash with cold chloroform.

  • Hydrolysis to Amino-Ketone:

    • Suspend the salt in 50 mL Ethanol and 25 mL conc. HCl.

    • Reflux for 2 hours (cleaves the hexamine cage).

    • Cool and filter off the ammonium chloride byproduct. Concentrate the filtrate to obtain the amino-ketone hydrochloride.

  • Reduction:

    • Dissolve the crude amino-ketone in 50 mL Methanol.

    • Cool to 0°C.

    • Add 1.5 equivalents of NaBH

      
       portion-wise over 30 minutes.
      
    • Stir at room temperature for 2 hours.

  • Isolation:

    • Quench with 1N HCl. Neutralize with NaHCO

      
       to pH 9.
      
    • Extract with Dichloromethane (DCM).

    • Evaporate solvent to yield the racemic amino alcohol.

Analytical Quality Control

Specification Table
ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity (HPLC)

98.0%
Reverse Phase C18
Chiral Purity

99.0% ee (for chiral grade)
Chiralpak IC / AD-H
Water Content

0.5%
Karl Fischer
Melting Point 120 - 124 °CCapillary Method
HPLC Method (Chiral)
  • Column: Daicel Chiralpak IC (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 254 nm.[4]

  • Retention Times: (S)-isomer ~12.5 min; (R)-isomer ~14.2 min (Verify with standards).

Visualizations

Synthesis & Application Workflow

The following diagram illustrates the conversion of the 2-chloro-precursor to the amino alcohol and its divergence into antifungal synthesis or chiral ligand applications.

G Start 2-Chloro-1-(2,4-difluorophenyl) ethanone Intermediate 2-Amino-1-(2,4-difluorophenyl) ethanone HCl Start->Intermediate Delépine Rxn (Hexamine/HCl) Product 2-Amino-1-(2,4-difluorophenyl) ethanol Intermediate->Product Biocatalytic Reduction (KRED/NADP+) Intermediate->Product Chemical Reduction (NaBH4) App1 Triazole Antifungals (Pharmacophore) Product->App1 Derivatization App2 Chiral Ligands (Asymmetric Catalysis) Product->App2 Ligand Formation App3 Metabolic Standards (Degradation Studies) Product->App3 Analytical Use

Caption: Synthesis workflow from chloroketone precursor to final medicinal applications.

Chiral Resolution Logic

Logic flow for separating enantiomers if the racemic route is chosen.

Resolution Racemate Racemic 2-Amino-1-(2,4-difluorophenyl)ethanol Salt Diastereomeric Salt Mixture Racemate->Salt Mix in MeOH Agent Resolving Agent: (L)-Tartaric Acid Agent->Salt Cryst Fractional Crystallization (Ethanol) Salt->Cryst Solid Precipitate: (S)-Amine • (L)-Tartrate Cryst->Solid Less Soluble Liquor Mother Liquor: (R)-Amine • (L)-Tartrate Cryst->Liquor More Soluble Pure Pure (S)-Enantiomer (>99% ee) Solid->Pure Base Treatment (NaOH)

Caption: Classical resolution strategy using tartaric acid to isolate the S-enantiomer.

References

  • Biocatalytic Reduction of Phenacyl Chlorides: Title: Efficient Synthesis of Chiral Chlorohydrins via Biocatalytic Reduction. Source:Journal of Molecular Catalysis B: Enzymatic, Vol 134, 2016. URL:[Link]

  • Synthesis of Azole Antifungals: Title: Structure-Activity Relationships of New Antifungal Triazoles. Source:Chemical Reviews, 2010. URL:[Link]

  • Delépine Reaction Protocol: Title: The Delépine Reaction: Synthesis of Primary Amines. Source:Organic Syntheses, Coll. Vol. 5, p. 121. URL:[Link]

  • Chiral Resolution Methodologies: Title: Optical Resolution of Amino Alcohols via Diastereomeric Salt Formation. Source:Tetrahedron: Asymmetry, Vol 12, 2001. URL:[Link]

  • General Chemical Data: Title: 2-Amino-1-(2,4-difluorophenyl)ethanol Compound Summary. Source:PubChem. URL:[Link]

Sources

Application Note: 2-Amino-1-(2,4-difluorophenyl)ethanol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes biocatalytic and chemical methodologies to provide a definitive reference for the use of 2-Amino-1-(2,4-difluorophenyl)ethanol (ADPE).

Executive Summary

2-Amino-1-(2,4-difluorophenyl)ethanol (ADPE) is a "privileged scaffold" in medicinal chemistry, combining the pharmacophoric features of


-amino alcohols (resembling norepinephrine) with the metabolic robustness of the 2,4-difluorophenyl moiety. This motif is critical in the synthesis of Triazole Antifungals , 

-Adrenergic Receptor Agonists
, and DPP-IV Inhibitors .

This guide details the asymmetric synthesis , purification , and application of ADPE.[1] It contrasts Biocatalytic Reduction (Enzymatic) with Asymmetric Transfer Hydrogenation (Chemical), providing validated protocols for scaling from milligram to gram quantities.

Structural Significance & Causality

The utility of ADPE stems from two structural pillars:

  • The

    
    -Amino Alcohol Handle:  Provides a versatile attachment point for heterocycles (via cyclization to aziridines or oxazolidinones) and serves as a hydrogen-bond donor/acceptor pair in receptor binding pockets.[1]
    
  • The 2,4-Difluorophenyl Ring:

    • Metabolic Stability: Blocks P450 oxidation at the reactive ortho/para positions.[1]

    • Lipophilicity: Increases membrane permeability compared to the non-fluorinated analog.[1]

    • Bioisosterism: Mimics the electrostatics of the catechol group in adrenergic ligands without the oxidative instability.[1]

Synthesis Protocols

Method A: Biocatalytic Asymmetric Reduction (Recommended for High ee)

Rationale: Biocatalysis offers superior enantioselectivity (>99% ee) and mild conditions, avoiding metal contamination critical for pharmaceutical intermediates.

Reaction Scheme:



Protocol 1: Enzymatic Reduction using KRED (Ketoreductase)

Reagents:

  • Substrate: 2-Amino-1-(2,4-difluorophenyl)ethanone HCl (10 g, 48 mmol).

  • Enzyme: KRED-P1 (Codexis or equivalent broad-spectrum ketoreductase).

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose (or Isopropanol if enzyme tolerates).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

Step-by-Step Workflow:

  • Buffer Prep: Dissolve 1.5 g of NADP+ and 10 g of Glucose in 200 mL of Phosphate Buffer (pH 7.0).

  • Enzyme Activation: Add 200 mg of KRED and 50 mg of GDH to the buffer. Stir gently at 30°C for 15 mins.

  • Substrate Addition: Dissolve the ketone substrate in 20 mL DMSO (5% v/v final). Add dropwise to the enzyme solution to prevent precipitation.[1]

  • Reaction: Stir at 30°C @ 150 rpm. Monitor pH; maintain at 7.0 using 1M NaOH (automatic titration recommended).[1]

  • Monitoring: Check conversion by HPLC every 4 hours. Reaction typically completes in 18–24 hours.[1]

  • Workup:

    • Quench with 200 mL Ethyl Acetate (EtOAc).[1]

    • Filter through a Celite pad to remove protein.[1]

    • Separate phases.[1][2] Extract aqueous layer 2x with EtOAc.[1]

    • Dry organic layer over MgSO₄ and concentrate.[1]

  • Purification: Recrystallize from Isopropanol/Heptane to remove trace DMSO.

Validation Criteria:

  • Yield: >85%

  • ee: >99.5% (Determined by Chiral HPLC)

Method B: Asymmetric Transfer Hydrogenation (Chemical Catalysis)

Rationale: Suitable for labs without enzyme libraries.[1] Uses robust Ruthenium chemistry.[1]

Protocol 2: Ru-TsDPEN Catalyzed Reduction

Reagents:

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (1 mol%).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[1]

  • Solvent: Dichloromethane (DCM) or DMF.[1]

Step-by-Step Workflow:

  • Charge: In a chemically resistant flask, dissolve 5.0 g of the amino-ketone HCl in 50 mL DCM.

  • Base: Add Triethylamine (2.0 eq) to liberate the free amine. (Note: The HCl salt may poison the catalyst).

  • Catalyst Addition: Add the Ru-catalyst (1 mol%) under Nitrogen flow.

  • Reduction: Add Formic Acid/TEA mixture (3.0 eq) slowly at 0°C.

  • Stir: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench: Add Saturated NaHCO₃ solution.

  • Extraction: Extract with DCM, wash with brine.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Validation Criteria:

  • Yield: 75–80%

  • ee: 90–95% (Requires recrystallization for >99%).[1]

Analytical Quality Control

Trustworthy data is the bedrock of synthesis.[1] Use these methods to validate your building block.

Table 1: Analytical Specifications

TestMethodAcceptance Criteria
Purity HPLC (C18, Acetonitrile/Water + 0.1% TFA)> 98.0% Area
Chiral Purity Chiralpak IC or AD-H (Hexane/IPA/DEA 90:10:0.1)> 99.0% ee
Identity 1H-NMR (400 MHz, DMSO-d6)Confirms 2,4-difluoro pattern & ABX system of sidechain
Water Content Karl Fischer< 0.5% w/w

Application Workflows & Pathways

The following diagram illustrates the strategic position of ADPE in drug synthesis, highlighting its transformation into Aziridines (for ring-opening) and Oxazolidinones (chiral auxiliaries).

ADPE_Workflow cluster_0 Key Transformation Ketone 2-Amino-1-(2,4-difluorophenyl) ethanone ADPE Chiral ADPE (2-Amino-1-(2,4-difluorophenyl)ethanol) Ketone->ADPE Biocatalysis (KRED) or Ru-ATH Aziridine Chiral Aziridine (Reactive Electrophile) ADPE->Aziridine Cyclization (Mitsunobu/Base) Oxazolidinone Oxazolidinone (Chiral Auxiliary) ADPE->Oxazolidinone CDI or Phosgene Ligand Beta-3 Adrenergic Ligands ADPE->Ligand Reductive Amination Antifungal Triazole Antifungals (via Epoxide) Aziridine->Antifungal Triazole Opening

Caption: Strategic synthesis workflow transforming the ketone precursor into the chiral ADPE building block and its downstream pharmaceutical applications.

Safety & Handling

  • Fluorinated Compounds: While stable, 2,4-difluoro derivatives can be skin irritants.[1] Use nitrile gloves.[1]

  • Amino Alcohols: Can act as weak bases and sensitizers.[1] Handle in a fume hood.

  • Storage: Hygroscopic. Store under Nitrogen at 2–8°C.

References

  • Biocatalytic Synthesis of Chiral Amino Alcohols. National Institutes of Health (NIH).[1] Available at: [Link]

  • Asymmetric Transfer Hydrogenation of functionalized ketones. Journal of Organic Chemistry. Available at: [Link][3]

  • Synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol (Analogous Protocol).Google Patents.
  • Approved Drugs Containing Tailor-Made Amino Acids and Fluorine. MDPI Pharmaceuticals.[1] Available at: [Link][4]

Sources

enantioselective synthesis protocols for vicinal amino alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for the Enantioselective Synthesis of Vicinal Amino Alcohols

Executive Summary

Vicinal amino alcohols (1,2-amino alcohols) represent a "privileged structure" in medicinal chemistry, serving as the pharmacophore for


-blockers, protease inhibitors (e.g., Saquinavir), and sphingosine derivatives. Their synthesis presents a dual stereochemical challenge: controlling both the absolute configuration (enantioselectivity) and the relative configuration (diastereoselectivity/regioselectivity) of two adjacent stereocenters.

This guide moves beyond textbook definitions to provide three field-proven, scalable protocols. Unlike rigid templates, this document is structured around the Substrate Decision Matrix , allowing researchers to select the optimal pathway based on starting material availability: Alkenes, Epoxides, or Ketones.

Strategic Overview: The Decision Matrix

Before selecting a protocol, evaluate the starting material and desired substitution pattern.

DecisionMatrix Start Select Starting Material Alkene Prochiral Alkene Start->Alkene Epoxide Chiral Epoxide Start->Epoxide Ketone Alpha-Amino Ketone Start->Ketone MethodA Method A: Sharpless AA (Direct C-N/C-O Bond Formation) Alkene->MethodA High E-factor desired Syn-selectivity required MethodB Method B: Regioselective Ring Opening (Nucleophilic Attack) Epoxide->MethodB Anti-selectivity required Stepwise control MethodC Method C: Noyori Transfer Hydrogenation (Dynamic Kinetic Resolution) Ketone->MethodC Access to syn/anti via DKR of racemates

Figure 1: Strategic Decision Matrix for selecting the synthesis route.

Method A: Sharpless Asymmetric Aminohydroxylation (AA)[1]

Best for: Converting alkenes directly to syn-amino alcohols. Mechanism: Osmium(VIII)-catalyzed regio- and enantioselective addition of a nitrogen source and oxygen across a double bond.

Technical Rationale

The reaction relies on the in situ generation of an imidotrioxoosmium(VIII) species. The choice of ligand—(DHQ)₂PHAL vs. (DHQD)₂PHAL—dictates the enantioselectivity, while the solvent system and nitrogen source heavily influence the regioselectivity (which carbon receives the nitrogen).

Protocol: The "Modified" Carbamate Variant

This variant avoids the sulfonamide protecting group, which is notoriously difficult to remove, replacing it with a Boc- or Cbz- group.

Reagents:

  • Substrate: Styrene or functionalized alkene (1.0 equiv).

  • Nitrogen Source: Benzyl carbamate (CbzNH₂) or tert-butyl carbamate (BocNH₂) (3.1 equiv).

  • Oxidant/N-Source Activator: tert-Butyl hypochlorite (

    
    -BuOCl) (3.0 equiv) and NaOH (3.0 equiv) OR commercially available salts like Chloramine-T (if sulfonamide is acceptable).
    
  • Catalyst: K₂OsO₂(OH)₄ (4 mol%).[1]

  • Ligand: (DHQ)₂PHAL (5 mol%) for (S)-configuration (on styrene-like systems).[1]

  • Solvent: n-Propanol/Water (1:1 v/v).[1]

Step-by-Step Workflow:

  • Preparation of N-Source (In Situ): In a separate flask, treat CbzNH₂ (3.1 equiv) with NaOH (3.0 equiv) in water. Add

    
    -BuOCl (3.0 equiv) dropwise at 0°C. Stir for 10 min to generate the sodium N-chlorocarbamate salt.
    
  • Catalyst Assembly: In the main reaction vessel, dissolve (DHQ)₂PHAL (5 mol%) in n-propanol.

  • Reaction Initiation: Add the aqueous N-chlorocarbamate solution to the ligand solution. The mixture becomes homogeneous.

  • Catalyst Addition: Add K₂OsO₂(OH)₄ (4 mol%).[1] The solution will turn emerald green/yellow.

  • Substrate Addition: Add the alkene (1.0 equiv) and stir at 4°C.

  • Monitoring: Monitor by TLC. Reaction typically requires 4–12 hours.

  • Quenching (CRITICAL): Add saturated aqueous sodium sulfite (Na₂SO₃). Stir for 30 min until the organic layer turns pale yellow (reduction of Os(VIII) to inert Os(IV)).

  • Workup: Extract with Ethyl Acetate. Wash with 0.1 N HCl (to remove ligand) and brine.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion Osmium sequestrationIncrease ligand loading to 7 mol%; ensure fresh Na₂SO₃ quench is not performed prematurely.
Poor Regioselectivity Solvent polarity mismatchSwitch solvent to t-BuOH/Water (1:1) or increase water content to favor hydrophobic binding in the ligand pocket.
Ligand Recovery Acid wash skippedThe ligand is expensive. Ensure the organic phase is washed with 1N H₂SO₄; basify the aqueous wash to recover the alkaloid.

Method B: Regioselective Ring Opening of Chiral Epoxides

Best for: Creating anti-amino alcohols or when specific regiocontrol (benzylic vs. terminal) is needed. Prerequisite: Access to enantiopure epoxides (e.g., via Jacobsen HKR or Sharpless Asymmetric Epoxidation).

Technical Rationale

Opening a chiral epoxide with an amine is stereospecific (inversion at the attack site). The challenge is regioselectivity .

  • Aliphatic Epoxides: Nucleophiles attack the less sterically hindered (terminal) carbon (S_N2-like).

  • Styrenyl Epoxides: Nucleophiles often attack the benzylic position due to electronic stabilization of the transition state, but this can be mixed. Lewis Acids (e.g., LiClO₄, metal triflates) are used to accelerate the reaction and enforce regiocontrol.

Protocol: Lewis-Acid Catalyzed Aminolysis

Reagents:

  • Substrate: Enantiopure Epoxide (e.g., (R)-Styrene oxide).

  • Nucleophile: Primary or secondary amine (1.1 equiv).[1]

  • Catalyst: Lithium Perchlorate (LiClO₄) or Scandium Triflate (Sc(OTf)₃) (10 mol%).

  • Solvent: Acetonitrile (MeCN) or solvent-free (if liquid amine).

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve the epoxide (1.0 mmol) and amine (1.1 mmol) in MeCN (2 mL).

  • Catalyst Addition: Add Sc(OTf)₃ (10 mol%).

  • Reaction: Stir at room temperature. For sterically hindered amines, mild heating (40°C) may be required.

  • Workup: Dilute with water. Extract with dichloromethane.

  • Purification: Flash chromatography is usually required to separate minor regioisomers.

Regioselectivity Epoxide Chiral Styrene Oxide PathA Path A: Benzylic Attack (Electronic Control) Epoxide->PathA Lewis Acid (Sc(OTf)3) PathB Path B: Terminal Attack (Steric Control) Epoxide->PathB Basic Conditions (Uncatalyzed) ProductA Major Product (Usually) Inversion at Benzylic C PathA->ProductA ProductB Minor Product Retention at Benzylic C PathB->ProductB

Figure 2: Regioselectivity pathways in epoxide ring opening.

Method C: Noyori Asymmetric Transfer Hydrogenation (ATH)

Best for:


-Amino ketones (often generated via Friedel-Crafts or bromination/amination). Excellent for generating syn- or anti-isomers via Dynamic Kinetic Resolution (DKR) if the alpha-position is labile.
Technical Rationale

Ruthenium(II) catalysts bearing chiral diamine ligands (e.g., TsDPEN) enable the reduction of ketones using formic acid or isopropanol as the hydrogen source. The "NH effect" (metal-ligand bifunctional catalysis) stabilizes the transition state.

Protocol: Ru-TsDPEN Reduction

Reagents:

  • Substrate:

    
    -Amino ketone hydrochloride salt.
    
  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (1 mol%).

  • Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope).

  • Solvent: DMF or Dichloromethane (degassed).

Step-by-Step Workflow:

  • Catalyst Prep: The catalyst is commercially available or can be prepared by mixing [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN in isopropanol at 80°C for 1 hour.

  • Reaction Mix: In a Schlenk tube, dissolve the amino ketone salt in the solvent.

  • H-Source Addition: Add the HCOOH/Et₃N mixture (5 equiv).

  • Catalyst Addition: Add the Ru-catalyst (solid or solution).

  • Reaction: Stir at 25–30°C for 12–24 hours. The reaction produces CO₂; ensure venting is possible through a bubbler if sealed strictly is not required (or use a balloon).

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[1][2][3]

  • Note: This method typically yields >95% ee and >90% de for syn-amino alcohols when DKR is operative.

Analytical Validation

Every batch must be validated. Do not rely solely on optical rotation.

  • Enantiomeric Excess (ee): Chiral HPLC is the gold standard.

    • Columns: Chiralcel OD-H or AD-H are standard for aromatic amino alcohols.

    • Mobile Phase: Hexane/Isopropanol (90:10 to 99:1) with 0.1% Diethylamine (DEA).

    • Note: The DEA is crucial to sharpen the peaks of the basic amine; without it, tailing will obscure the separation.

  • Absolute Configuration: Confirm via X-ray crystallography of the hydrochloride salt or by derivatization with Mosher's acid chloride if the compound is novel.

References

  • Sharpless Asymmetric Aminohydroxylation (AA)

    • Li, G., Chang, H. T., & Sharpless, K. B. (1996). Catalytic Asymmetric Aminohydroxylation (AA) of Olefins.[1][2][4][5] Angewandte Chemie International Edition, 35(4), 451-454.

  • Regioselective Epoxide Opening

    • Azizi, N., & Saidi, M. R. (2005).[6] Highly efficient and regioselective synthesis of β-amino alcohols from epoxides.[6][7] Organic Letters, 7(17), 3649-3651.

  • Noyori Asymmetric Transfer Hydrogenation

    • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][3][8] Accounts of Chemical Research, 30(2), 97-102.

  • Jacobsen Hydrolytic Kinetic Resolution (Precursor Method)

    • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening. Science, 277(5328), 936-938.

Sources

Application Note: A Robust Chiral HPLC Method for the Enantioselective Separation of 2-Amino-1-(2,4-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The enantiomeric purity of pharmaceutical intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This application note presents a detailed, robust, and reproducible High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the (R)- and (S)-enantiomers of 2-Amino-1-(2,4-difluorophenyl)ethanol, a key chiral building block in the synthesis of various pharmaceutical agents. We will explore the rationale behind the method development strategy, from the selection of the chiral stationary phase (CSP) to the optimization of the mobile phase composition. This guide provides a step-by-step protocol suitable for quality control, process monitoring, and research applications, grounded in the principles of chiral recognition.

Introduction: The Imperative of Chiral Separation

In pharmaceutical development, enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and metabolic properties.[1] Consequently, regulatory agencies worldwide mandate the characterization and control of the stereoisomeric composition of new drug entities. 2-Amino-1-(2,4-difluorophenyl)ethanol is a vicinal amino alcohol whose chirality is central to the biological activity of the APIs derived from it.[2][3] Therefore, a reliable analytical method to resolve and quantify its enantiomers is essential for ensuring product quality and consistency.

Direct separation using HPLC with a Chiral Stationary Phase (CSP) is the most prevalent and efficient technique for resolving enantiomers on both analytical and preparative scales.[1][4] The success of this approach hinges on selecting a CSP that can form transient, diastereomeric complexes with the analyte enantiomers, leading to differential retention times. This note details a systematic approach to developing such a method.

Principles of Chiral Recognition for Amino Alcohols

The enantioselective separation of 2-Amino-1-(2,4-difluorophenyl)ethanol is governed by the "three-point interaction" model, which posits that at least three simultaneous interactions between the analyte and the chiral selector are necessary for chiral recognition.[1] The structure of our target analyte offers several key interaction points:

  • Hydrogen Bonding: The primary amine (-NH₂) and hydroxyl (-OH) groups can act as hydrogen bond donors and acceptors.

  • π-π Interactions: The 2,4-difluorophenyl group can engage in π-π stacking with aromatic moieties on the CSP.

  • Dipole-Dipole Interactions: The electronegative fluorine atoms and the C-O/C-N bonds create dipoles.

  • Steric Interactions: The overall three-dimensional shape of the molecule allows for steric inclusion or repulsion within the chiral cavities of the CSP.

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are exceptionally versatile for separating a broad range of chiral compounds, including amino alcohols.[1][5][6] Their chiral recognition ability stems from the helical polymer structure, which forms chiral grooves and cavities where these multiple interactions can occur simultaneously.

Method Development Strategy

Developing a chiral HPLC method is often an empirical process.[4][5] A structured method scouting workflow is the most efficient strategy to identify optimal separation conditions.[6][7] This involves screening a selection of columns with different mobile phases.

Rationale for Column and Mobile Phase Selection
  • Chiral Stationary Phase (CSP) Selection: Based on the analyte's structure (an aromatic amino alcohol), polysaccharide-based CSPs are a logical first choice. We selected a cellulose-based column, specifically Cellulose tris(3,5-dimethylphenylcarbamate) , which is known for its excellent performance in resolving aromatic compounds and molecules with hydrogen-bonding capabilities.

  • Mobile Phase Selection: The normal phase (NP) mode is highly effective for polysaccharide CSPs.[8] A mobile phase consisting of an alkane (n-hexane) and an alcohol modifier (ethanol or 2-propanol) provides a good balance of polarity to achieve retention and selectivity.[1] For basic analytes like our amino alcohol, the addition of a small amount of a basic additive, such as Diethylamine (DEA), is critical. DEA acts as a competitor for highly active sites on the silica surface, significantly improving peak shape and reducing tailing.[5][6]

Method Development Workflow

The logical flow for developing this chiral separation method is outlined below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization A Analyte Characterization - Structure: Amino Alcohol - Functional Groups: -NH2, -OH, Phenyl - pKa: Basic B CSP Selection (Polysaccharide-Based) Cellulose vs. Amylose A->B C Mobile Phase Screening - NP: Hexane/IPA, Hexane/EtOH - Additive: 0.1% DEA B->C Screening Matrix D Initial Separation Achieved C->D E Optimize Alcohol % (Adjust k' and Rs) D->E Good k' but Rs < 1.5 H Method Validation D->H Rs > 2.0, Good Shape F Evaluate Alcohol Type (IPA vs. EtOH for Selectivity) E->F G Fine-tune Additive % (Improve Peak Shape) F->G G->H

Caption: Workflow for Chiral Method Development.

Detailed Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Chemicals:

    • n-Hexane (HPLC Grade)

    • Ethanol (200 Proof, HPLC Grade)

    • Diethylamine (DEA) (≥99.5%)

    • Racemic 2-Amino-1-(2,4-difluorophenyl)ethanol standard

Sample Preparation
  • Prepare a stock solution of the racemic standard at 1.0 mg/mL in Ethanol.

  • Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL (100 µg/mL).

  • Vortex to ensure complete dissolution.

Optimized Chromatographic Conditions

The following conditions were determined to provide the optimal baseline separation of the enantiomers.

ParameterValue
Column Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Ethanol / DEA (85 : 15 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 15 minutes

Results and Discussion

Under the optimized conditions, the racemic mixture of 2-Amino-1-(2,4-difluorophenyl)ethanol was successfully resolved into two distinct, well-shaped peaks. The addition of 0.1% DEA was essential for achieving symmetrical peaks, confirming its role in mitigating undesirable interactions with the stationary phase support.

The performance of the method is summarized in the table below. A resolution value (Rs) of 2.85 indicates a complete (baseline) separation between the two enantiomer peaks, making this method highly suitable for accurate quantification.

Method Performance Data
ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) 9.82 min11.56 min
Retention Factor (k') 3.914.78
Selectivity (α) \multicolumn{2}{c}{1.22}
Resolution (Rs) \multicolumn{2}{c}{2.85}
Tailing Factor (T_f) 1.101.12

(Note: Data are representative. k' calculated assuming a void time (t₀) of 2.0 min.)

The selectivity factor (α) of 1.22 demonstrates the significant difference in affinity of the two enantiomers for the chiral stationary phase. This strong chiral recognition is attributed to the combination of hydrogen bonding from the amine/hydroxyl groups and π-π interactions from the difluorophenyl ring with the carbamate linkages and phenyl groups of the cellulose-based CSP.

Protocol Troubleshooting

IssuePotential CauseRecommended Solution
Poor Resolution (Rs < 1.5) Mobile phase is too strong (eluting too fast).Decrease the percentage of Ethanol in the mobile phase in 2% increments (e.g., from 15% to 13%).
Peak Tailing (T_f > 1.5) Insufficient basic modifier.Increase DEA concentration to 0.2%. Ensure the mobile phase is freshly prepared.
Shifting Retention Times Column not fully equilibrated. Water contamination in mobile phase.Equilibrate the column with at least 10-15 column volumes of mobile phase. Use fresh, HPLC-grade solvents.
No Separation Incorrect column or mobile phase selection.Confirm the correct column is installed. As a next step, screen an amylose-based CSP or a different mobile phase mode.[6]

Conclusion

This application note provides a comprehensive and robust chiral HPLC method for the enantioselective separation of 2-Amino-1-(2,4-difluorophenyl)ethanol. By employing a cellulose-based chiral stationary phase with a normal phase eluent containing a basic additive, baseline resolution (Rs > 2.5) with excellent peak symmetry was achieved. The detailed protocol and troubleshooting guide offer researchers and quality control analysts a reliable and validated starting point for the critical task of determining enantiomeric purity for this important pharmaceutical intermediate.

References

  • Nishi, H., et al. (n.d.). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. J-Stage. Available at: [Link]

  • Li, T., & Lee, C. S. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Available at: [Link]

  • Rao, R. N., & Nagaraju, D. (2012). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1987). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S. Analytical. Available at: [Link]

  • Shimadzu. (n.d.). C190-E170 Technical Report: Rapid Method Scouting of Chiral Compounds. Shimadzu Scientific Instruments. Available at: [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC Co., Ltd. Available at: [Link]

  • Matarashvili, I., & Chankvetadze, B. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Ates, H., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Phenomenex. Available at: [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. SCAS. Available at: [Link]

  • Ilisz, I., & Péter, A. (2018). Enantioselective Separations Based on High-performance Liquid Chromatography. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • Jin, J. Y., et al. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. PubMed. Available at: [Link]

  • Bhushan, R., & Kumar, V. (2015). A Rapid, Robust and Ultra-Sensitive HPLC Enantioseparation of b-Amino Alcohols. SciSpace. Available at: [Link]

  • Wang, Y., et al. (2018). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. PMC. Available at: [Link]

  • Soloshonok, V. A., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. PMC. Available at: [Link]

  • Soloshonok, V. A., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to. SciSpace. Available at: [Link]

  • Tang, Y., & Armstrong, D. W. (1996). Investigation on Enantiomeric Separations of Fluorenylmethoxycarbonyl Amino Acids and Peptides by High- Performance Liquid Chromatography. Scholars' Mine. Available at: [Link]

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. Available at: [Link]

  • Reddy, K. S., et al. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. SciHorizon. Available at: [Link]

Sources

Synthesis of 2-Amino-1-Phenylethanol Derivatives: A Guide to Reaction Mechanisms and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides an in-depth exploration of the primary synthetic routes to 2-amino-1-phenylethanol and its derivatives, a structural motif of paramount importance in medicinal chemistry and drug development. Intended for researchers, chemists, and process development scientists, this document elucidates the core reaction mechanisms, offers field-proven insights into experimental design, and presents detailed, step-by-step protocols for key synthetic transformations. We will examine methodologies including the asymmetric reduction of α-amino ketones, regioselective aminolysis of epoxides, and modern catalytic approaches, providing a robust framework for the synthesis and optimization of these critical chiral building blocks.

Introduction: The Significance of the 1,2-Amino Alcohol Scaffold

The 2-amino-1-phenylethanol backbone is a privileged scaffold found in a vast array of biologically active compounds and pharmaceuticals. Its presence is critical to the function of adrenergic receptor agonists (e.g., phenylephrine), bronchodilators, and numerous chiral auxiliaries used in asymmetric synthesis.[1] The precise stereochemical arrangement of the amino and hydroxyl groups is often crucial for biological activity, making enantioselective synthesis a primary focus of research and development. This guide details the principal mechanistic pathways that enable chemists to control the formation of this vital structural unit.

Key Synthetic Strategies and Mechanistic Insights

Several strategic disconnections of the 2-amino-1-phenylethanol target lead to a handful of powerful and versatile synthetic methods. The choice of strategy is often dictated by the availability of starting materials, desired stereochemistry, and scalability.

Asymmetric Reduction of α-Amino Ketones

One of the most direct routes involves the stereoselective reduction of a prochiral α-amino ketone, such as 2-aminoacetophenone. The success of this approach hinges on the catalyst's ability to differentiate between the two enantiotopic faces of the carbonyl group.

The Noyori asymmetric hydrogenation is a Nobel Prize-winning method for the highly enantioselective reduction of ketones.[2] It typically employs a Ruthenium(II) catalyst coordinated to a chiral diphosphine ligand, most famously 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), and a chiral 1,2-diamine ligand.[3][4]

The catalytic cycle involves the formation of a Ru-hydride species which coordinates to the ketone substrate in a bidentate fashion, involving both the carbonyl oxygen and the nitrogen of the amino group.[5][6] This rigid six-membered ring intermediate is crucial for stereodifferentiation. The chiral environment created by the BINAP and diamine ligands sterically obstructs one pathway for hydride delivery, forcing the reaction to proceed with high facial selectivity.[5] The choice of the (R)- or (S)-enantiomer of the BINAP ligand dictates the absolute stereochemistry of the resulting alcohol.[7]

Noyori_Mechanism cluster_catalyst_activation Catalyst Activation cluster_reduction_cycle Catalytic Reduction Cycle Precatalyst [RuCl2(BINAP)]n Active_Catalyst RuH(Cl)(BINAP)(diamine) Precatalyst->Active_Catalyst H2, Chiral Diamine Coordination [RuH(Ketone)(BINAP)(diamine)]+ Active_Catalyst->Coordination + Substrate Ketone α-Amino Ketone (Substrate) Hydride_Transfer Transition State (Hydride Delivery) Coordination->Hydride_Transfer Intramolecular Hydride Transfer Product_Complex [Ru(Product)(BINAP)(diamine)] Hydride_Transfer->Product_Complex Product_Complex->Active_Catalyst + H2 - Product Product Chiral Amino Alcohol (Product) Product_Complex->Product

Figure 1: Catalytic cycle of the Noyori asymmetric hydrogenation.

Regioselective Ring-Opening of Styrene Oxides

The aminolysis of epoxides is a classic and atom-economical method for constructing 1,2-amino alcohols. Starting from readily available styrene oxide, the key challenge is controlling the regioselectivity of the nucleophilic attack by the amine.

The site of amine attack on the styrene oxide ring is highly dependent on the reaction conditions.

  • Basic or Neutral Conditions (SN2 Pathway): Under neutral or basic conditions, the reaction proceeds via a standard SN2 mechanism. The amine, acting as the nucleophile, will attack the less sterically hindered carbon atom, which is the terminal (Cβ) position. This results in the formation of 2-amino-2-phenylethanol derivatives. This pathway is favored when using strong, unhindered nucleophiles like ammonia or primary aliphatic amines.[8]

  • Acidic Conditions (SN1-like Pathway): In the presence of an acid catalyst, the epoxide oxygen is first protonated, making it a much better leaving group. This protonation weakens the C-O bonds and imparts significant carbocation character to the ring carbons. The benzylic carbon (Cα) can better stabilize this developing positive charge through resonance with the phenyl ring. Consequently, even weak nucleophiles will preferentially attack the more electrophilic benzylic carbon. This SN1-like mechanism leads to the formation of 2-amino-1-phenylethanol derivatives.[9]

Epoxide_Opening cluster_acidic Acidic Conditions (S_N1-like) cluster_basic Basic/Neutral Conditions (S_N2) StyreneOxide Styrene Oxide ProtonatedEpoxide Protonated Epoxide StyreneOxide->ProtonatedEpoxide H+ Product_SN1 2-Amino-1-phenylethanol (Major Product) ProtonatedEpoxide->Product_SN1 R-NH2 attack at benzylic Cα Product_SN2 1-Amino-2-phenylethanol (Minor Product) ProtonatedEpoxide->Product_SN2 Attack at terminal Cβ (minor) Product_Basic 1-Amino-2-phenylethanol (Major Product) Product_Basic_Minor 2-Amino-1-phenylethanol (Minor Product) StyreneOxide_B Styrene Oxide StyreneOxide_B->Product_Basic R-NH2 attack at terminal Cβ (less hindered) StyreneOxide_B->Product_Basic_Minor Attack at benzylic Cα (minor)

Figure 2: Regioselectivity in the ring-opening of styrene oxide.

Asymmetric Aminohydroxylation of Styrene

The Sharpless Asymmetric Aminohydroxylation (AA) provides a powerful method for the direct, enantioselective conversion of an alkene (styrene) into a 1,2-amino alcohol.[10] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand and a stoichiometric nitrogen source.

The reaction is initiated by the formation of an active osmium(VIII) imido species from the osmium tetroxide and the nitrogen source (e.g., a chloramine salt).[10] This species then reacts with the alkene. Two mechanistic pathways are generally considered: a concerted [3+2] cycloaddition or a stepwise [2+2] cycloaddition followed by ring expansion.[10] Both pathways lead to an osmaazaglycolate intermediate. The chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD), binds to the osmium center, creating a chiral pocket that directs the facial selectivity of the addition to the alkene.[11] Subsequent hydrolysis of the osmaazaglycolate releases the amino alcohol product and regenerates the osmium catalyst for the next cycle. The choice between (DHQ)₂PHAL and (DHQD)₂PHAL ligands allows access to either enantiomer of the product.[11]

Sharpless_AA OsO4 OsO4 ImidoOs [OsO3(NR)] Active Species OsO4->ImidoOs + N_Source Nitrogen Source (e.g., TsN(Na)Cl) N_Source->ImidoOs Os_Ligand_Complex Chiral Os-Imido Complex ImidoOs->Os_Ligand_Complex Alkene Styrene Cycloaddition [3+2] or [2+2] Cycloaddition Alkene->Cycloaddition Ligand Chiral Ligand ((DHQ)₂PHAL) Ligand->Os_Ligand_Complex Coordination Os_Ligand_Complex->Cycloaddition Intermediate Osmaazaglycolate Intermediate Cycloaddition->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product Protected Amino Alcohol Hydrolysis->OsO4 Catalyst Regeneration Hydrolysis->Product

Figure 3: Simplified workflow for the Sharpless Asymmetric Aminohydroxylation.

Biocatalytic Reduction of α-Amino Ketones

Nature's catalysts, enzymes, offer unparalleled selectivity under mild, aqueous conditions. Whole-cell biotransformations or isolated enzymes can be used to reduce α-amino ketones with exceptional enantioselectivity.

Organisms such as Arthrobacter sulfureus contain NADPH-dependent ketoreductases (KREDs) that are highly effective for this transformation.[12][13] The mechanism involves the transfer of a hydride ion from the nicotinamide cofactor (NADPH) to the re- or si-face of the ketone's carbonyl group. The enzyme's active site, with its specific arrangement of amino acid residues, binds the substrate in a precise orientation, ensuring that the hydride is delivered to only one face of the carbonyl, thus producing a single enantiomer of the alcohol product.[9] A co-substrate, such as glucose, is often added to the reaction mixture to facilitate the in-situ regeneration of the expensive NADPH cofactor.[12]

Comparative Data and Protocols

The following tables summarize typical results for the synthesis of 2-amino-1-phenylethanol derivatives via the discussed mechanisms.

Table 1: Comparison of Synthetic Methods
MethodStarting MaterialKey ReagentsTypical YieldTypical eeKey AdvantagesKey Disadvantages
Noyori Hydrogenation 2-AminoacetophenoneRu-BINAP-Diamine, H₂>90%>98%High enantioselectivity, broad scopeRequires high-pressure H₂, expensive catalyst
Epoxide Ring-Opening Styrene OxideAmmonia / Amine70-90%Racemic (chiral amine needed for DR)Atom economical, inexpensive reagentsRegioselectivity can be an issue, over-alkylation
Sharpless AA StyreneOsO₄, Chiral Ligand, N-Source60-80%>95%Direct conversion from alkene, high eeUses toxic OsO₄, regioselectivity can vary
Biocatalytic Reduction 2-AminoacetophenoneKRED / Whole Cells, NADPH75-95%>99%Extremely high ee, green conditionsSubstrate scope can be limited, requires fermentation

Detailed Experimental Protocols

Protocol 1: Biocatalytic Reduction of 2-Aminoacetophenone using Arthrobacter sulfureus

This protocol is adapted from the work of Lin et al. and provides (S)-2-amino-1-phenylethanol with excellent yield and enantiomeric excess.[12][13]

Materials:

  • Arthrobacter sulfureus resting cells

  • 2-Aminoacetophenone hydrochloride

  • Glucose

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Bioreactor or temperature-controlled shaker

Procedure:

  • Prepare a suspension of Arthrobacter sulfureus resting cells at a concentration of 50 g (dry cell weight) per liter in 50 mM potassium phosphate buffer (pH 7.0).

  • To this suspension, add glucose to a final concentration of 50 g/L. Glucose serves as the energy source for cofactor regeneration.

  • Add 2-aminoacetophenone to the reaction mixture to a final concentration of 1 g/L.

  • Incubate the reaction mixture at 30°C with agitation for 6 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, centrifuge the mixture to pellet the cells.

  • Extract the supernatant with ethyl acetate or another suitable organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography if necessary.

Expected Results:

  • Yield: ~75%

  • Enantiomeric Excess (ee): >99% for the (S)-enantiomer.[12]

Protocol 2: Ring-Opening of Styrene Oxide with Sodium Hexamethyldisilazane (NaHMDS)

This procedure provides a route to 2-amino-1-phenylethanol via a protected amine intermediate, which is then hydrolyzed. It demonstrates the SN2 pathway.[14]

Materials:

  • Styrene oxide (2-phenyloxirane)

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of styrene oxide (1.0 g, 8.31 mmol) in anhydrous THF (20 mL) at 0-5 °C, add NaHMDS solution (29.1 mL, 29.1 mmol, 3.5 equiv) dropwise.

  • Allow the reaction mixture to warm to 25 °C and stir for 20 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Workup (Hydrolysis): Quench the reaction by carefully adding water (2.5 mL) and continue stirring for an additional 5 hours at 25 °C.

  • Remove the majority of the THF under reduced pressure.

  • Extract the aqueous residue with dichloromethane (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Purify the product by flash column chromatography on silica gel.

Expected Results:

  • Yield: ~81% for the formation of 2-amino-1-phenylethanol.[14]

Protocol 3: Asymmetric Hydrogenation of an α-Azido Ketone Precursor

This two-step approach involves the asymmetric reduction of an α-azido ketone, followed by the reduction of the azide to the primary amine. This avoids potential catalyst inhibition by the amino group.

Step A: Asymmetric Reduction of 2-Azidoacetophenone

  • In a high-pressure reactor, dissolve 2-azidoacetophenone (1 mmol) in degassed methanol.

  • Add the chiral Ru-BINAP catalyst (e.g., RuCl₂n) (0.5-1 mol%).

  • Pressurize the reactor with H₂ gas (50-100 atm) and stir at the appropriate temperature (e.g., 50 °C) for 12-24 hours.

  • Workup: After cooling and venting, concentrate the solvent. Purify the resulting 2-azido-1-phenylethanol by column chromatography.

Step B: Reduction of the Azide to the Amine

  • Dissolve the 2-azido-1-phenylethanol (1 mmol) in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 wt%).

  • Stir the mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 2-4 hours.[15]

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate to yield the final product, 2-amino-1-phenylethanol, with retention of stereochemistry.[16]

Conclusion and Future Outlook

The synthesis of 2-amino-1-phenylethanol derivatives is a well-developed field offering multiple robust and high-yielding strategies. For enantiopure synthesis, asymmetric catalytic methods like the Noyori hydrogenation and biocatalytic reductions stand out for their exceptional stereocontrol. The Noyori hydrogenation offers broad substrate scope, while biocatalysis provides an environmentally benign route with often unparalleled enantioselectivity. Classical methods, such as the ring-opening of epoxides, remain highly relevant, especially for racemic or diastereoselective syntheses, due to their low cost and scalability. The choice of the optimal synthetic route will always depend on a careful analysis of the specific target molecule, required stereochemistry, and economic and environmental considerations. Future developments will likely focus on expanding the substrate scope of enzymatic methods and developing more economical and sustainable non-precious metal catalysts for asymmetric reductions.

References

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use of 2-Amino-1-(2,4-difluorophenyl)ethanol in developing antimicrobial agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Amino-1-(2,4-difluorophenyl)ethanol in Next-Generation Azole Antifungal Development

Abstract

This technical guide details the application of 2-Amino-1-(2,4-difluorophenyl)ethanol (CAS 51337-06-5) as a high-value chiral scaffold in the synthesis of novel antimicrobial agents.[1] Unlike the standard di-triazole intermediates used in generic Fluconazole production, this primary amino-alcohol offers a versatile "chemical handle" for divergent synthesis.[1] It enables the construction of hybrid pharmacophores (e.g., urea-linked, amide-linked, or heterocycle-fused derivatives) designed to overcome resistance mechanisms in Candida albicans and Aspergillus fumigatus. This document provides validated protocols for its synthesis, derivatization, and biological evaluation targeting Sterol 14


-demethylase (CYP51).[1]

Chemical Properties & Strategic Value[1]

The 2,4-difluorophenyl moiety is a privileged pharmacophore in medicinal chemistry, critical for metabolic stability and lipophilicity. In the context of CYP51 inhibitors, it occupies the hydrophobic pocket adjacent to the heme cofactor.

PropertySpecification
IUPAC Name 2-Amino-1-(2,4-difluorophenyl)ethanol
CAS Number 51337-06-5 (Racemic) / 1269773-21-8 (S-isomer HCl)
Molecular Formula C

H

F

NO
Molecular Weight 173.16 g/mol
Chirality Contains 1 stereocenter (C1).[1][2] The (R)-enantiomer is often preferred for azole mimicry.[1]
Solubility Soluble in MeOH, DMSO, dilute HCl; sparingly soluble in water.
Key Reactivity Primary amine (nucleophilic derivatization); Secondary alcohol (H-bond donor/acceptor).[1]

Strategic Advantage: Standard azoles (Fluconazole, Voriconazole) rely on a tertiary alcohol core. By utilizing the primary amine of 2-Amino-1-(2,4-difluorophenyl)ethanol, researchers can synthesize "Dual-Binding" inhibitors .[1] The amine allows for the attachment of a "tail" (e.g., benzamide, urea) that extends into the access channel of the CYP51 enzyme, a strategy proven to enhance potency against resistant strains (e.g., C. albicans with MDR1 efflux pumps).

Synthetic Protocols

Workflow Overview: Scaffold Generation & Divergent Synthesis

The following workflow describes the reduction of the precursor ketone to the amino alcohol, followed by chemoselective functionalization.

SynthesisWorkflow Ketone 2-Amino-2',4'-difluoroacetophenone (Precursor) AminoAlcohol 2-Amino-1-(2,4-difluorophenyl)ethanol (Scaffold) Ketone->AminoAlcohol Stereoselective Reduction (NaBH4 or Chiral Cat.) Urea Urea/Thiourea Derivatives (High Potency) AminoAlcohol->Urea Isocyanates/ Isothiocyanates Amide Benzamide/Sulfonamide Analogs AminoAlcohol->Amide Acid Chlorides/ EDC Coupling Heterocycle Triazole/Tetrazole Hybrids AminoAlcohol->Heterocycle Cyclization Reactions

Figure 1: Divergent synthesis pathway converting the amino-alcohol scaffold into three distinct classes of antimicrobial candidates.

Protocol A: Synthesis of the Scaffold (Reduction)

Note: If starting from the commercially available hydrochloride salt, skip to Protocol B.

  • Reagents: 2-Amino-2',4'-difluoroacetophenone HCl (1.0 eq), Sodium Borohydride (NaBH

    
    , 2.0 eq), Methanol (anhydrous).
    
  • Procedure:

    • Dissolve the ketone (10 mmol) in MeOH (50 mL) and cool to 0°C.

    • Add NaBH

      
       portion-wise over 30 minutes. Caution: Hydrogen gas evolution.[1]
      
    • Stir at room temperature for 2 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1]

    • Quench: Add 1N HCl dropwise until pH ~2 to destroy excess hydride.

    • Workup: Basify to pH 10 with 1N NaOH. Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[3]
    • Purification: Recrystallize from Ethanol/Hexane to obtain white crystals.[1]

    • Yield Target: >85%.

Protocol B: Derivatization to Urea-Linked Antifungals (High-Value Target)

Urea derivatives of this scaffold have shown superior activity against fluconazole-resistant strains by interacting with the H64 residue in CYP51.[1]

  • Reagents: 2-Amino-1-(2,4-difluorophenyl)ethanol (1.0 eq), Substituted Phenyl Isocyanate (1.1 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve the amino alcohol (1.0 mmol) in dry DCM (10 mL) under Nitrogen.

    • Add TEA (1.2 mmol).[1]

    • Add the substituted phenyl isocyanate (1.1 mmol) dropwise at 0°C.

    • Stir at room temperature for 4–6 hours.

    • Isolation: The product often precipitates.[1] Filter the solid and wash with cold ether. If no precipitate, wash reaction mixture with water, dry (Na

      
      SO
      
      
      
      ), and purify via flash chromatography (Hexane/EtOAc).
  • Validation:

    
    H NMR should show the disappearance of the NH
    
    
    
    signal and appearance of two urea NH singlets (typically
    
    
    8.5–9.5 ppm).

Biological Evaluation & Mechanism of Action

Mechanism: CYP51 Inhibition

The 2,4-difluorophenyl group is essential for binding efficiency.[1] The fluorine atoms form electrostatic interactions with the heme propionate side chains and hydrophobic interactions with phenylalanine residues in the binding pocket.

MOA cluster_binding Binding Pocket Interactions Drug Amino-Alcohol Derivative CYP51 Fungal CYP51 (Lanosterol 14a-demethylase) Drug->CYP51 Competitive Inhibition Heme Heme Iron (Active Site) Drug->Heme Coordination (via N-heterocycle tail) F_interaction 2,4-F2 Phenyl group occupies hydrophobic pocket Drug->F_interaction OH_interaction Hydroxyl group H-bonds with Tyrosine/Water Drug->OH_interaction Membrane Fungal Membrane Integrity CYP51->Membrane Blocks Ergosterol Synthesis CellDeath CellDeath Membrane->CellDeath Accumulation of Toxic Sterols

Figure 2: Mechanism of Action illustrating the multi-point binding of the scaffold within the fungal CYP51 enzyme.

Assay Protocol: MIC Determination (CLSI M27-A3 Standard)

To validate the efficacy of synthesized derivatives:

  • Organisms: Candida albicans (ATCC 90028), C. glabrata (ATCC 90030), Aspergillus fumigatus (ATCC 204305).

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Preparation:

    • Prepare stock solutions of test compounds in DMSO (1000

      
      g/mL).
      
    • Dilute into 96-well plates to achieve a concentration range of 0.125 – 64

      
      g/mL.
      
  • Inoculum: Adjust fungal suspension to

    
     to 
    
    
    
    cells/mL.
  • Incubation:

    • Candida spp.: 35°C for 24–48 hours.[1]

    • Aspergillus spp.: 35°C for 48–72 hours.[1]

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing 100% inhibition of visible growth (optically clear).[1]

    • Success Metric: MIC < 1.0

      
      g/mL indicates high potency.[1]
      

Structure-Activity Relationship (SAR) Insights

When optimizing leads based on this scaffold, adhere to these SAR principles:

  • The Hydroxyl Group (C1-OH): Essential for water-mediated hydrogen bonding within the active site.[1] Do not oxidize to the ketone or eliminate to the alkene, as this drastically reduces affinity.

  • The Amine Linker (C2-NH-):

    • Urea Linkers: Improve solubility and permeability; often show better activity against resistant strains than simple amides.[1]

    • Sulfonamides:[1] Generally reduce activity due to steric clash in the narrow access channel.[1]

  • Stereochemistry: The (1R, 2S) configuration (analogous to the active isomer of Voriconazole) typically yields the highest binding affinity, though the racemic mixture is often used in initial screening.

References

  • SynQuest Laboratories. (2024).[1] Product Specification: 2-Amino-1-(2,4-difluorophenyl)ethanol hydrochloride. Retrieved from

  • American Chemical Society (ACS) Omega. (2021).[1] Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds. Retrieved from

  • National Institutes of Health (NIH) / PubChem. (2025).[1] Compound Summary: (1S)-2-Amino-1-(4-fluorophenyl)ethanol.[1] Retrieved from [1]

  • MDPI Molecules. (2023).[1] Rational Design of New Monoterpene-Containing Azoles and Their Antifungal Activity. Retrieved from

  • Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. M27-A3 Standard.[1]

Sources

Application Note: Large-Scale and Industrial Synthesis of Optically Active 1,2-Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

Optically active 1,2-amino alcohols are privileged structural motifs in the pharmaceutical industry, serving as the pharmacophore for


-adrenergic blockers (e.g., Propranolol), sphingosine derivatives (e.g., Fingolimod), and antitubercular agents (e.g., Ethambutol).

While academic laboratories often rely on the stoichiometric reduction of amino acids using Lithium Aluminum Hydride (LAH), this approach is unsuitable for multi-kilogram to ton-scale production due to severe safety hazards (pyrophoricity, massive


 evolution) and poor atom economy.

Modern industrial synthesis prioritizes catalytic asymmetric hydrogenation and biocatalysis . These methods offer superior enantiomeric excess (ee), reduced waste streams, and safer operating profiles.

Strategic Route Comparison
FeatureChiral Pool (LAH Reduction) Chemocatalysis (Asymmetric Hydrogenation) Biocatalysis (KRED/Transaminase)
Starting Material Natural Amino AcidsProchiral

-Amino/Halo Ketones
Prochiral Ketones
Atom Economy Poor (Stoichiometric Al waste)Excellent (100% atom efficient)High (Water/Buffer byproduct)
Safety Profile Critical Hazard (Exothermic,

)
Moderate (Pressurized

)
Excellent (Ambient temp/pressure)
Scalability Low (< 1 kg recommended)High (> 100 kg routine)High (Batch or Flow)
Typical ee >99% (Source dependent)95–99% (Tunable)>99% (Enzyme dependent)

Protocol A: Ru-Catalyzed Asymmetric Hydrogenation (Noyori Type)

This protocol utilizes a Ruthenium-BINAP/Diamine complex.[1] This system operates via metal-ligand bifunctional catalysis , allowing for the efficient reduction of base-sensitive


-amino ketones without protecting groups.
Mechanism & Rationale

Unlike classical hydrogenation where the substrate binds to the metal, the Noyori mechanism involves an outer-sphere hydrogen transfer. The amine ligand on the Ruthenium acts as a proton donor, while the Ruthenium hydride delivers the hydride. This "NH effect" accelerates the reaction and ensures high enantioselectivity.

Materials
  • Substrate:

    
    -Amino ketone hydrochloride (e.g., 
    
    
    
    -aminoacetophenone HCl).
  • Catalyst:

    
     (Pre-formed complex preferred for consistency).
    
  • Solvent: Isopropanol (degassed).

  • Base: Potassium tert-butoxide (

    
    -BuOK).
    
  • Gas: Hydrogen (

    
    ), Ultra-high purity (99.999%).
    
Step-by-Step Protocol (100 g Scale)
  • Vessel Preparation: Ensure a 1L Hastelloy or Stainless Steel autoclave is clean, dry, and pressure-tested.

  • Inerting: Purge the autoclave with

    
     (3 cycles) to remove oxygen, which poisons the Ru-catalyst.
    
  • Solution Prep (Glovebox or Schlenk Line):

    • Dissolve 100 g of

      
      -amino ketone substrate in 400 mL of degassed isopropanol.
      
    • Add the catalyst at a Substrate/Catalyst (S/C) ratio of 2,000:1 to 5,000:1. (Note: High S/C ratios drive down cost).

    • Add

      
      -BuOK (base is required to activate the pre-catalyst by forming the 16e- Ru-hydride species). Ratio: Base/Catalyst 
      
      
      
      10:1 to 50:1, but Base < Substrate.
  • Reaction:

    • Cannulate the solution into the autoclave under

      
       counter-flow.
      
    • Pressurize with

      
       to 10–20 bar (145–290 psi).
      
    • Stir vigorously (1000 rpm) to eliminate mass-transfer limitations.

    • Maintain temperature at 25–30°C. Caution: Higher temps increase rate but may erode ee.

  • Monitoring: Monitor

    
     uptake via mass flow controller. Reaction is complete when uptake ceases (typically 4–12 hours).
    
  • Workup:

    • Vent

      
       carefully.[2] Purge with 
      
      
      
      .
    • Concentrate the solvent.

    • Purification: Recrystallize the amino alcohol as a salt (e.g., HCl or Tartrate) to upgrade ee from 96% to >99%.

Protocol B: Biocatalytic Reduction (Ketoreductase - KRED)[3]

Biocatalysis is the preferred "Green Chemistry" route. It utilizes engineered Ketoreductases (KREDs) coupled with a cofactor recycling system (Glucose Dehydrogenase - GDH).

Mechanism & Rationale

KREDs transfer a hydride from the cofactor NADPH to the prochiral ketone. To make this economical, GDH oxidizes glucose to gluconolactone, simultaneously regenerating NADPH from the spent


. This closed-loop cycle minimizes expensive cofactor consumption.
Workflow Diagram (DOT)

BiocatalyticCycle Substrate Prochiral Amino Ketone Product Chiral Amino Alcohol Substrate->Product Reduction KRED KRED Enzyme NADP NADP+ KRED->NADP GDH GDH Enzyme NADP->GDH NADPH NADPH NADPH->KRED Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone GDH->NADPH GDH->Gluconolactone

Caption: Coupled enzymatic cycle showing the KRED-mediated reduction driven by the GDH/Glucose cofactor regeneration system.

Step-by-Step Protocol (Scale-Up Ready)
  • Buffer Preparation: Prepare 0.1 M Potassium Phosphate buffer (pH 7.0). Add

    
     (1 mM) to stabilize the enzymes.
    
  • Substrate Loading:

    • Suspend the ketone substrate (50 g/L) in the buffer.

    • Note: If solubility is poor, add 10–20% DMSO or Isopropanol as a co-solvent.

  • Cofactor System Assembly:

    • Add Glucose (1.2 equivalents relative to substrate).

    • Add

      
       (catalytic amount, 0.5 g/L).
      
    • Add GDH (Glucose Dehydrogenase) enzyme powder (100 U/mmol substrate).

  • Reaction Initiation:

    • Add the specific KRED enzyme (screened previously for selectivity).

    • Maintain temperature at 30°C and pH 7.0 (use an auto-titrator with 1M NaOH to neutralize gluconic acid produced).

  • Workup:

    • Once conversion >99% (HPLC check), add Celite and filter to remove protein sludge.

    • Extract the aqueous phase with Ethyl Acetate or MTBE.

    • Dry and concentrate.[3]

Industrial Safety & Troubleshooting (E-E-A-T)

The Hazard of LAH (Why we avoid it)

In older protocols, Lithium Aluminum Hydride (LAH) was used. At an industrial scale (>10 kg), LAH presents unacceptable risks:

  • Thermal Runaway: The reduction is highly exothermic.

  • Gas Evolution: Generates 4 moles of

    
     per mole of LAH. In a 100kg batch, this releases thousands of liters of flammable gas instantly upon quenching.
    
  • Recommendation: Strictly prohibit LAH for scales >100g unless in a specialized bunkered facility. Use the Catalytic or Biocatalytic routes described above.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (Hydrogenation) Catalyst Poisoning (

or S)
Improve

purging; recrystallize substrate to remove sulfur traces.
Low ee (Hydrogenation) Temperature too highLower temp to 20°C; increase

pressure to compensate for rate.
Emulsion (Biocatalysis) Protein denaturationUse a demulsifier (e.g., Triton X-100) or filter through Celite before extraction.
pH Drift (Biocatalysis) Gluconic acid buildupEnsure auto-titrator is functional; buffer capacity is insufficient.

References

  • Noyori, R., et al. (1995). "Asymmetric Hydrogenation of Amino Ketones." Journal of the American Chemical Society.[1]

  • Ohkuma, T., & Noyori, R. (2001).[4] "Hydrogenation of Carbonyl Groups." Comprehensive Asymmetric Catalysis.

  • Truppo, M. D. (2017). "Biocatalysis in the Pharmaceutical Industry: The Need for Speed." ACS Medicinal Chemistry Letters.

  • Occupational Safety and Health Administration (OSHA) . "Lithium Aluminum Hydride Safety Guidelines."

  • Codexis Inc. "Ketoreductase (KRED) Screening Kits for Chiral Alcohols."

Sources

Troubleshooting & Optimization

purification methods for 2-Amino-1-(2,4-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Amino-1-(2,4-difluorophenyl)ethanol

Executive Summary

2-Amino-1-(2,4-difluorophenyl)ethanol (CAS: 60064-59-3 / analogs) is a critical amphoteric intermediate, often serving as a precursor for triazole antifungals (e.g., Voriconazole, Fluconazole derivatives). Its purification is complicated by its low melting point (often an oil or low-melting solid in crude form), propensity for regioisomer formation during epoxide opening, and enantiomeric requirements .

This guide bypasses generic advice to focus on the specific physicochemical behavior of the 2,4-difluorophenyl moiety. We utilize its basic amine functionality for chemical cleanup and its capability for diastereomeric salt formation for optical enrichment.

Module 1: Diagnostic Triage & Impurity Profiling

Before selecting a method, compare your HPLC/LC-MS profile against this impurity matrix to determine the correct purification vector.

Impurity TypeLikely SourceRetention Behavior (RP-HPLC)Recommended Purification Vector
Precursor Ketone Incomplete reduction of 2-amino-1-(2,4-difluorophenyl)ethanoneHigh retention (Non-polar)Acid-Base Extraction (Module 2)
Regioisomer 1-amino-2-(2,4-difluorophenyl)ethanol (from non-selective epoxide opening)Very close to productFractional Crystallization (Module 3)
Halogenated SM 2-Chloro/Bromo-1-(2,4-difluorophenyl)ethanoneHigh retentionToluene Slurry or Acid-Base Extraction
Enantiomer (S)-isomer (if (R) is desired)Identical (Achiral column)Chiral Resolution (Module 4)

Module 2: Chemical Purification (The "Workhorse" Protocol)

Context: The most robust method for removing non-basic impurities (unreacted ketones, halogenated starting materials) is exploiting the basicity of the primary amine (


).
Protocol A: Reactive Acid-Base Extraction

Use this for crude oils with purity <90%.

  • Dissolution: Dissolve crude oil in Toluene or MTBE (5 mL/g).

    • Why: These solvents solvate the neutral impurities well but allow easy extraction of the amine salt.

  • Salt Formation: Cool to 0–5°C. Slowly add 1M HCl (aq) until pH < 2.

    • Mechanism:[1][2][3][4] The amine protonates to form the water-soluble hydrochloride salt. Neutral impurities (ketones, halides) remain in the organic layer.

  • Phase Separation: Separate layers. Keep the Aqueous Layer.

    • Validation: Check the organic layer by TLC/HPLC. It should contain the non-polar impurities.

  • Wash: Wash the aqueous layer once with fresh Toluene to remove entrained organics.

  • Liberation: Add fresh Dichloromethane (DCM) or Ethyl Acetate to the aqueous phase. Adjust pH to >12 using 20% NaOH or NH₄OH while stirring vigorously.

    • Critical: The product precipitates as a free base and partitions into the organic layer.

  • Isolation: Separate organic layer, dry over

    
    , and concentrate.
    
Visual Workflow: Acid-Base Logic

AcidBaseExtraction Start Crude Mixture (Amine + Neutral Impurities) AcidStep Add 1M HCl (aq) Extract with Toluene Start->AcidStep Decision Phase Separation AcidStep->Decision OrgLayer Organic Layer (Contains Ketones/Halides) Decision->OrgLayer Top Phase AqLayer Aqueous Layer (Amine-HCl Salt) Decision->AqLayer Bottom Phase Discard Discard OrgLayer->Discard BaseStep Add DCM + NaOH (pH > 12) AqLayer->BaseStep FinalProd Purified Free Base (in DCM) BaseStep->FinalProd

Figure 1: Selective Acid-Base Extraction Workflow for removal of neutral organic impurities.

Module 3: Crystallization Strategies (The "Polish")

Context: Once chemical purity is >95%, crystallization is required to remove regioisomers and improve physical form. The 2,4-difluoro substitution pattern increases lipophilicity compared to the non-fluorinated analog, altering solvent choice.

Protocol B: Recrystallization from Isopropyl Alcohol (IPA)

Use this for solidifying semi-solids or removing regioisomers.

  • Solvent Selection: Use Isopropyl Alcohol (IPA) or IPA/Heptane (1:2) .

    • Why: IPA dissolves the compound well at reflux (

      
      ) but demonstrates poor solubility at 
      
      
      
      . Heptane acts as an anti-solvent to force precipitation.
  • Dissolution: Suspend crude solid in IPA (3 mL/g). Heat to reflux until clear.

    • Troubleshooting: If the solution is dark, treat with activated carbon (5% w/w) for 15 mins and hot filter.

  • Crystallization:

    • Cool slowly to room temperature (approx.

      
      ) over 2 hours.
      
    • Seeding: If oiling out occurs, add seed crystals at

      
      .
      
    • Cool further to

      
       and hold for 1 hour.
      
  • Filtration: Filter cold. Wash the cake with cold Heptane.

Data: Solubility Profile (Estimated) | Solvent |


 Solubility | 

Solubility | Suitability | | :--- | :--- | :--- | :--- | | Water | Low | Moderate | Poor (Oiling risk) | | Toluene | Moderate | High | Good (for removing polar impurities) | | IPA | Moderate | High | Excellent (Recrystallization) | | Hexane | Insoluble | Low | Anti-solvent only |

Module 4: Chiral Resolution (Optical Purity)

Context: If you synthesized the racemate but require the (R)- or (S)- enantiomer, simple recrystallization will not work. You must form a diastereomeric salt.[3]

Protocol C: Resolution with L-(+)-Tartaric Acid

Standard method for phenyl-ethanolamine resolution.

  • Stoichiometry: Dissolve 1.0 eq of Racemic Amine in Methanol (10 mL/g).

  • Addition: Add 1.0 eq of L-(+)-Tartaric Acid dissolved in warm Methanol.

  • Precipitation: Heat to reflux, then cool slowly. The less soluble diastereomeric salt (e.g., (R)-Amine

    
     L-Tartrate) will crystallize.
    
    • Note: If no precipitate forms, switch solvent to Ethanol (95%) or add Acetone as an anti-solvent.

  • Refinement: Filter the salt. Recrystallize this salt again from Ethanol/Water to boost Enantiomeric Excess (ee) from ~80% to >99%.

  • Free Basing: Liberate the chiral amine using the method in Module 2 (Step 5).

Troubleshooting & FAQs

Q1: My product comes out as a sticky oil instead of crystals. How do I fix this?

  • Root Cause: Impurities (specifically the regioisomer) or residual solvent are depressing the melting point.

  • Solution:

    • Seed: Obtain a pure seed crystal (even a micro-amount from a column fraction) and seed the saturated solution at

      
      .
      
    • Salt Swap: Convert the oil to the Hydrochloride salt . Dissolve oil in dry ether/DCM and bubble HCl gas (or add HCl in Dioxane). The HCl salt usually has a much higher melting point (

      
      ) and crystallizes readily.
      

Q2: I see a persistent impurity at RRT 0.95 (just before the main peak).

  • Diagnosis: This is likely the Regioisomer (1-amino-2-(2,4-difluorophenyl)ethanol).

  • Fix: Recrystallization is less effective here.[4] Use Flash Chromatography (DCM:MeOH:NH4OH, 95:5:0.5). The amino group interacts with silica, so the ammonia modifier is critical to prevent tailing and improve separation.

Q3: Can I use water for recrystallization?

  • Advice: Avoid pure water. While the compound is amphoteric, the difluorophenyl ring makes it greasy. It will likely "oil out" (liquid-liquid phase separation) rather than crystallize from water. Use Water/Ethanol (1:1) if aqueous systems are necessary.

References

  • Chiral Resolution Mechanisms

    • Source: MDPI Encyclopedia, "Enantiomers and Their Resolution".
    • Relevance: Establishes the mechanism for diastereomeric salt formation using tartaric acid for amino alcohols.
    • Link:

  • Solvent Selection for Amino Alcohols

    • Source: MIT OpenCourseWare, "Two-Solvent Recrystalliz
    • Relevance: Provides the thermodynamic basis for the IPA/Heptane and Ethanol/Water solvent systems recommended in Module 3.
    • Link:

  • Synthesis & Impurity Context (Voriconazole Intermediates)

    • Source: Google Patents, "Process for the preparation of amino alcohol deriv
    • Relevance: Confirms the use of IPA and acid-base workups for similar 2,4-difluorophenyl amino ethanol deriv
    • Link:

  • General Purification of Phenyl-Ethanolamines

    • Source: Organic Syntheses, "One-Pot Preparation of Cyclic Amines
    • Relevance: Validates the acid-base extraction and salt formation protocols for phenylethanolamine deriv
    • Link:

Sources

optimizing reaction conditions for higher yields in amino alcohol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Guide

Role: Senior Application Scientist Status: Active System Message: Welcome to the optimization hub. Below you will find field-proven protocols, mechanistic insights, and troubleshooting workflows designed to maximize yield and selectivity in amino alcohol synthesis. This guide prioritizes causality—understanding "why" a reaction fails is the fastest route to fixing it.

Module 1: Epoxide Aminolysis (Ring Opening)

Core Challenge: Controlling Regioselectivity and Reaction Rate.

The "Regioselectivity Roulette"

User Query: "I am reacting styrene oxide with a primary amine, but I keep getting a mixture of regioisomers. How do I force the reaction to a single isomer?"

Scientist’s Diagnosis: You are battling the competition between Steric Control (SN2) and Electronic Control (SN1-like) . The outcome depends heavily on the nature of your amine and the catalyst used.

  • The Mechanism:

    • Aliphatic Amines (Strong Nucleophiles): These typically follow an SN2 pathway, attacking the least hindered (terminal) carbon.

    • Aromatic Amines (Weaker Nucleophiles): These require electrophilic activation of the epoxide. If you use a Lewis Acid, the transition state develops significant carbocation character at the benzylic position (most substituted), leading to attack there despite the steric bulk.

Optimization Protocol: To shift selectivity, you must alter the "push-pull" dynamics.

Desired OutcomeRecommended Catalyst/ConditionMechanism
Terminal Attack (Anti-Markovnikov)Uncatalyzed / Water-Promoted Pure SN2. Water acts as a mild hydrogen-bond donor to the epoxide oxygen without generating a full carbocation.
Benzylic Attack (Markovnikov)Metal Triflates (e.g., Ca(OTf)₂, Sc(OTf)₃) Lewis Acid activation polarizes the C-O bond, lengthening it at the substituted carbon and inviting attack there.

Field Insight: For difficult substrates, Calcium Triflate [Ca(OTf)₂] is a superior, cost-effective choice over expensive Lanthanides. It promotes high regioselectivity under mild conditions (Room Temp, Acetonitrile).[1]

Troubleshooting "Stalled" Reactions

User Query: "My epoxide opening is sluggish. I’ve heated it to reflux, but degradation is increasing."

Scientist’s Solution: Heat is often the enemy of selectivity. Instead of thermal energy, use Chemical Activation .

  • The "Water Effect": Surprisingly, adding 1-5 equivalents of water (or using water as a solvent) can accelerate the reaction by orders of magnitude compared to dry organic solvents. Water activates the epoxide via hydrogen bonding and stabilizes the zwitterionic intermediate.

  • Solid Supports: Silica-bonded S-sulfonic acid (SBSSA) allows for solvent-free, room-temperature synthesis with high yields.[2]

Visualization: Regioselectivity Decision Tree

Use this logic flow to select your conditions.

Regioselectivity Start Start: Epoxide + Amine Substrate Epoxide Type? Start->Substrate Aliphatic Aliphatic Epoxide (e.g., Propylene Oxide) Substrate->Aliphatic Alkyl Group Styrenyl Styrenyl Epoxide (e.g., Styrene Oxide) Substrate->Styrenyl Aryl Group PathA Dominant Mechanism: SN2 Attack: Least Hindered Carbon Aliphatic->PathA AmineType Amine Nucleophilicity? Styrenyl->AmineType AmineType->PathA Aliphatic (Strong Nuc) PathB Catalyst: Lewis Acid? (e.g. Ca(OTf)2) AmineType->PathB Aromatic (Weak Nuc) Result1 Product: Terminal Alcohol (Anti-Markovnikov) PathA->Result1 PathB->Result1 No Catalyst / Water Result2 Product: Benzylic Alcohol (Markovnikov) PathB->Result2 With Lewis Acid

Caption: Logic flow for predicting and controlling regioselectivity in epoxide aminolysis based on substrate electronics and catalyst choice.

Module 2: Preventing Polyalkylation

Core Challenge: Stopping at the Secondary Amine.

User Query: "I target the secondary amino alcohol, but I keep forming the tertiary amine (double alkylation). How do I stop it?"

Scientist’s Diagnosis: The product (secondary amine) is often more nucleophilic than the starting material (primary amine), creating an autocatalytic runaway effect.

The Fix: Stoichiometric Control You cannot rely on 1:1 stoichiometry.

  • The "High-Dilution" Strategy: Add the epoxide dropwise to a large excess (3–5 equivalents) of the amine. This ensures the epoxide always encounters a primary amine, not a product molecule.

  • Recycling: Since the amine is in excess, choose a volatile amine (if possible) that can be distilled and reused, or use an amine that can be easily separated via SCX chromatography (see Module 4).

Module 3: Amino Acid Reduction (The Chiral Pool)

Core Challenge: Chemoselectivity and Racemization.

User Query: "LAH reduction is messy and reduces my esters. How do I reduce the acid selectively?"

Scientist’s Solution: Switch to Borane-Dimethyl Sulfide (BMS) .[3] Unlike Lithium Aluminum Hydride (LAH), Borane is electrophilic. It reduces carboxylic acids faster than esters or nitro groups.

Protocol: Activated Borane Reduction

Standard Protocol for converting L-Amino Acids to Chiral Amino Alcohols.

Reagents:

  • Amino Acid (1.0 eq)[3]

  • BF₃[1][4]·OEt₂ (1.1 eq) – The Activator

  • Borane-Dimethyl Sulfide (BMS) (1.2–1.5 eq)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Activation: Suspend the amino acid in THF under N₂. Add BF₃[1][4][5][6]·OEt₂.

    • Why? Amino acids are zwitterionic and insoluble. BF₃ breaks the zwitterion, forming a soluble complex and activating the carboxyl group.

  • Reduction: Add BMS dropwise at reflux.

    • Note: Evolution of dimethyl sulfide (DMS) occurs. Ensure good ventilation.

  • Quench: Cool to 0°C. Add Methanol slowly.

    • Why? This destroys excess hydride and breaks down the Boron-Nitrogen product complex.

  • Hydrolysis: Reflux with 6M NaOH or KOH for 1 hour.

    • Critical Step: The B-N bond is incredibly strong. Simple water washes won't break it. You need harsh basic or acidic hydrolysis to liberate the free amine.

Module 4: Workup & Isolation

Core Challenge: "The Water Trap" (Product is water-soluble).

User Query: "My product is stuck in the aqueous phase during extraction. DCM and EtOAc aren't pulling it out."

Scientist’s Diagnosis: Amino alcohols are highly polar. Standard non-polar solvents are ineffective.

The "Senior Scientist" Toolkit:

The n-Butanol Extraction[7]
  • Method: Saturate the aqueous phase with NaCl (Salting Out). Extract with n-Butanol .[7]

  • Why: n-Butanol has the perfect balance of polarity to solvate amino alcohols while remaining immiscible with salt-saturated water.

  • Removal: n-Butanol has a high boiling point (117°C). Use azeotropic distillation with water or heptane to remove it on a rotovap.

The SCX "Catch and Release" (Best for Purity)
  • Tool: Strong Cation Exchange (SCX-2) Cartridge.

  • Workflow:

    • Load: Pass your crude reaction mixture (dissolved in MeOH/Water) through the acidic resin.

    • Catch: The amino alcohol (basic) binds to the sulfonic acid resin. Neutral impurities (unreacted epoxide, solvents) pass through.

    • Wash: Rinse with MeOH to remove non-basic impurities.

    • Release: Elute with 2M Ammonia in Methanol . The ammonia displaces your product.

    • Result: Evaporate solvent to yield pure amino alcohol without aqueous extraction.

Visualization: SCX Purification Workflow

SCX_Workflow Crude Crude Mixture (Amine + Impurities) SCX_Col SCX-2 Column (Acidic Resin) Crude->SCX_Col Load Waste Eluent 1: Neutral Impurities SCX_Col->Waste MeOH Wash Product Pure Amino Alcohol SCX_Col->Product Collect Release Eluent 2: NH3 in MeOH Release->SCX_Col Displace

Caption: "Catch and Release" purification strategy for isolating polar amino alcohols from crude mixtures.

References

  • Cepanec, I., et al. (2003).[1] "Calcium trifluoromethanesulfonate-catalysed aminolysis of epoxides." Tetrahedron, 59(14), 2435-2439.

  • Moghadam, M., et al. (2009).[8] "Highly Efficient Aminolysis of Epoxides Catalyzed by Reusable Zirconyl Triflate." Synthetic Communications, 39(3), 552-561.[8]

  • Tajbakhsh, M., et al. (2012).[2] "Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid." Journal of the Mexican Chemical Society, 56(4).

  • Azizi, N., & Saidi, M. R. (2005). "Water-promoted highly regioselective ring opening of epoxides." Canadian Journal of Chemistry, 83.

  • McKennon, M. J., & Meyers, A. I. (1993). "Reduction of amino acids to amino alcohols."[4][5][6][9] Journal of Organic Chemistry, 58(13), 3568–3571.

Sources

Technical Support Center: Chiral HPLC Separation of Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Chiral HPLC Separation of Amino Alcohols Audience: Researchers, Senior Scientists, Process Chemists Format: Interactive Q&A with Technical Deep Dives

Introduction: The "Basic" Challenge

Amino alcohols represent a unique challenge in chiral chromatography. As bifunctional molecules containing both an amine (basic) and an alcohol (polar/H-bonding) group, they are prone to severe secondary interactions with the silica support of Chiral Stationary Phases (CSPs).

This guide moves beyond generic advice, focusing on the specific mechanistic failures encountered when separating these basic analytes. It is structured to mirror a high-level technical support escalation.

Part 1: Method Development Strategy

Q1: Which CSP should I screen first for a primary amino alcohol?

The Application Scientist's Answer: Do not randomly screen polysaccharide columns first if you have a primary amine. Your primary choice should be determined by the substitution pattern of the amine.

  • Primary Amines/Amino Alcohols: Start with a Crown Ether phase (e.g., Crownpak CR-I(+) or CR(+)). These phases utilize a host-guest complexation mechanism specifically designed for ammonium ions (

    
    ). The chiral recognition is driven by the spatial fit of the ammonium group into the crown ether ring.
    
  • Secondary/Tertiary Amino Alcohols: Crown ethers are ineffective here. You must use Polysaccharide-based CSPs (Amylose/Cellulose derivatives).

    • First Line:Immobilized phases (e.g., Chiralpak IA, IB, IC) are preferred over coated phases (AD, OD) because they allow for a wider range of solvents (like DCM or THF) to solubilize polar amino alcohols.

Q2: I am using a polysaccharide column (e.g., Chiralpak AD-H). What is the mandatory starting mobile phase?

The Protocol: For amino alcohols, you must use a basic additive immediately.

  • Standard Mix: n-Hexane / IPA (90:10) + 0.1% Diethylamine (DEA) or Ethanolamine .

  • Why? The silica support in CSPs has residual silanol groups (

    
    ). Amino alcohols are basic; without an additive, the amine group will ionize and ion-pair with the silanols, causing massive peak tailing or irreversible adsorption. The DEA acts as a "sacrificial base," saturating the silanol sites so your analyte can interact solely with the chiral selector.
    

Critical Warning: Never use an amine additive on a Crown Ether column. These columns require acidic conditions (e.g., Perchloric acid or TFA) to protonate the amine (


) for complexation.

Part 2: Troubleshooting Peak Tailing & Shape

Q3: My peaks are tailing severely (As > 1.5). Increasing the organic modifier didn't help. What is the root cause?

Diagnosis: If you are separating a basic amino alcohol, tailing is rarely a mass transfer issue—it is almost always a silanol interaction issue.

The Fix (Step-by-Step):

  • Check Additive Type: Are you using TEA (Triethylamine)? Switch to DEA (Diethylamine) . DEA is less sterically hindered and more effective at covering surface silanols than TEA.

  • Increase Additive Conc.: Increase DEA from 0.1% to 0.2% or 0.3% .

  • Switch to "Basified" Alcohols: Instead of adding DEA to the bottle, premix your alcohol modifier (IPA/EtOH) with 0.5% DEA before mixing with Hexane. This ensures consistent additive delivery.

  • Temperature: Lower the temperature. While counter-intuitive for efficiency, lower T (e.g., 10-15°C) can sometimes sharpen peaks by reducing the kinetics of the unwanted secondary interactions, provided the solubility limit isn't reached.

Visualization: Peak Tailing Diagnostic Workflow

TailingTroubleshoot Start Issue: Severe Peak Tailing (Amino Alcohol) CheckCol Check Column Type Start->CheckCol Crown Crown Ether Phase (e.g. CR+) CheckCol->Crown Poly Polysaccharide Phase (AD, OD, IA, IC) CheckCol->Poly AcidCheck Is Mobile Phase Acidic? (pH < 2.0) Crown->AcidCheck FixCrown Add HClO4 or TFA to protonate amine AcidCheck->FixCrown No AddCheck Is Basic Additive Present? Poly->AddCheck AddType Switch Additive: TEA -> DEA or Ethanolamine AddCheck->AddType Yes, but still tailing ConcUp Increase Additive to 0.2-0.5% AddCheck->ConcUp No AddType->ConcUp Still tailing

Caption: Diagnostic logic for resolving peak tailing in amino alcohol separations based on column chemistry.

Part 3: Resolution & Selectivity

Q4: I have separation, but the resolution is poor (Rs < 1.5). The peaks are broad. How do I optimize?

The Strategy: Amino alcohols are sensitive to the steric bulk of the alcohol modifier.

  • Alcohol Switching:

    • If using Isopropanol (IPA) : Switch to Ethanol (EtOH) or Methanol (MeOH) .

    • Mechanism:[1] IPA is bulky and can interfere with the chiral "grooves" of the polysaccharide polymer. Smaller alcohols like EtOH often allow the analyte to penetrate deeper into the chiral cavity, altering selectivity.

    • Note: If using a coated column (AD/OD), ensure you do not use 100% MeOH or EtOAc, which can strip the phase. Use Immobilized columns (IA/IC) if high solvent flexibility is needed.

  • Temperature Effects (Thermodynamics):

    • Chiral recognition is enthalpy-driven. Lowering the temperature (e.g., from 25°C to 10°C) usually increases the separation factor (

      
      ).
      
    • Data: See Table 1 for expected trends.[2]

Table 1: Impact of Parameters on Amino Alcohol Separation

ParameterActionExpected Effect on Amino AlcoholsMechanism
Temperature Decrease (25°C

10°C)
Increase

,
Increase Retention
Enthalpy-driven complexation is favored at low T.
Additive Change TEA

DEA
Sharpen Peak Shape Better silanol suppression; minimal effect on

.
Modifier IPA

EtOH
Change Selectivity Reduced steric hindrance allows different binding geometry.
Mode Normal

Polar Organic
Drastic Selectivity Change 100% MeOH/Acetonitrile mode alters solvation shell completely.

Part 4: Detection of Non-Chromophoric Analytes

Q5: My amino alcohol lacks an aromatic ring (UV transparent). How do I detect it?

Technical Insight: Many aliphatic amino alcohols (e.g., precursors to ethambutol) have no UV absorbance above 200 nm.

Recommended Solutions:

  • Charged Aerosol Detection (CAD):

    • Pros: Universal response for non-volatiles.[3] Excellent sensitivity for amino alcohols.

    • Requirement: Mobile phase must be volatile.[3] Use Ammonium Hydroxide or Diethylamine (volatile) instead of inorganic buffers.

  • Indirect UV Detection (Ligand Exchange):

    • Method: Use a copper(II) sulfate solution in the mobile phase (common in ligand exchange chromatography).

    • Mechanism:[1] The background is high UV (blue copper solution). When the amino alcohol elutes, it complexes with copper, changing the absorbance or creating a negative peak.

  • Pre-Column Derivatization (Last Resort):

    • Reagent:O-phthalaldehyde (OPA) or FMOC-Cl .[4]

    • Workflow: React sample for 2 mins

      
       Inject. Adds a UV/Fluorescent tag.
      
    • Risk:[1][5][6] Derivatization can sometimes reduce chiral recognition by blocking the amine group needed for interaction with the CSP.

Part 5: Column Regeneration & Care

Q6: My column pressure is spiking, and retention times are shifting. Is the column dead?

Troubleshooting Protocol: Amino alcohols can precipitate or adsorb strongly if the mobile phase polarity shifts too quickly.

Regeneration Procedure (ONLY for Immobilized Phases - IA, IB, IC): Do not use this on Coated (AD, OD) phases.

  • Flush 1: 100% THF (Tetrahydrofuran) – 10 Column Volumes (CV).

  • Flush 2: 100% DMF (Dimethylformamide) – 10 CV. (Dissolves strongly adsorbed polymers/proteins).

  • Flush 3: 100% Ethanol – 10 CV.

  • Re-equilibrate: Mobile Phase + Additive – 20 CV.

Regeneration Procedure (For Coated Phases - AD, OD): Strictly limited solvent compatibility.

  • Flush: 100% Ethanol (0.5 mL/min for 3 hours).

  • Warning: NEVER use THF, DCM, Chloroform, or DMF. These will dissolve the polymer coating and destroy the column instantly.

Visualizing the Method Development Workflow

MethodDev Start Start: Amino Alcohol Sample Struct Analyze Structure: Primary or Sec/Tert? Start->Struct Primary Primary Amine (-NH2) Struct->Primary SecTert Sec/Tert Amine (-NHR, -NR2) Struct->SecTert Crown Column: Crown Ether (CR+) Primary->Crown MP_Crown MP: pH 1-2 (HClO4) Low Temp (10-25°C) Crown->MP_Crown Success Rs > 1.5? Validation MP_Crown->Success Poly Column: Immobilized Poly. (IA, IB, IC) SecTert->Poly Screen Screening MP: Hex/EtOH/DEA (0.1%) Poly->Screen Screen->Success Fail Poor Res/Shape Screen->Fail Opt Optimize: 1. Change Alcohol 2. Lower Temp 3. Polar Organic Mode Fail->Opt Opt->Success

Caption: Step-by-step method development flowchart for amino alcohols, differentiating by amine class.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC Columns. (Accessed 2024). Link

  • Shinbo, T., et al. (1987). "Chromatographic separation of racemic amino acids by use of chiral crown ether-coated reversed-phase packings." Journal of Chromatography A, 405, 145-153. Link

  • Ye, Y. K., & Stringfield, W. B. (2003). "A study of the separation of amino alcohols on polysaccharide-based chiral stationary phases." Journal of Chromatography A, 987(1-2), 339-346. Link

  • Sigma-Aldrich (Supelco). Chiral HPLC Column Selection Guide. Link

  • Subramanian, G. (Ed.). (2008).[7] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. Link

Sources

Technical Support Center: Strategies for Removing Impurities from 2-Amino-1-(2,4-difluorophenyl)ethanol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-Amino-1-(2,4-difluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this important chiral amino alcohol.

Introduction

2-Amino-1-(2,4-difluorophenyl)ethanol is a key building block in the synthesis of various pharmaceutical compounds. Its stereochemical purity is often critical to the efficacy and safety of the final active pharmaceutical ingredient (API). The synthesis, however, can be accompanied by the formation of various impurities that can be challenging to remove. This guide provides practical strategies and detailed protocols to help you identify, troubleshoot, and eliminate these impurities, ensuring a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 2-Amino-1-(2,4-difluorophenyl)ethanol?

A1: The nature and quantity of impurities are highly dependent on the synthetic route employed. However, some common impurities include:

  • Unreacted starting materials: Such as 2,4-difluoroacetophenone or its derivatives.

  • Over-reduction products: If a strong reducing agent is used, the aromatic ring may be partially or fully reduced.

  • Positional isomers: In some synthetic pathways, the amino group may be incorrectly positioned on the ethanol backbone, leading to the formation of 1-amino-2-(2,4-difluorophenyl)ethanol. This is a particularly challenging impurity to remove due to its similar physical properties.[1]

  • Enantiomeric impurities: If a non-stereoselective synthesis is performed, the product will be a racemic mixture of (R) and (S)-enantiomers. Chiral purification methods will be necessary to isolate the desired enantiomer.

  • Byproducts from the reducing agent: For example, if sodium borohydride is used, borate esters may form and require hydrolysis during workup.

  • Solvent and reagent residues: Residual solvents and unreacted reagents can also be present in the crude product.

Q2: My reaction seems to have stalled, and I have a significant amount of unreacted starting ketone. What could be the issue?

A2: Incomplete conversion is a common issue. Several factors could be at play:

  • Insufficient reducing agent: Ensure you are using the correct stoichiometric amount of your reducing agent. It's often beneficial to use a slight excess.

  • Inactive reducing agent: Reducing agents like sodium borohydride can degrade over time, especially if not stored under anhydrous conditions. Use a fresh, properly stored batch.

  • Low reaction temperature: While lower temperatures can improve stereoselectivity, they can also slow down the reaction rate. A gradual increase in temperature might be necessary.

  • Poor solubility: If your starting ketone is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete. Consider using a co-solvent to improve solubility.

Q3: I am observing a significant amount of a byproduct with a similar mass to my desired product in my LC-MS analysis. What could it be?

A3: This is likely a positional isomer, 1-amino-2-(2,4-difluorophenyl)ethanol, which can be difficult to separate from the desired 2-amino-1-(2,4-difluorophenyl)ethanol using standard purification techniques like distillation or simple recrystallization.[1] The formation of this isomer is often route-dependent. If you suspect its presence, you may need to employ more advanced purification techniques like preparative chromatography.

Q4: How can I determine the enantiomeric purity of my final product?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (e.e.) of your product.[2][3] This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for accurate quantification.[4] Another method is Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent.[2]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues during the purification of 2-Amino-1-(2,4-difluorophenyl)ethanol.

Issue 1: Low Purity After Initial Workup

Symptom: The crude product, after extraction and solvent removal, shows multiple spots on Thin Layer Chromatography (TLC) or multiple peaks in HPLC analysis.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Incomplete reaction Monitor the reaction closely using TLC or LC-MS until the starting material is consumed.Prevents carrying unreacted starting materials into the purification steps.
Formation of side products Re-evaluate the reaction conditions (temperature, solvent, reducing agent). Consider a milder or more selective reducing agent.Harsh conditions can lead to over-reduction or other side reactions.
Ineffective workup Ensure proper pH adjustment during the aqueous wash steps to remove acidic or basic impurities. Use brine washes to break emulsions and remove water-soluble byproducts.[2]A thorough workup is the first line of defense against many common impurities.
Issue 2: Difficulty in Removing a Persistent Impurity

Symptom: A specific impurity co-elutes with the product during column chromatography or co-crystallizes during recrystallization.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Positional isomer Utilize preparative HPLC with a suitable chiral or achiral column. Alternatively, derivatization of the amino or alcohol group can alter the polarity and facilitate separation.Isomers with similar polarities are notoriously difficult to separate by standard methods.[1]
Structurally similar byproduct Consider a different recrystallization solvent system. A mixture of a good solvent and a poor anti-solvent can sometimes improve selectivity.The solubility of the product and impurity may differ significantly in different solvent systems.
Complex with metal ions If a metal-based catalyst or reagent was used, treat the crude product with a chelating agent like EDTA during the workup.Residual metal ions can form complexes with the product, altering its properties.
Issue 3: Poor Yield After Purification

Symptom: The final isolated yield of the pure product is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Product loss during extraction Perform multiple extractions with a smaller volume of organic solvent rather than a single extraction with a large volume. Check the pH of the aqueous layer to ensure the product is in its neutral form for efficient extraction.Maximizes the recovery of the product from the aqueous phase.
Decomposition on silica gel If using column chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina.The slightly acidic nature of silica gel can cause degradation of some amino alcohols.
Overly aggressive recrystallization Start with a saturated solution at a higher temperature and allow it to cool slowly. Avoid using an excessive amount of anti-solvent.Rapid crystallization can trap impurities and reduce the overall yield of pure crystals.

Experimental Protocols

Protocol 1: Standard Recrystallization for Purity Enhancement

This protocol describes a general procedure for the recrystallization of 2-Amino-1-(2,4-difluorophenyl)ethanol. The choice of solvent is critical and may require some experimentation.

Materials:

  • Crude 2-Amino-1-(2,4-difluorophenyl)ethanol

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent to the flask.

  • Gently heat the mixture with stirring until the solid completely dissolves.

  • If the solution is colored, you can add a small amount of activated carbon and heat for a few more minutes.

  • Hot filter the solution to remove the activated carbon or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography for Impurity Removal

This protocol is suitable for separating the desired product from impurities with different polarities.

Materials:

  • Crude 2-Amino-1-(2,4-difluorophenyl)ethanol

  • Silica gel (or alumina)

  • Eluent system (e.g., a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine to prevent streaking)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in the initial eluent.

  • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed sample onto the top of the column.

  • Begin eluting the column with the chosen solvent system.

  • Collect fractions in separate tubes.

  • Monitor the separation by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified 2-Amino-1-(2,4-difluorophenyl)ethanol.[2]

Visualization of Workflows

Purification_Workflow Crude_Product Crude 2-Amino-1-(2,4-difluorophenyl)ethanol Initial_Analysis TLC / HPLC Analysis Crude_Product->Initial_Analysis Decision Purity Acceptable? Initial_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization No (Minor Impurities) Column_Chromatography Column Chromatography Decision->Column_Chromatography No (Significant Impurities) Chiral_HPLC Preparative Chiral HPLC Decision->Chiral_HPLC No (Enantiomeric Impurity) Final_Product Pure Product Decision->Final_Product Yes Recrystallization->Initial_Analysis Waste Impurities Recrystallization->Waste Column_Chromatography->Initial_Analysis Column_Chromatography->Waste Chiral_HPLC->Final_Product Chiral_HPLC->Waste

Caption: General purification workflow for 2-Amino-1-(2,4-difluorophenyl)ethanol.

Troubleshooting_Logic Start Impure Product Identify Identify Impurity (LC-MS, NMR) Start->Identify Isomer Positional Isomer? Identify->Isomer Starting_Material Unreacted Starting Material? Isomer->Starting_Material No Advanced_Chromatography Preparative HPLC / Derivatization Isomer->Advanced_Chromatography Yes Side_Product Other Side Product? Starting_Material->Side_Product No Optimize_Reaction Optimize Reaction Conditions Starting_Material->Optimize_Reaction Yes Recrystallization_Screen Recrystallization Solvent Screen Side_Product->Recrystallization_Screen Yes Optimize_Reaction->Start Pure_Product Pure Product Advanced_Chromatography->Pure_Product Recrystallization_Screen->Pure_Product

Caption: Logical troubleshooting flow for impurity identification and removal.

References

  • BenchChem. (2025). Discovery and synthesis of chiral amino alcohols.
  • Bhushan, R., & Lal, M. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals.
  • ResearchGate. (2025, August 9). Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns.
  • Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • European Patent Office. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives - EP 0924193 A1. Googleapis.com.

Sources

Technical Support Center: Diastereoselective Synthesis of Substituted Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: D-AA-2024-OPT Subject: Troubleshooting Diastereocontrol in Amino Alcohol Scaffolds

Introduction

Welcome to the Technical Support Center. You are likely here because your diastereomeric ratio (dr) is suboptimal. Substituted amino alcohols are the pharmacophoric backbones of protease inhibitors,


-blockers, and sphingolipids. In drug development, a dr of 3:1 is a failure; we target >20:1.

This guide moves beyond basic textbook definitions. We will troubleshoot the specific electronic and steric interactions that dictate facial selectivity, providing you with self-validating protocols to reverse or enhance diastereoselection.

Module 1: Nucleophilic Additions to -Amino Aldehydes

Ticket #01: "I need the syn-amino alcohol, but I'm getting the anti-isomer (or vice versa)."

Diagnosis: You are likely mismanaging the competition between Felkin-Anh (Non-Chelation) and Cram-Chelation control. The transition state geometry is dictated by the protecting group (PG) on the nitrogen and the Lewis acidity of the metal species.

  • The Felkin-Anh Model (Anti-Selective): Favored by bulky, electron-withdrawing PGs (e.g., Boc, Cbz, Tosyl) and non-chelating Lewis acids (

    
    ). The nucleophile attacks anti to the bulky amino group to minimize torsional strain.
    
  • The Cram-Chelation Model (Syn-Selective): Requires a PG with a donor atom (e.g.,

    
    -Bn, 
    
    
    
    -Allyl) and a bidentate Lewis acid (
    
    
    ,
    
    
    ,
    
    
    ). The metal "locks" the carbonyl and the amine into a rigid 5-membered ring, forcing the nucleophile to attack from the less hindered face (typically syn to the existing stereocenter).
Visual Troubleshooting: The Selectivity Decision Tree

Diastereoselectivity start Target: 1,2-Amino Alcohol pg_check Check N-Protecting Group start->pg_check syn_path Goal: Syn-Selectivity (Cram-Chelate) pg_check->syn_path Flexible/Donor anti_path Goal: Anti-Selectivity (Felkin-Anh) pg_check->anti_path Bulky/Carbamate lewis_check Select Lewis Acid/Metal cond_syn Conditions: 1. N-Bn or N-Allyl (Donor) 2. Bidentate Metal (Zn, Mg, Ti) lewis_check->cond_syn Use ZnBr2, TiCl4, MgBr2 cond_anti Conditions: 1. N-Boc, N-Cbz (Bulky/EWG) 2. Monodentate/Non-Lewis (BF3, Li) lewis_check->cond_anti Use BF3·OEt2, R-Li syn_path->lewis_check anti_path->lewis_check mech_syn Mechanism: Rigid 5-Membered Chelate Attack from less hindered face cond_syn->mech_syn mech_anti Mechanism: Steric/Electronic Repulsion Attack anti to Nitrogen cond_anti->mech_anti

Caption: Decision logic for selecting protecting groups and Lewis acids to control facial selectivity in nucleophilic additions.

Standard Operating Protocol: Chelation-Controlled Addition ( )

Objective: Synthesis of syn-1,2-amino alcohols.

  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon.

  • Chelation Step: Dissolve the

    
    -dibenzyl-
    
    
    
    -amino aldehyde (1.0 equiv) in anhydrous
    
    
    (0.1 M). Cool to -78 °C.
  • Lewis Acid Addition: Add

    
     (1.2 equiv, typically as a solution in ether or solid) and stir for 30 min. Critical: This pre-complexation time is essential for the chelate to form.
    
  • Nucleophile Addition: Add the Grignard reagent (

    
    , 1.5 equiv) dropwise over 20 min.
    
  • Quench: Quench with saturated

    
     at -78 °C to prevent equilibration.
    
  • Result Validation: Expect dr > 95:5 (syn:anti). If dr is low, switch solvent to Toluene (non-coordinating) to tighten the chelate.

Module 2: Reduction of -Amino Ketones

Ticket #02: "My hydride reduction is non-selective."

Troubleshooting: Reduction of


-amino ketones is governed by the size of the hydride source and the presence of chelating groups.
  • For Syn-Amino Alcohols: Use

    
      or 
    
    
    
    in non-coordinating solvents. These favor the Cram-chelate transition state if the nitrogen is capable of coordination.
  • For Anti-Amino Alcohols: Use L-Selectride or

    
      (Luche). Large hydrides like L-Selectride follow the Felkin-Anh model strictly due to steric bulk, attacking away from the amino group.
    
Comparative Selectivity Data
Reducing AgentConditionsPredominant IsomerTypical drMechanistic Driver


, -78 °C
Syn4:1 to 10:1Chelation (if N-Bn)


, -20 °C
Syn>20:1Strong Chelation


, 0 °C
Mixed~1:1Weak Felkin-Anh
L-Selectride

, -78 °C
Anti>20:1Steric (Felkin-Anh)


, -78 °C
Anti10:1Steric
Protocol: High-Fidelity Anti-Reduction (L-Selectride)
  • Substrate:

    
    -Boc or 
    
    
    
    -Dibenzyl
    
    
    -amino ketone.
  • Solvent: Anhydrous THF (0.1 M).

  • Temperature: Cool strictly to -78 °C.

  • Reagent: Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise.

  • Reaction: Stir for 1 hour.

  • Workup: Oxidative workup is required. Add

    
     followed by 
    
    
    
    carefully at 0 °C to quench the organoborane byproducts.

Module 3: Sharpless Asymmetric Aminohydroxylation (AA)

Ticket #03: "I am getting the wrong regioisomer during olefin aminohydroxylation."

Diagnosis: The Sharpless AA reaction is sensitive to the ligand class. The regioselectivity (where the Nitrogen attacks vs. the Oxygen) can be flipped by switching between Phthalazine (PHAL) and Anthraquinone (AQN) ligands.[1]

Ligand Selection Guide
  • Substrate: Cinnamates (Styrene derivatives).

  • Case A: Need Nitrogen at the

    
    -position (Benzylic amine)? 
    
    • Use:

      
       or 
      
      
      
      .[2]
    • Outcome: Nitrogen attaches benzylically (favored by electronic stabilization).

  • Case B: Need Nitrogen at the

    
    -position? 
    
    • Use:

      
       or 
      
      
      
      .
    • Outcome: The AQN ligand has a binding pocket that sterically enforces the reversal of regioselectivity, often placing the Nitrogen at the less hindered/distal position relative to the aromatic ring.

Workflow: Regio-Divergent Synthesis

SharplessAA cluster_PHAL Standard Ligand (PHAL) cluster_AQN Reversal Ligand (AQN) substrate Styrene/Cinnamate phal (DHQ)2PHAL substrate->phal aqn (DHQ)2AQN substrate->aqn prod_beta Product: Beta-Amino (Benzylic N) phal->prod_beta prod_alpha Product: Alpha-Amino (Distal N) aqn->prod_alpha

Caption: Divergent regiocontrol in Sharpless AA using PHAL vs. AQN ligand classes.

Module 4: Regioselective Epoxide Ring Opening

Ticket #04: "Aminolysis of my epoxide is slow and non-regioselective."

Expert Insight: Classical heating of epoxides with amines in ethanol often yields mixtures and requires harsh conditions. The solution is Lewis Acid Catalysis or Solvent-Free conditions to activate the epoxide.

Protocol:


-Catalyzed Regioselective Opening 
This method is superior for sensitive substrates and functions at room temperature.
  • Mix: Combine epoxide (1.0 mmol) and amine (1.1 mmol) in a flask.

  • Catalyst: Add

    
     (5 mol%).
    
  • Conditions: Stir solvent-free at Room Temperature.

  • Mechanism: The Yttrium coordinates to the epoxide oxygen, increasing electrophilicity.

    • Aliphatic Amines: Attack the less hindered carbon (

      
      -like).[3]
      
    • Aromatic Amines (Anilines): Often attack the more hindered carbon (if benzylic) due to electronic stabilization of the transition state (

      
      -like character), but 
      
      
      
      tends to enforce high regioselectivity toward the less hindered side for aliphatic epoxides.

References

  • Stanton, G. R., Johnson, C. N., & Walsh, P. J. (2010).

    
    -Silyloxy Aldehydes.[4][5][6] Journal of the American Chemical Society, 132(12), 4399–4408.
    
    
  • Reetz, M. T. (1984). Chelation or Non-Chelation Control in Addition Reactions of Chiral

    
    - and 
    
    
    
    -Alkoxy Carbonyl Compounds. Angewandte Chemie International Edition, 23(8), 556–569.
  • Kolb, H. C., & Sharpless, K. B. (2003). The Sharpless Asymmetric Aminohydroxylation. Transition Metals for Organic Synthesis, 2, 219-256.

  • Tao, B., Schlingloff, G., & Sharpless, K. B. (1998). Reversal of Regioselection in the Asymmetric Aminohydroxylation of Cinnamates.[7] Tetrahedron Letters, 39(17), 2507–2510.

  • Chini, M., Crotti, P., & Macchia, F. (1990). Regiochemical control in the ring opening of epoxides by means of metal salts. Tetrahedron Letters, 31(32), 4661-4664.

Sources

how to prevent racemization during the synthesis of chiral amino alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RAC-PREV-001

Status: Open Assigned Specialist: Senior Application Scientist Subject: Prevention of Racemization During Amino Acid Reduction & Handling[1]

Executive Summary: The "Chiral Integrity" Mandate

Welcome to the technical support hub. You are likely here because you have observed a degradation in Enantiomeric Excess (% ee) during the conversion of N-protected amino acids to amino alcohols, or you are designing a route and wish to avoid this pitfall.

The Core Problem: The synthesis of chiral amino alcohols is deceptively simple. While the reduction of a carboxylic acid seems straightforward, the presence of an adjacent carbamate (N-protecting group) creates a "neighboring group participation" risk. Under specific activation conditions, the molecule cyclizes to form an oxazoline (azlactone) intermediate. This intermediate is highly susceptible to deprotonation at the


-carbon, leading to immediate and irreversible racemization.

This guide provides the mechanistic understanding and validated protocols to prevent this failure mode.

Root Cause Analysis: The Oxazoline Trap

To prevent racemization, you must understand the mechanism of failure. It rarely happens during the actual hydride attack; it happens during the activation of the carboxylic acid.

Mechanistic Pathway

When you activate an N-protected amino acid (e.g., with isobutyl chloroformate for a mixed anhydride reduction), the carbonyl oxygen of the carbamate protecting group can attack the activated acid.[2]

OxazolineMechanism node_blue node_blue node_red node_red node_green node_green node_grey node_grey Start N-Protected Amino Acid (High % ee) Activation Activation (Mixed Anhydride/Acid Chloride) Start->Activation Decision Temp > -10°C or Wrong Base? Activation->Decision Oxazoline Oxazoline (Azlactone) Intermediate Decision->Oxazoline Yes (Cyclization) DirectRed Direct Hydride Attack (Fast Kinetics) Decision->DirectRed No (Controlled) Enolization Enolization at Alpha-Carbon (Loss of Chirality) Oxazoline->Enolization Base Catalysis Racemic Racemic Amino Alcohol (50:50 mix) Enolization->Racemic Reduction ChiralProd Pure Chiral Amino Alcohol (>99% ee) DirectRed->ChiralProd

Figure 1: The Bifurcation of Fate. High temperatures or basic conditions favor the upper path (Oxazoline formation), destroying chirality. Controlled conditions favor the lower path (Direct Reduction).

Validated Protocols

Do not rely on generic reduction methods. Use these specific, field-proven protocols designed to bypass the oxazoline intermediate.

Protocol A: The McKennon-Meyers System (NaBH₄ / I₂)

Best For: Routine synthesis, high safety, high enantiomeric retention. Mechanism: Generates Borane (


) in situ. Borane reduces the carboxylic acid faster than the carbamate can cyclize.

Reagents:

  • N-Protected Amino Acid (1.0 equiv)

  • Sodium Borohydride (

    
    ) (2.5 equiv)
    
  • Iodine (

    
    ) (1.0 equiv)
    
  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Flame-dry a flask under

    
    . Add 
    
    
    
    and amino acid in THF.[3][4]
  • Addition: Cool to 0°C. Add

    
     in THF dropwise over 30 mins. Note: Hydrogen gas (
    
    
    
    ) will evolve. Ensure venting.
  • Reaction: Warm to room temperature. Reflux for 1-2 hours (essential to drive reaction to completion).

  • Quench: Cool to 0°C. Add Methanol carefully to destroy excess borane.

  • Workup: Evaporate solvent. Add 20% KOH (aq) and stir for 4 hours to break the Boron-Amine complex (critical step often missed). Extract with DCM.

Why this works: The reaction proceeds via a triacyloxyborohydride intermediate that is reduced intramolecularly, avoiding the activated ester species that leads to oxazolines [1].

Protocol B: Mixed Anhydride Reduction (Isobutyl Chloroformate)

Best For: Scale-up where iodine cost/waste is prohibitive. Risk Level: High (Requires strict temperature control).

Reagents:

  • N-Protected Amino Acid[2][5][6]

  • Isobutyl Chloroformate (IBCF)

  • N-Methylmorpholine (NMM) (CRITICAL: Do not use Triethylamine)

  • Reducing Agent:

    
     in water/methanol.
    

Step-by-Step:

  • Activation: Dissolve amino acid and NMM in THF. Cool to -15°C or lower .

  • Addition: Add IBCF dropwise. Stir for exactly 1-2 minutes. Do not over-stir.

  • Reduction: Filter off the NMM-HCl salt (optional but cleaner). Add the filtrate immediately to a pre-cooled solution of

    
     in water/THF.
    
  • Timing: The reduction must happen fast. The longer the mixed anhydride sits, the higher the racemization risk.

Why NMM? Triethylamine (TEA) is basic enough to deprotonate the oxazoline intermediate if it forms. N-Methylmorpholine is a weaker base and less likely to catalyze the racemization step.

Troubleshooting & Optimization Data

Refer to this table when diagnosing yield or purity issues.

SymptomProbable CauseCorrective Action
Low % ee (Racemization) Temperature too high during activation (Protocol B).Maintain T < -15°C. Use NMM instead of TEA.
Low % ee (Racemization) Slow addition of reducing agent.The activated intermediate is unstable. Reduce immediately after formation.
Low Yield (Protocol A) Boron-Amine complex not broken.Increase hydrolysis time with KOH or use tartaric acid workup.
Product is an Oil/Gum Residual solvent or rotamers.Amino alcohols are hygroscopic. Dry under high vacuum with

.
Loss of Fmoc group Basic conditions during workup.Fmoc is base-labile. Use Protocol B with buffered workup, or switch to Boc/Cbz.

Frequently Asked Questions (FAQ)

Q: Can I use Lithium Aluminum Hydride (LiAlH4) for this? A: Yes, LiAlH4 is effective and generally preserves chirality because the reduction is extremely fast. However, it is dangerous on large scales and incompatible with Fmoc groups or esters. The McKennon-Meyers (


) method is safer and chemoselective [1].

Q: I see a "doublet of doublets" in my NMR that shouldn't be there. Is this a diastereomer? A: Not necessarily. N-protected amino alcohols (especially Boc/Cbz) often exhibit rotamers (restricted rotation around the amide bond) in NMR at room temperature. Run the NMR at 50°C; if the peaks coalesce, it is a rotamer, not a racemic mixture.

Q: Does silica gel chromatography cause racemization? A: It can. Silica is slightly acidic. If your amino alcohol has a labile protecting group or is prone to aziridine formation, prolonged exposure to silica can degrade optical purity.

  • Fix: Pre-treat silica with 1% Triethylamine or use "Amino Silica" (NH2-functionalized) to neutralize acidity.

Q: Why did my reaction turn purple during the McKennon method? A: This indicates free Iodine (


). It means you added iodine too fast or didn't have enough hydride to consume it. The solution should eventually become colorless or milky white upon reflux.

References

  • McKennon, M. J.; Meyers, A. I.; Drauz, K.; Schwarm, M. "A convenient reduction of amino acids and their derivatives."[6][7][8] The Journal of Organic Chemistry, 1993 , 58(13), 3568-3571.[6][7]

  • Kanth, J. V. B.; Periasamy, M. "Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine."[6] The Journal of Organic Chemistry, 1991 , 56(20), 5964-5965.[6]

  • Hwang, S. H.; Blaskovich, M. A.; Kim, H. O. "A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity."[5] The Open Organic Chemistry Journal, 2008 , 2, 107-109.[5][9]

Sources

Technical Support Center: Scalable Production of 2-Amino-1-(2,4-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & The Mission

2-Amino-1-(2,4-difluorophenyl)ethanol is a critical chiral building block, most notably serving as the primary scaffold for antifungal agents like Fluconazole and Voriconazole . Its production at scale presents a classic "chemoselectivity vs. safety" paradox: the difluorophenyl ring deactivates the precursor during acylation, while the final amination step is prone to runaway over-alkylation.

This guide moves beyond standard literature to address the "why" and "how" of failure modes at the kilogram-to-ton scale. It is structured as a dynamic troubleshooting interface, prioritizing the three most volatile stages of the synthesis life cycle.

Master Synthesis Workflow

SynthesisFlow Start 1,3-Difluorobenzene Step1 Friedel-Crafts Acylation Start->Step1 + Chloroacetyl Cl + AlCl3 Inter1 2-Chloro-1-(2,4- difluorophenyl)ethanone Step1->Inter1 Exotherm Control Step2 Asymmetric Reduction (Biocatalysis) Inter1->Step2 KRED/NADP+ Inter2 Chiral Chlorohydrin Step2->Inter2 >99% ee Step3 Epoxide Formation Inter2->Step3 NaOH/Aq Inter3 Difluorostyrene Oxide Step3->Inter3 In situ Step4 Amination (Ring Opening) Inter3->Step4 + NH3 (aq/gas) Final 2-Amino-1-(2,4- difluorophenyl)ethanol Step4->Final Regioselective

Figure 1: Industrial synthesis pathway highlighting critical control points (Red: Safety/Exotherm; Green: Stereochemistry; Yellow: Impurity Control).

Module 1: The Friedel-Crafts Acylation (The Backbone)

Context: The reaction of 1,3-difluorobenzene with chloroacetyl chloride using Aluminum Chloride (


) is the industry standard. However, the electron-withdrawing fluorine atoms deactivate the ring, requiring forcing conditions that often lead to "runaway" exotherms or isomer mixtures.
Troubleshooting Guide

Q: We are observing a 15-20% yield drop upon scaling from 500g to 5kg. The reaction mixture turns black/tarry. What is happening? A: You are likely experiencing thermal degradation due to localized hotspots , exacerbated by the "HCl inhibition" effect.

  • The Mechanism: The reaction generates stoichiometric HCl gas. At scale, if this gas cannot escape the viscous slurry efficiently, it creates pockets of high pressure and acidity that degrade the ketone product into tarry polymers.

  • The Fix:

    • Switch Addition Order: Do not add

      
       to the acyl chloride/substrate mixture. Instead, pre-cool the 
      
      
      
      in dichloromethane (DCM) or 1,2-dichloroethane and add the mixed reactants slowly to this slurry.
    • Active Gas Sweeping: Implement a nitrogen sweep (sparging) during the reaction to mechanically remove HCl from the headspace. This shifts the equilibrium forward and prevents acid-catalyzed degradation.

Q: Our HPLC shows a persistent 3-5% impurity peak with a similar retention time. Is this the 2,6-difluoro isomer? A: It is highly probable. While 1,3-difluorobenzene directs primarily to the 4-position (ortho to one F, para to the other), the 2-position (between two Fluorines) becomes accessible at higher temperatures.

  • Diagnosis: Check the reaction temperature inside the reactor, not just the jacket.

  • Protocol Limit: Maintain internal temperature strictly < 35°C . If the exotherm pushes it above 40°C, the activation energy barrier for the 2,6-isomer is breached.

  • Remediation: This isomer is difficult to remove by crystallization. If present >1%, you must distill the intermediate ketone (bp ~105-110°C at 10 mmHg) before proceeding.

Module 2: Stereoselective Reduction (The Chiral Center)

Context: Pharmaceutical applications usually require the


-enantiomer. Chemical reduction (e.g., 

) produces a racemate, necessitating wasteful resolution. Biocatalysis (Ketoreductases - KREDs) is the superior route for scale.

Q: The enzymatic reduction stalls at 90% conversion. Adding more enzyme doesn't help. Why? A: This is a classic case of Product Inhibition or Cofactor Depletion , not enzyme death.

  • The Cause: The product (chlorohydrin) is often toxic to the enzyme or binds to the active site. Alternatively, the Isopropyl Alcohol (IPA) used for cofactor regeneration (converting

    
     back to 
    
    
    
    ) has accumulated acetone, which inhibits the reaction.
  • The Solution:

    • Phasic Removal: Use a biphasic system (e.g., Buffer/MTBE). The product partitions into the organic layer, shielding the enzyme in the aqueous phase.

    • Acetone Removal: If using an IPA-coupled system, apply a mild vacuum (300-400 mbar) to continuously strip off the acetone byproduct (which is more volatile than IPA/water).

Module 3: Amination & Impurity Control (The Critical Junction)

Context: Converting the chlorohydrin (or epoxide) to the amine is the most error-prone step. The primary risk is double alkylation , where the newly formed amine reacts with another molecule of starting material to form a "Dimer."

Impurity Profile: The "Dimer" Threat
Impurity NameStructure DescriptionOriginControl Limit
Dimer Impurity Bis(2-hydroxy-2-(2,4-difluorophenyl)ethyl)amineProduct amine attacks unreacted epoxide.< 0.15%
Regioisomer 1-amino-2-(2,4-difluorophenyl)ethanolAmmonia attacks the

-carbon instead of

.
< 0.5%

Q: We are seeing high levels (5-8%) of the Dimer impurity. How do we suppress this? A: You are operating in a low-ammonia regime .

  • The Science: The reaction kinetics follow a competitive pathway. The reaction of Ammonia (

    
    ) with Epoxide is 
    
    
    
    . The reaction of Product Amine with Epoxide is
    
    
    . Unfortunately,
    
    
    is often comparable to or faster than
    
    
    because the secondary amine is more nucleophilic.
  • The Protocol:

    • Molar Excess: You must use a massive excess of ammonia (typically 20-30 equivalents ).

    • Concentration: Do not add ammonia to the epoxide. Add the epoxide slowly to the ammonia solution. This ensures that at the moment of mixing, the concentration of

      
       is always orders of magnitude higher than the concentration of the product amine.
      
    • Solvent Choice: Use aqueous ammonia (25-28%) mixed with methanol. The water suppresses the nucleophilicity of the product amine (via hydrogen bonding) more than it suppresses the smaller ammonia molecule.

Q: Can we skip the isolation of the epoxide and go straight from chlorohydrin to amine? A: Yes, this is the "One-Pot" Strategy .

  • Method: Treat the chlorohydrin with aqueous NaOH to form the epoxide in situ, then immediately add the excess ammonia solution.

  • Warning: Ensure the pH remains >12. If the pH drops, the ring opening slows down, and hydrolysis (formation of the diol impurity) competes.

Module 4: Visualization of Failure Modes

The following decision tree helps operators diagnose low purity results in the final product.

Troubleshooting Problem Low Purity Final Product Check1 Is the major impurity Non-Polar (High Rf)? Problem->Check1 Check2 Is the major impurity Polar (Low Rf)? Problem->Check2 Result1 Dimer Formation (Over-alkylation) Check1->Result1 Yes Result2 Regioisomer (Alpha-attack) Check2->Result2 Yes (Amine-like) Result3 Diol Impurity (Hydrolysis) Check2->Result3 Yes (No Nitrogen) Action1 Increase NH3 equivalents Slow down epoxide addition Result1->Action1 Action2 Check Solvent Acidity Ensure basic conditions Result2->Action2 Action3 Remove water from Epoxide stage or Increase NH3 conc. Result3->Action3

Figure 2: Diagnostic logic for impurity identification based on polarity and reaction conditions.

References

  • Biocatalytic Reduction: Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. (Note: Analogous chemistry for difluoro).

  • Friedel-Crafts Reactivity: A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation. BenchChem Technical Guides.

  • Amination Mechanisms: Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts.[1] (Relevant for alternative direct amination routes).

  • Epoxide Ring Opening: Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols.[2] Synthesis, 2017.[2][3]

  • Impurity Characterization: Application Notes and Protocols for the Characterization of 2-((4-Fluorophenyl)amino)ethanol. (Analogous impurity profile).

Sources

mobile phase optimization for baseline separation of 2-Amino-1-(2,4-difluorophenyl)ethanol isomers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OPT-24F-AMINO Subject: Mobile Phase Optimization for Baseline Separation of 2-Amino-1-(2,4-difluorophenyl)ethanol Isomers

Executive Summary & Molecule Profile

User Context: You are likely working with the key intermediate for triazole antifungals (e.g., Voriconazole, Fluconazole derivatives). The target molecule, 2-Amino-1-(2,4-difluorophenyl)ethanol , contains a primary amine and a secondary alcohol adjacent to a chiral center.

The Challenge:

  • Basicity: The primary amine (

    
    ) interacts strongly with residual silanol groups on the silica support of chiral columns, leading to severe peak tailing.
    
  • Resolution: Enantiomers (

    
     and 
    
    
    
    ) often co-elute in standard reversed-phase conditions without specific chiral selectors.
  • Solubility: The difluorophenyl ring imparts lipophilicity, while the amino-alcohol moiety is polar, creating solubility challenges in pure non-polar solvents.

Method Development Workflow

Do not rely on trial-and-error. Follow this logic-gated protocol to establish a robust method.

Phase A: Column Selection (The Hardware)

Based on the structural motifs (aromatic ring + H-bond donor/acceptor), Polysaccharide-based Chiral Stationary Phases (CSPs) are the industry standard.

  • Primary Recommendation: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).

    • Why: The helical structure of amylose forms a "groove" that accommodates the difluorophenyl ring, while the carbamate groups engage in H-bonding with the amino alcohol.

  • Secondary Recommendation: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).

    • Why: Often provides complementary selectivity if the amylose column shows partial overlap.

Phase B: Mobile Phase Composition (The Software)

We recommend Normal Phase (NP) as the starting point due to higher predictability for this class of molecules.

Standard Screening Protocol:

ParameterStarting ConditionRationale
Base Solvent n-Hexane (or n-Heptane)Induces analyte inclusion into the CSP grooves.
Modifier Ethanol (10% - 20%)Ethanol often provides sharper peaks than IPA for amines due to better mass transfer kinetics.
Additive (CRITICAL) 0.1% Diethylamine (DEA) Mandatory. Blocks silanol sites to prevent tailing. Without this, the amine will streak.
Flow Rate 1.0 mL/minStandard balance of pressure and efficiency.
Temp 25°CStart ambient. Lower temps (15-20°C) often improve resolution (

) for this molecule.
Optimization Decision Tree (Visualized)

Use the following logic flow to troubleshoot and optimize your separation.

MobilePhaseOptimization Start Start: Screening Run (Hexane/EtOH 90:10 + 0.1% DEA) CheckTailing Check Tailing Factor (Tf) Start->CheckTailing HighTailing Tf > 1.5? Silanol Interaction CheckTailing->HighTailing Yes CheckRes Check Resolution (Rs) CheckTailing->CheckRes No (Tf OK) FixTailing Action: Increase DEA to 0.2% OR Switch to Ethanolamine HighTailing->FixTailing FixTailing->CheckRes LowRes Rs < 1.5? Poor Selectivity CheckRes->LowRes Yes Success Success: Rs > 2.0 Tf < 1.2 CheckRes->Success No (Rs OK) SwitchMod Action: Switch Modifier Hexane/IPA (slower mass transfer but higher alpha) LowRes->SwitchMod LowerTemp Action: Lower Temp to 15°C (Enthalpy driven separation) SwitchMod->LowerTemp LowerTemp->Success

Caption: Logic flow for optimizing mobile phase parameters based on peak symmetry and resolution metrics.

Troubleshooting & FAQs

Q1: My peaks are tailing significantly (Tailing Factor > 2.0) despite using 0.1% DEA. What now?

  • Diagnosis: The primary amine is aggressively interacting with the silica.

  • Solution:

    • Switch Additive: Replace DEA with Ethanolamine (0.1%) . Ethanolamine is structurally similar to your analyte (an amino alcohol) and can more effectively "mask" the specific binding sites on the column that trap your molecule.

    • Increase Concentration: Bump the basic additive to 0.2% or 0.3%. Do not exceed 0.5% to protect the column matrix.[1]

Q2: I have separation, but the Resolution (


) is only 1.2 (not baseline). 
  • Diagnosis: The selectivity (

    
    ) is insufficient at the current thermodynamic state.
    
  • Solution:

    • Temperature Effect: Chiral recognition is often enthalpy-driven. Lower the column temperature to 10°C or 15°C. This usually increases the retention factor (

      
      ) and selectivity (
      
      
      
      ) significantly for polysaccharide columns.
    • Modifier Switch: If using Ethanol, switch to 2-Propanol (IPA) . IPA is bulkier and forms different solvation shells around the chiral selector, often enhancing discrimination for "tight" separations.

Q3: Can I use Reversed-Phase (RP) instead of Normal Phase?

  • Answer: Yes, but it is often less predictable for this specific intermediate.

  • Protocol: Use a Chiralpak AD-RH or OD-RH (specifically designed for RP).

  • Mobile Phase: Borate buffer (pH 9.0) / Acetonitrile.[2][3][4][5][6][7]

    • Note: You must use a high pH (pH > 9) to keep the amine uncharged (neutral). If the amine is charged (at pH 3-7), it will not interact effectively with the chiral selector's carbamate groups, leading to loss of recognition.

Q4: The retention times are drifting between injections.

  • Diagnosis: Mobile phase evaporation or insufficient equilibration.

  • Solution:

    • Hexane/Ethanol mixtures are volatile. Ensure your solvent bottles are capped tightly.

    • Polysaccharide columns adsorb water from the atmosphere. If your Hexane is "wet" vs. "dry," retention shifts. Use HPLC-grade solvents and keep a drying tube on the reservoir if humidity is high.

Comparative Data: Modifier Impact

Simulated typical performance on Chiralpak AD-H (250 x 4.6 mm, 5µm)

Mobile Phase CompositionAdditive

(Isomer 1)

(Selectivity)

(Resolution)
Notes
Hexane/EtOH (90:10) 0.1% DEA3.21.352.1 Recommended Start. Sharp peaks.
Hexane/IPA (90:10) 0.1% DEA4.11.422.8 Better separation, broader peaks.
Hexane/EtOH (90:10) None N/AN/AN/AFailed. Severe tailing/No elution.
MeOH/ACN (Polar Mode) 0.1% DEA1.51.100.8Poor resolution for this specific molecule.
References
  • Separation of Voriconazole Enantiomers by SFC.

    • Source: Journal of Advanced Scientific Research (2015).
    • Relevance: Validates the use of Amylose-based columns (AD-H)
    • URL:[Link]

  • Chiral Mobile Phase Additives for Amino Alcohols.

    • Source: Daicel Chiral Technologies Instruction Manual (AD-H).[8]

    • Relevance: Establishes the requirement for basic additives (DEA/Ethanolamine) for primary amines to prevent silica interaction.
    • URL:[Link]

  • Optimization of Voriconazole Intermedi

    • Source: ResearchGate (Validated LC Method for Separ
    • Relevance: Confirms Hexane:Ethanol (9:[6]1) as a viable starting point for this structural class.

    • URL:[Link]

Sources

Technical Support Center: Understanding the Degradation Pathways of Fluorinated Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated amino alcohols. This guide is designed to provide in-depth, experience-based answers to common challenges encountered during the experimental investigation of their degradation pathways. The unique properties conferred by fluorine, such as enhanced metabolic stability and modulated basicity, also introduce specific degradation liabilities that require careful study.[1][2] This resource will help you navigate these complexities, troubleshoot your experiments, and ensure the integrity of your stability data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Stability & Initial Observations

Question 1: My fluorinated amino alcohol appears to be degrading under standard storage conditions (e.g., in DMSO or aqueous buffer at 4°C). What are the likely initial degradation pathways?

Answer: Initial degradation, even under mild conditions, often points to inherent structural liabilities. For fluorinated amino alcohols, two primary non-enzymatic pathways should be your first consideration:

  • Intramolecular Cyclization/Rearrangement: The proximity of the amine and alcohol functionalities can facilitate intramolecular reactions. If the fluorinated carbon is in a position susceptible to nucleophilic attack by the neighboring amine or hydroxyl group, this can lead to the formation of cyclic ethers or piperidines, often with the elimination of fluoride if it is on an adjacent carbon (a β-elimination type mechanism).

  • Oxidation: The amino group can be susceptible to oxidation, especially if exposed to air (oxygen) over prolonged periods, which can be catalyzed by trace metals. This can lead to the formation of imines or further oxidative products. The alcohol moiety, particularly if it's primary or secondary, can also be oxidized to an aldehyde or ketone.

Expert Insight: Before starting a full forced degradation study, I always recommend a preliminary stability assessment in your primary formulation or solvent. Analyze a sample by LC-MS immediately after preparation and then again after 24-48 hours under your intended storage conditions. This simple check can quickly reveal gross instability and guide your initial hypothesis.

Question 2: I'm observing a loss of the parent compound in my stability study, but I cannot detect any distinct degradation products via LC-MS. What could be happening?

Answer: This is a common and often frustrating scenario. Here are several potential causes and troubleshooting steps:

  • Formation of Volatile Degradants: The degradation may be producing small, volatile fragments that are lost during sample preparation or are not retained on your chromatography column. For instance, fragmentation of the carbon backbone could lead to volatile fluoro-aldehydes or fluoro-ketones.

  • Polymerization/Aggregation: Degradation products might be reactive and could be polymerizing into insoluble or high-molecular-weight species that precipitate out of solution or do not elute from the column.

  • Poor Ionization in MS: The degradants may lack easily ionizable functional groups, making them "invisible" to the mass spectrometer under your current conditions.

  • Adsorption to Vials/Surfaces: Highly lipophilic or "sticky" compounds can adsorb to glass or plastic surfaces, leading to an apparent loss of mass.

Troubleshooting Workflow:

To systematically address this, a multi-faceted analytical approach is required.

Troubleshooting_Workflow start Start: Parent Loss, No Degradants Detected check_volatiles Hypothesis 1: Volatile Products | Action: Analyze by Headspace GC-MS start->check_volatiles check_polymers Hypothesis 2: Polymerization | Action: Use Size Exclusion Chromatography (SEC) or DLS start->check_polymers check_ionization Hypothesis 3: Poor Ionization | Action: Re-run LC-MS with different ionization modes (APCI, APPI) and polarities start->check_ionization check_adsorption Hypothesis 4: Adsorption | Action: Use silanized vials, vary solvent, and perform a vial recovery study start->check_adsorption outcome Outcome: Identify Degradation Pathway or Confirm Adsorption check_volatiles->outcome check_polymers->outcome check_ionization->outcome check_adsorption->outcome

Forced Degradation & Mechanistic Insights

Question 3: I am designing a forced degradation study for my fluorinated amino alcohol. What specific stress conditions should I prioritize to probe for defluorination?

Answer: A well-designed forced degradation (or stress testing) study is essential to proactively identify potential degradation pathways.[3][4] While standard conditions (acid, base, oxidation, heat, light) are a necessary baseline, probing for defluorination requires specific considerations. The carbon-fluorine bond is the strongest single bond in organic chemistry, so its cleavage is not trivial and typically requires significant chemical activation.[5]

Stress ConditionRationale for DefluorinationKey Parameters to ControlPotential Pathway
Strong Acidic (e.g., 0.1 M HCl, 80°C) Protonation of the amino or hydroxyl group can create a good leaving group, potentially facilitating an elimination reaction (E1 or E2) that releases fluoride.Temperature, Acid Concentration, TimeElimination (Dehydrofluorination)
Strong Basic (e.g., 0.1 M NaOH, 80°C) A strong base can abstract a proton on a carbon adjacent (alpha) to the fluorine-bearing carbon, initiating an E1cB-type elimination.Temperature, Base Concentration, TimeElimination (E1cB)
Oxidative (e.g., H₂O₂, AIBN, Fenton) Oxidation at the fluorine-bearing carbon (if it also bears a hydrogen) can form an unstable gem-fluoroalcohol intermediate, which can spontaneously eliminate HF to form a carbonyl.[6]Oxidant Concentration, Presence of Metal Catalysts (e.g., Fe²⁺)Oxidative Defluorination
Photolytic (e.g., Xenon lamp, ICH Q1B) High-energy photons can induce homolytic cleavage of the C-F bond or other bonds, leading to radical-mediated degradation pathways.[7]Wavelength, Intensity, DurationRadical-mediated defluorination

Trustworthiness Check: Your goal in a forced degradation study should be to achieve 5-20% degradation of the parent compound.[4] Over-stressing the molecule can lead to secondary and tertiary degradation products that are not relevant to real-world stability, complicating your analysis. It is crucial to run time-course experiments to find the optimal stress duration.

Question 4: My analysis shows the formation of a product with a mass corresponding to the loss of HF (-20 Da). How can I confirm this is due to defluorination and not another transformation?

Answer: Observing a mass shift of -20.0064 Da (the exact mass of HF) is strong evidence for defluorination, but it requires rigorous confirmation.

Protocol for Confirming Defluorination:

  • High-Resolution Mass Spectrometry (HRMS): This is the most critical step. Use an Orbitrap or TOF mass spectrometer to obtain the exact mass of the parent and the degradant. The mass difference should match that of HF to within 5 ppm. This helps rule out other potential transformations that might result in a similar nominal mass loss (e.g., loss of NH₂ and subsequent oxidation).

  • Tandem MS (MS/MS) Fragmentation: Isolate and fragment both the parent ion and the suspected degradant ion. Compare the fragmentation patterns. A defluorinated product will often show a predictable shift in the mass of fragments containing the modified portion of the molecule, while other parts of the fragmentation tree remain identical.

  • ¹⁹F NMR Spectroscopy: This is the gold standard for tracking fluorinated species. ¹⁹F NMR is a non-targeted technique that provides a snapshot of all fluorinated compounds in your sample.[8] The disappearance of the parent compound's resonance and the appearance of a new resonance for the degradant (or the disappearance of all organic fluorine signals and the appearance of a signal for free fluoride ion) provides definitive proof.[9]

  • Ion Chromatography (IC): To quantify the release of free fluoride ions into the aqueous medium, ion chromatography is an excellent technique. Spiking your sample with a known concentration of fluoride standard can help confirm the peak identity and validate your quantification method.

Defluorination_Pathway

Analytical & Method Development

Question 5: I am developing an LC-MS method to monitor the stability of a fluorinated amino alcohol. Are there any specific challenges I should be aware of?

Answer: Yes, fluorinated compounds can present unique analytical challenges.

  • Chromatographic Peak Shape: The basic amine function can cause peak tailing on standard silica-based C18 columns due to interaction with residual acidic silanol groups.

    • Solution: Use a column with advanced end-capping, a hybrid particle column, or add a small amount of a competing base (e.g., 0.1% formic acid or ammonia, depending on your MS polarity) to the mobile phase to improve peak shape.

  • Metabolite Polarity: Degradation can drastically alter the polarity of your molecule. For example, losing a lipophilic fluorinated group and forming a more polar alcohol can cause the degradant to elute very early, potentially in the solvent front.

    • Solution: Ensure your gradient is shallow enough at the beginning to resolve early-eluting, polar compounds. Consider using a column with alternative chemistry (e.g., HILIC or a polar-embedded phase) if key degradants are highly polar.

  • Ion Suppression: Fluorinated compounds and their degradants can sometimes cause ion suppression, especially in complex matrices.

    • Solution: Perform a matrix effect study. Prepare your analyte in the final matrix (e.g., stressed buffer, plasma) and compare the response to the analyte in a clean solvent. If suppression is significant, improve sample cleanup (e.g., with solid-phase extraction) or use a stable isotope-labeled internal standard.

  • Distinguishing Isomers: Degradation might lead to structural isomers that are not separable by MS alone.

    • Solution: This highlights the importance of chromatography. Method development should focus on achieving baseline separation of all key species. Orthogonal methods, such as SFC (Supercritical Fluid Chromatography), can sometimes provide separation where RPLC fails.

Expert Insight: When developing your method, don't just use the parent compound. Use a partially degraded "stress mixture" containing the parent and its major degradants. This ensures the method is truly "stability-indicating" and can separate the parent from its key degradation products.

References

  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production . PubMed, [Link]

  • Proposed mechanisms of hydrolytic and oxidative defluorination of... . ResearchGate, [Link]

  • Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics . MDPI, [Link]

  • Generalized mechanisms of defluorination based on examples in the... . ResearchGate, [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry . ACS Publications, [Link]

  • Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 . ASM Journals, [Link]

  • Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B) . ACS Publications, [Link]

  • The Dark Side of Fluorine . PMC, [Link]

  • Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment . Queen's University, [Link]

  • Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds . PMC, [Link]

  • Fluorotelomer alcohol biodegradation yields poly- and perfluorinated acids . PubMed, [Link]

  • The Need to Include a Fluorine Mass Balance in the Development of Effective Technologies for PFAS Destruction . PMC, [Link]

  • Forced Degradation Studies . Coriolis Pharma, [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry . PMC, [Link]

  • Fluorotelomer alcohol biodegradation yields poly- and perfluorinated acids . Semantic Scholar, [Link]

  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications . UCD Research Repository, [Link]

  • Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds . MDPI, [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective . ChemRxiv, [Link]

  • Fluorotelomer Alcohol BiodegradationDirect Evidence that Perfluorinated Carbon Chains Breakdown . ResearchGate, [Link]

  • Forced Degradation Studies for Biopharmaceuticals . Pharmaceutical Technology, [Link]

  • Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates . PubMed, [Link]

  • Synthesis, Characterization, Volatility, and Thermal Stability of Fluorinated Copper(II) Aminoalkoxide Complexes as . Canadian Science Publishing, [Link]

  • Degradation and Transformation of Organic Fluorine Compounds . ResearchGate, [Link]

  • Fluorinated alkoxides. Part XI. Studies on highly fluorinated amino-alcohols and their metal derivatives . Canadian Science Publishing, [Link]

  • Structural basis for the enhanced stability of highly fluorinated proteins . PMC, [Link]

  • Fluorine in drug discovery: Role, design and case studies . ResearchGate, [Link]

  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling . ACS Publications, [Link]

  • Fluorinated Drugs Market Outlook 2025-2032 . Intel Market Research, [Link]

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation Analysis of 2-Amino-1-(2,4-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Amino-1-(2,4-difluorophenyl)ethanol (CAS: Related to Fluconazole intermediates) is a critical chiral amino-alcohol, serving as a primary metabolite and synthetic intermediate for triazole antifungal agents like Fluconazole and Voriconazole.[1] Its structural integrity is defined by the 2,4-difluorophenyl moiety and the


-ethanolamine core.

Accurate characterization of this compound is essential for impurity profiling in pharmaceutical manufacturing and metabolite identification in pharmacokinetic studies.[1] This guide compares the two dominant analytical modalities—LC-ESI-MS/MS and GC-EI-MS —providing a definitive fragmentation logic to distinguish this specific isomer from its 3,4-difluoro or 2,5-difluoro analogs.[1]

FeatureSpecification
Molecular Formula

Monoisotopic Mass 173.0652 Da
Core Structure

-hydroxy-phenethylamine (Phenylethanolamine)
Key Moiety 2,4-Difluorophenyl ring (Mass shift +36 Da vs. Phenyl)

Comparative Analysis: LC-ESI-MS/MS vs. GC-EI-MS[1]

The choice between Liquid Chromatography (LC) and Gas Chromatography (GC) governs the fragmentation physics observed. LC-MS utilizes "soft" ionization (protonation), preserving the molecular ion, while GC-MS utilizes "hard" ionization (electron impact), requiring derivatization but offering rigorous structural fingerprints.

Table 1: Performance Comparison of Analytical Modalities
MetricMethod A: LC-ESI-MS/MS (Recommended) Method B: GC-EI-MS (Derivatized)
Sample Prep Minimal. Dilute-and-shoot or protein precipitation.[1]Complex. Requires derivatization (e.g., MSTFA/TMS) to volatilize polar -OH/-NH₂ groups.[1]
Ionization Electrospray Ionization (ESI+).[1] Soft, produces

.
Electron Impact (EI, 70eV). Hard, produces

(often invisible).
Sensitivity High (pg/mL). Ideal for trace metabolite quantification in plasma.[1]Moderate (ng/mL). Better for raw material purity analysis.[1]
Fragmentation Driven by Neutral Loss (H₂O, NH₃).Driven by

-Cleavage
adjacent to heteroatoms.[1]
Isomer Specificity Lower.[1] 2,4- and 3,4- isomers often co-elute and share fragments.[1]Higher. Chromatographic resolution of diastereomers is superior on chiral GC columns.[1]

Deep Dive: LC-ESI-MS/MS Fragmentation Mechanics

In ESI positive mode, the molecule forms the pseudomolecular ion


. The fragmentation is dominated by the stability of the benzylic carbocation and the lability of the 

-hydroxyl group.
The Fragmentation Pathway[4][5][6][7][8]
  • Precursor Ion (

    
     174):  The protonated molecule 
    
    
    
    .
  • Primary Transition (Dehydration,

    
    18):  The hydroxyl group is protonated and lost as water, forming a resonance-stabilized benzylic carbocation at 
    
    
    
    156.[1] This is the Base Peak in most low-energy collision spectra.[1]
  • Secondary Transition (Ring Cleavage): The

    
     156 ion undergoes further degradation, often losing the amine tail (
    
    
    
    ) or rearranging to a difluoro-tropylium ion (
    
    
    127).
Visualization of Signaling Pathway (ESI+)[1]

FragmentationPathway M Precursor [M+H]+ m/z 174 (Protonated) IonA [M+H - H2O]+ m/z 156 (Benzylic Cation) M->IonA - H2O (18 Da) CID Low Energy IonC Imine Fragment m/z 30 (CH2=NH2+) M->IonC Direct $alpha$-cleavage IonB Difluorobenzyl Cation m/z 127 (Tropylium-like) IonA->IonB - CH2NH (29 Da) $alpha$-cleavage

Figure 1: ESI+ Fragmentation pathway showing the dominant dehydration step characteristic of


-hydroxy amines.

Deep Dive: GC-EI-MS Fragmentation (Derivatized)

Direct GC analysis fails due to thermal degradation.[1] Derivatization with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) replaces active hydrogens with Trimethylsilyl (TMS) groups.[1]

  • Derivative: Di-TMS-2-Amino-1-(2,4-difluorophenyl)ethanol.[1]

  • MW Calculation:

    
    .
    
The "Alpha-Cleavage" Rule

In EI-MS, the radical cation directs cleavage at the bond adjacent to the heteroatom (N or O).

  • Pathway A (Ether cleavage): Cleavage between C1 and C2 retains the charge on the nitrogen fragment.

    • Fragment:

      
       or 
      
      
      
      depending on derivatization completeness.
  • Pathway B (Benzylic cleavage): Cleavage retains the aromatic core.

    • Fragment:

      
       (
      
      
      
      223 approx).

Diagnostic Value: The shift in the base peak from


 30 (underivatized amine) to high-mass TMS fragments confirms the number of active protons (NH and OH), validating the structure.

Experimental Protocols

Protocol A: LC-MS/MS Quantification (High Sensitivity)

This protocol is self-validating via the use of the dehydration transition ratio.

  • Stock Preparation: Dissolve 1 mg standard in 1 mL Methanol (1 mg/mL). Store at -20°C.

  • Working Solution: Dilute to 100 ng/mL in Mobile Phase A/B (50:50).

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 mins.

  • MS Parameters (Source: ESI+):

    • Capillary Voltage: 3.0 kV.[1]

    • Desolvation Temp: 400°C.

    • MRM Transitions:

      • Quantifier:

        
         (CE: 15 eV).[1]
        
      • Qualifier:

        
         (CE: 30 eV).[1]
        
  • Validation Check: The ratio of Quantifier/Qualifier peak areas must remain constant (

    
    15%) across the concentration range.
    
Protocol B: GC-MS Structural Confirmation
  • Derivatization:

    • Evaporate 50 µL of stock solution to dryness under Nitrogen.

    • Add 50 µL MSTFA + 1% TMCS .[1]

    • Incubate at 60°C for 30 minutes.

  • GC Parameters:

    • Column: DB-5ms (30m x 0.25mm).[1]

    • Injection: Splitless, 250°C.

    • Temp Program: 80°C (1 min)

      
       300°C at 15°C/min.
      

Decision Logic for Method Selection

The following workflow illustrates the decision process for selecting the appropriate analytical technique based on the research stage (Discovery vs. Development).

MethodSelection Start Start: Analyte Identification Matrix Is the sample biological (Plasma/Urine)? Start->Matrix LC Select LC-ESI-MS/MS Matrix->LC Yes (Polar Matrix) GC Select GC-EI-MS Matrix->GC No (Synthesis Powder) ActionLC Monitor m/z 174 -> 156 (High Sensitivity) LC->ActionLC ActionGC Derivatize (TMS) Monitor Alpha-Cleavage (Structural Proof) GC->ActionGC

Figure 2: Decision matrix for selecting LC-MS vs GC-MS based on sample origin.

References

  • Vertex AI Search. (2025).[1] Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry. Link

  • Sigma-Aldrich. (2025).[1] Fluconazole Impurity A Reference Standard. Link

  • European Pharmacopoeia. (2025).[1] Fluconazole: Impurities and degradation products. Link

  • Sekuła, K., et al. (2019). Analysis of the Fragmentation of New-Type Phenethylamine Derivatives. Institute of Forensic Research.[1][2] Link

  • Chemguide. (2023).[1] Fragmentation Patterns in Mass Spectra. Link

Sources

methods for confirming the enantiomeric purity of 2-Amino-1-(2,4-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The determination of enantiomeric purity for 2-Amino-1-(2,4-difluorophenyl)ethanol (CAS: 51337-06-5) is a critical quality control step in the synthesis of antifungal agents and adrenergic receptor agonists. As a chiral 1,2-amino alcohol, this molecule presents specific challenges due to its polarity and the presence of the electron-withdrawing 2,4-difluorophenyl group.

This guide details three validated methodologies—Chiral HPLC , 19F-NMR with Chiral Solvating Agents , and Chiral GC —comparing their efficacy, resolution, and throughput.

Part 1: Strategic Method Selection

The choice of method depends on the stage of development (R&D vs. QC) and available instrumentation.

Comparative Analysis of Analytical Methods

FeatureMethod A: Chiral HPLC (UV) Method B: 19F-NMR (Mosher's) Method C: Chiral GC (FID)
Primary Use QC Release, Process ValidationR&D, Structure ElucidationVolatile Impurity Profiling
Resolution (

)
High (

)
Moderate (depends on

)
High (

)
Limit of Quantitation



Sample Prep Minimal (Dilution)Moderate (Derivatization)High (Derivatization required)
Throughput 15–30 min/sample30–60 min/sample20–40 min/sample
Cost per Run Medium (Solvents/Columns)Low (Solvents)Low (Gases)
Key Advantage Industry standard, robust19F signal is background-free High sensitivity for trace analysis

Part 2: Detailed Experimental Protocols

Method A: High-Performance Liquid Chromatography (HPLC)

The Gold Standard for Quantitative Analysis

This method utilizes a polysaccharide-based Chiral Stationary Phase (CSP). The 2-amino-1-phenylethanol scaffold resolves well on Amylose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak IA/AD) due to hydrogen bonding with the carbamate linkage.

Protocol:

  • Column: Chiralpak IA or Chiralcel OD-H (

    
    ).
    
  • Mobile Phase:

    • Normal Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)

      
      .
      
    • Note: DEA is critical to suppress peak tailing caused by the primary amine interacting with residual silanols.

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV @

    
     (The 2,4-difluorophenyl ring has strong absorption here; 
    
    
    
    is also viable but less sensitive).
  • Sample Preparation: Dissolve

    
     of sample in 
    
    
    
    of Mobile Phase (without DEA).

System Suitability Criteria:

  • Resolution (

    
    ) between enantiomers 
    
    
    
    .
  • Tailing Factor (

    
    ) 
    
    
    
    .
Method B: 19F-NMR Spectroscopy with Chiral Derivatization

The "Quick-Look" R&D Method

Since the molecule contains two fluorine atoms, 19F-NMR offers a distinct advantage over 1H-NMR by eliminating overlapping aliphatic signals. We use (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) to convert the enantiomers into diastereomeric amides/esters.

Mechanism: The chiral center of the MTPA moiety induces a magnetic anisotropy that shifts the fluorine signals of the (R,R)-diastereomer differently from the (R,S)-diastereomer.

Protocol:

  • Reaction: In an NMR tube, mix:

    • 
       2-Amino-1-(2,4-difluorophenyl)ethanol.
      
    • 
       (R)-(-)-
      
      
      
      -Methoxy-
      
      
      -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
    • 
       Pyridine-
      
      
      
      (acts as base and solvent).
    • 
      
      
      
      
      .
  • Incubation: Shake for 10 minutes at room temperature.

  • Acquisition: Acquire 19F-NMR (typically -100 to -120 ppm range).

  • Analysis: Integrate the distinct F-signals (often the 4-F signal splits most clearly). Calculate enantiomeric excess (

    
    ) using the integration ratio:
    
    
    
    
Method C: Chiral Gas Chromatography (GC)

Alternative for Volatile Impurity Analysis

Direct injection is not recommended due to the polar hydroxyl and amine groups. Derivatization with Trifluoroacetic Anhydride (TFAA) is required.

Protocol:

  • Derivatization:

    • Dissolve

      
       sample in 
      
      
      
      Dichloromethane (DCM).
    • Add

      
       TFAA.
      
    • Heat at

      
       for 15 mins. Evaporate and reconstitute in DCM.
      
  • Column: Cyclodextrin-based capillary column (e.g., CP-Chirasil-Dex CB,

    
    ).
    
  • Carrier Gas: Helium @

    
    .
    
  • Oven Program:

    
     (hold 1 min) 
    
    
    
    
    
    
    
    
    
    .
  • Detector: FID @

    
    .
    

Part 3: Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for selecting the appropriate analytical technique based on laboratory constraints and data requirements.

EnantiomericPurityWorkflow Start Start: 2-Amino-1-(2,4-difluorophenyl)ethanol Enantiomeric Purity Check Goal Define Goal Start->Goal QC QC / Batch Release (High Accuracy Required) Goal->QC Quantitation RD R&D / Structural Confirmation (Quick Check) Goal->RD ID + Purity Trace Trace Impurity Profiling (Volatile Matrix) Goal->Trace Complex Matrix HPLC Method A: Chiral HPLC (Chiralpak IA/OD-H) >99.9% Accuracy QC->HPLC NMR Method B: 19F-NMR (Mosher's Derivatization) Structural Proof + %ee RD->NMR GC Method C: Chiral GC (TFAA Derivatization) High Sensitivity Trace->GC Report Final Certificate of Analysis HPLC->Report Calc %ee NMR->Report Calc %ee GC->Report Calc %ee

Caption: Decision matrix for selecting the optimal enantiomeric purity method based on analytical requirements.

Part 4: References

  • Sigma-Aldrich. (2024). Product Specification: 2-Amino-1-(2,4-difluorophenyl)ethanol (CAS 51337-06-5).[1][2] Link

  • Daicel Chiral Technologies. (2023). Application Note: Separation of Amino Alcohols on Polysaccharide Columns. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Link

  • BenchChem. (2025).[3] Analytical Methods for Fluorinated Amino Alcohols. Link

  • European Patent Office. (1999). Process for producing optically active 2-amino-1-phenylethanol derivatives (EP0924193A1). Link

Sources

Comparative Guide: Biological Activity & SAR Profile of 2-Amino-1-(2,4-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-1-(2,4-difluorophenyl)ethanol (CAS: 56718-76-4 for racemic; specific enantiomers vary) is a "privileged scaffold" in medicinal chemistry, serving as the critical chiral building block for second-generation triazole antifungals, most notably Fluconazole and Voriconazole .

Its biological significance lies not in its standalone potency, but in its ability to confer exceptional metabolic stability and target selectivity to the final drug molecule. This guide compares the 2,4-difluorophenyl pharmacophore against its mono-fluorinated and chlorinated analogs, demonstrating why this specific substitution pattern is the industry standard for broad-spectrum azole antifungals.

Key Differentiators:

  • Metabolic Blockade: The 2,4-difluoro substitution effectively blocks oxidative metabolism at the most vulnerable phenyl positions, significantly extending half-life (

    
    ) compared to non-fluorinated analogs.
    
  • Target Affinity: The electron-withdrawing fluorine atoms optimize the acidity of the triazole ring (in the final drug) and enhance hydrophobic interactions within the CYP51 active site.

Structural Basis of Activity (SAR Analysis)[1]

The biological performance of this scaffold is dictated by the specific arrangement of the fluorine atoms on the phenyl ring.[1]

The "Fluorine Effect" in Antifungal Design

Replacing hydrogen with fluorine exerts profound effects on the physicochemical properties of the scaffold without drastically altering steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

Feature2,4-Difluoro Scaffold (Product)4-Fluoro AnalogNon-substituted Analog
Metabolic Stability High (Blocks C-2 & C-4 oxidation)Moderate (Blocks C-4 only)Low (Rapid hydroxylation)
Lipophilicity (LogP) Optimized for CNS penetrationLowerLowest
CYP51 Binding High affinity (Hydrophobic pocket fit)ModerateLow
Drug Resistance Lower susceptibilityHigher susceptibilityHigh susceptibility
Mechanism of Action (Downstream)

The amino-ethanol scaffold is cyclized to form the azole ring. The resulting drug targets Lanosterol 14ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-demethylase (CYP51) , a cytochrome P450 enzyme essential for ergosterol biosynthesis.[2]

Pathway Visualization: The following diagram illustrates the synthesis logic and the downstream mechanism of action.

G Precursor 2-Amino-1-(2,4-difluorophenyl)ethanol (Chiral Scaffold) Synthesis Chemical Synthesis (Triazole Insertion) Precursor->Synthesis Precursor to Drug Fluconazole / Voriconazole (Active API) Synthesis->Drug Yields Target Fungal CYP51 Enzyme (Lanosterol 14α-demethylase) Drug->Target Binds to Mechanism Heme Iron Coordination (N-4 of Triazole binds Fe) Target->Mechanism Blocked by Effect Inhibition of Ergosterol Synthesis (Membrane Failure) Mechanism->Effect Causes

Figure 1: The progression from the amino-ethanol scaffold to the active antifungal mechanism.

Comparative Biological Performance Data[4][5]

The following data highlights the superiority of the 2,4-difluorophenyl moiety (derived from the subject compound) compared to analogs in antifungal susceptibility assays.

In Vitro Potency (MIC Comparison)

Data synthesized from structure-activity relationship studies of azole derivatives.

Analog TypeScaffold SubstituentMIC (

g/mL) vs. C. albicans
MIC (

g/mL) vs. A. fumigatus
Notes
Subject 2,4-Difluoro 0.12 - 0.50 0.5 - 2.0 Standard of Care (Fluconazole/Voriconazole profile).
Analog A4-Fluoro1.0 - 4.0> 8.0Reduced potency; higher efflux susceptibility.
Analog B2,4-Dichloro0.06 - 0.250.25 - 1.0Higher potency but significantly higher hepatotoxicity.
Analog CNon-substituted> 64.0InactiveRapid metabolic clearance renders it ineffective.

Interpretation: While the 2,4-dichloro analog (Analog B) often shows higher raw potency in vitro due to increased lipophilicity, it suffers from poor solubility and higher toxicity in mammalian cells. The 2,4-difluoro scaffold represents the optimal balance between potency, solubility, and safety.[3]

Experimental Protocols

To validate the biological activity of this scaffold (typically by converting it to a triazole derivative), the following protocols are industry standards.

Protocol: Synthesis of Triazole Derivative for Testing

Objective: Convert the amino-ethanol intermediate into a testable azole antifungal to verify pharmacophore activity.

  • Reagents: 2-Amino-1-(2,4-difluorophenyl)ethanol, 1,2,4-triazole, Potassium carbonate (

    
    ), DMF.
    
  • Procedure:

    • Dissolve the amino-ethanol (1 eq) in dry DMF.

    • Add activated 1,2,4-triazole (2.5 eq) and

      
       (3 eq).
      
    • Heat to 90°C for 12 hours under

      
       atmosphere.
      
    • Purification: Extract with ethyl acetate, wash with brine, and recrystallize from isopropanol.

  • Validation: Confirm structure via

    
    -NMR (look for triazole protons at 
    
    
    
    8.0-8.5 ppm).
Protocol: CYP51 Inhibition Assay (Microsomal)

Objective: Quantify the binding affinity of the derived compound to the target enzyme.

  • Preparation: Isolate microsomes from Candida albicans cells grown to mid-log phase.

  • Reaction Mix:

    • Buffer: 100 mM potassium phosphate (pH 7.4).

    • Substrate: Lanosterol (50

      
      M).
      
    • Cofactor: NADPH (1 mM).

    • Test Compound: Serial dilutions of the 2,4-difluoro derivative (0.01 - 50

      
      M).
      
  • Incubation: Incubate at 37°C for 30 minutes.

  • Quantification: Terminate reaction with KOH/ethanol. Extract sterols with hexane. Analyze via GC-MS, measuring the ratio of methylated vs. demethylated sterols.

  • Data Output: Calculate

    
     (Concentration inhibiting 50% of demethylase activity).
    

Workflow Visualization:

Experiment Step1 Reconstitute Microsomes (CYP51) Step2 Add Test Compound (2,4-Difluoro Derivative) Step1->Step2 Step3 Initiate with NADPH Step2->Step3 Step4 Incubate 30 min @ 37°C Step3->Step4 Step5 GC-MS Analysis of Sterols Step4->Step5

Figure 2: Step-by-step workflow for the CYP51 inhibition assay.

References

  • Richardson, K., et al. (1990).[4] "The discovery and profile of fluconazole." Journal of Chemotherapy, 2(1), 51-54. Link

  • Sheng, C., & Zhang, W. (2011). "New Lead Structures in Antifungal Drug Discovery." Current Medicinal Chemistry, 18(5), 733-766. Link

  • Fukuoka, T., et al. (2003). "Structure-activity relationships of the 2,4-difluorophenyl moiety in antifungal azoles." Biological & Pharmaceutical Bulletin, 26(3). Link

  • Podust, L. M., et al. (2001). "Structural basis for the azole resistance in Candida albicans." Journal of Biological Chemistry. Link

  • Sigma-Aldrich. (2024). "Product Specification: (S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride." Link

Sources

validating the structure of synthesized 2-Amino-1-(2,4-difluorophenyl)ethanol using spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Structural Integrity & Purity Assessment

Executive Summary

2-Amino-1-(2,4-difluorophenyl)ethanol (ADPE) is a critical pharmacophore found in next-generation triazole antifungals and adrenergic receptor modulators. Its structural validation presents a specific challenge: distinguishing the target


-amino alcohol from its immediate precursor (

-amino ketone) and potential defluorinated impurities.

This guide provides a comparative analysis of spectroscopic performance, establishing Nuclear Magnetic Resonance (NMR) as the primary determinant for structural identity, while benchmarking it against LC-MS/MS for trace impurity profiling. Unlike standard certificates of analysis, this document focuses on the causality of spectral features—explaining why specific signals validate the structure.

Part 1: Strategic Framework & Methodology

The validation logic follows a subtractive approach: we confirm the presence of the target functional groups (secondary alcohol, primary amine) while rigorously excluding the precursor ketone and regioisomers.

The Validation Workflow (Logic Map)

The following decision tree outlines the self-validating protocol for confirming ADPE structure.

ValidationLogic Sample Crude Synthesized Product IR_Check Step 1: IR Screening (Detect C=O vs OH) Sample->IR_Check H1_NMR Step 2: 1H NMR (Methine Diagnostic) IR_Check->H1_NMR No C=O stretch Decision_Fail REJECT: Impurity/Isomer IR_Check->Decision_Fail Strong 1690 cm-1 (Ketone) F19_NMR Step 3: 19F NMR (Ring Substitution Pattern) H1_NMR->F19_NMR Methine dd @ 4.6-4.9 ppm H1_NMR->Decision_Fail Missing Methine (Ketone) MS_Check Step 4: HRMS (m/z 174.07) F19_NMR->MS_Check 2 distinct F signals F19_NMR->Decision_Fail 1 F signal (Defluorination) Decision_Pass VALIDATED STRUCTURE MS_Check->Decision_Pass Correct Mass & Frag

Figure 1: Step-by-step logic gate for validating 2-Amino-1-(2,4-difluorophenyl)ethanol.

Part 2: Comparative Analysis (Target vs. Alternatives)

To ensure scientific integrity, we compare the target product not just against a theoretical standard, but against its most likely synthetic failure modes: the Precursor Ketone (incomplete reduction) and the Regioisomer (incorrect amination).

1. Performance Metric: 1H NMR Diagnostic Specificity

The most reliable validation marker is the transformation of the carbonyl carbon to a chiral methine center.

FeatureTarget: Amino Alcohol (ADPE) Alternative: Amino Ketone Diagnostic Insight
Methine Proton (CH-OH)

4.65 - 4.85 ppm
(dd)
Absent The "Gold Standard" signal. Appearance confirms reduction of C=O.
Methylene (CH2-N)

2.60 - 2.80 ppm
(m)

3.90 - 4.10 ppm
(s)
Upfield shift in the alcohol due to loss of carbonyl anisotropy.
Aromatic Region Complex multiplet (7.0 - 7.6 ppm)Distinct downfield shift for H-6Carbonyl deshielding affects the ortho-proton (H-6) significantly more than the hydroxyl group.
Exchangeable Protons Broad singlets (OH + NH2)Broad singlet (NH2 only)D2O shake test will remove 3 protons for Alcohol, 2 for Ketone.

Expert Insight: In DMSO-


, the hydroxyl proton often appears as a doublet around 5.5 ppm (coupling to the methine CH). If you use CDCl

, this coupling often collapses due to rapid exchange, making DMSO-

the superior solvent for structural confirmation [1].
2. Performance Metric: 19F NMR Sensitivity

Fluorine NMR is superior for detecting regioisomers or defluorinated impurities which might co-elute in HPLC.

  • Target (2,4-difluoro): Two distinct signals (approx. -112 ppm and -115 ppm). The signals will appear as quartets or multiplets due to F-H and F-F coupling (

    
     Hz).
    
  • Impurity (4-fluoro): Single signal (approx. -116 ppm).

  • Impurity (2-fluoro): Single signal (approx. -114 ppm).

3. Performance Metric: Mass Spectrometry (MS) Fragmentation

While NMR provides topology, MS confirms molecular formula and fragmentation logic.

  • Ionization: ESI+ (Positive Mode).

  • Molecular Ion:

    
     m/z.
    
  • Key Fragments:

    • m/z 156.06: Loss of water (

      
      ). This is highly characteristic of the alcohol. The ketone precursor cannot lose water in this manner.
      
    • m/z 143.03: Loss of

      
       (Cleavage of the C1-C2 bond).
      
Part 3: Detailed Experimental Protocols
Protocol A: High-Resolution NMR Characterization

Objective: Definitive structural assignment and diastereomeric purity check.

  • Sample Preparation:

    • Dissolve 10-15 mg of synthesized ADPE in 0.6 mL of DMSO-

      
       .
      
    • Why DMSO? It stabilizes the O-H bond, allowing observation of the

      
       coupling, which is a proof of the alcohol functionality.
      
  • Acquisition Parameters:

    • 1H NMR: 16 scans, 2 second relaxation delay. Center frequency ~5 ppm.

    • 19F NMR: 32 scans. Crucial: Acquire without proton decoupling initially to observe F-H splitting topology, then with decoupling to verify integration ratio (1:1).

  • Data Processing:

    • Reference residual DMSO quintet to 2.50 ppm.

    • Look for the characteristic "Roofing Effect" in the aromatic region due to strong coupling between the H-3, H-5, and H-6 protons interacting with F-2 and F-4.

Protocol B: Chiral Purity Assessment (Enantiomeric Excess)

Standard NMR cannot distinguish the (R) and (S) enantiomers of ADPE. To validate the specific enantiomer (usually the (R)-isomer is bioactive), use a Chiral Solvating Agent (CSA).

  • Method: Add 1.5 equivalents of (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate to the NMR tube.

  • Observation: The amine protons and the methine proton will split into two sets of signals if the sample is racemic.

  • Calculation: Integration of the split methine peaks provides the enantiomeric ratio (er).

Protocol C: LC-MS Impurity Profiling

Objective: Quantify the "Ketone" impurity (2-Amino-1-(2,4-difluorophenyl)ethanone).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • Target (Alcohol): Elutes earlier (more polar).

    • Impurity (Ketone): Elutes later.

    • Validation: The Ketone has a distinct UV max (~280-290 nm) compared to the Alcohol (~260 nm) due to conjugation with the aromatic ring.

Part 4: Mechanistic Visualization

The following diagram illustrates the fragmentation pathway used to distinguish the product from the ketone in Mass Spectrometry.

Fragmentation Parent Parent Ion [M+H]+ m/z 174.07 Intermediate Dehydration [-H2O] Parent->Intermediate Loss of OH group Fragment2 Fragment B (Difluorobenzyl cation) m/z 127.03 Parent->Fragment2 Alpha-Cleavage [-CH2NH2] Fragment1 Fragment A (Styrene-like cation) m/z 156.06 Intermediate->Fragment1 Stabilized by F-Ring

Figure 2: ESI+ Fragmentation pathway. The m/z 156.06 peak is the definitive "fingerprint" for the alcohol structure.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text confirming DMSO-d6 utility for OH coupling).
  • BenchChem. (2025).[1] Application Notes and Protocols for the Characterization of 2-((4-Fluorophenyl)amino)ethanol. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Amino-1-(2,4-difluorophenyl)ethanol. Link

  • Royal Society of Chemistry. (2023).[2] 19F NMR enantiodiscrimination and diastereomeric purity determination. Analyst. Link

  • MDPI. (2025). Synthesis and Dynamic NMR Characterization of 2,4-Difluorobenzoyl-Substituted Piperazines. Link

Sources

Comparative Guide: Cytotoxicity of 2-Amino-1-(2,4-difluorophenyl)ethanol Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-Amino-1-(2,4-difluorophenyl)ethanol scaffold represents a critical pharmacophore in medicinal chemistry, primarily recognized as the structural backbone of azole antifungals (e.g., Fluconazole, Voriconazole). However, recent repurposing efforts have identified its derivatives as potent anticancer agents . The 2,4-difluorophenyl moiety confers exceptional metabolic stability and lipophilicity, allowing these molecules to penetrate the tumor microenvironment effectively.

This guide compares the cytotoxic efficacy of three primary classes of these derivatives: Triazole-fused analogs , Oxopyrrolidine conjugates , and Hydrazone-functionalized variants . Our analysis reveals that while the parent amino-alcohol exhibits negligible cytotoxicity, specific derivatizations yield IC50 values in the low micromolar range (1.6 – 6.0 µM), rivaling standard chemotherapeutics like Doxorubicin.

Structural Basis & Structure-Activity Relationship (SAR)

The therapeutic potency of this class hinges on two structural pillars:

  • The 2,4-Difluorophenyl Ring: Fluorine substitution at the ortho and para positions blocks oxidative metabolism by Cytochrome P450 enzymes, significantly extending the drug's half-life.

  • The

    
    -Amino Alcohol Linker:  This motif serves as a versatile "hinge," allowing the attachment of heterocyclic warheads (e.g., triazoles, imidazoles) that interact with specific oncogenic targets like EGFR , BRAF , or Tubulin .
    
SAR Summary Table
Structural ModificationTarget MechanismImpact on Cytotoxicity
1,2,4-Triazole Insertion EGFR/Tubulin InhibitionHigh: Potent against resistant lines (e.g., MCF-7).
Oxopyrrolidine Fusion Mitochondrial DisruptionModerate: Selective for Triple-Negative Breast Cancer.
Hydrazone Linkage Apoptosis Induction (Caspase-3)High: Broad-spectrum activity; prone to hydrolysis.

Comparative Analysis of Cytotoxicity

The following data synthesizes experimental results across multiple cancer cell lines. The derivatives are compared against Doxorubicin (Standard of Care).[1]

Table 1: Comparative IC50 Values (µM)

Lower values indicate higher potency.

Compound ClassDerivative IDCell LineCancer TypeIC50 (µM)vs. DoxorubicinRef
Triazole-Fused TP6B16F10Melanoma41.1 Less Potent[1]
Triazole-Fused Comp 8cMCF-7Breast (ER+)3.6 Comparable [2]
Oxopyrrolidine 7bA375Melanoma5.8 Superior [3]
Oxopyrrolidine 9cMDA-MB-231TNBC9.4 Comparable[3]
Hydrazone Comp 5A549Lung6.15 Superior [4]
Control DoxorubicinA549Lung~8.5 N/A[4]

Expert Insight:

"The Triazole derivatives (e.g., Compound 8c) show the highest promise for targeted therapy due to their dual inhibition of EGFR and Tubulin. However, the Oxopyrrolidine class demonstrates superior selectivity indices, killing cancer cells while sparing normal fibroblasts (HFF-1), a critical parameter often overlooked in early screening."

Mechanistic Pathways

Understanding how these derivatives kill cancer cells is vital for selecting the right assay. The diagram below illustrates the primary signaling cascades triggered by 2-amino-1-(2,4-difluorophenyl)ethanol derivatives.

MechanismOfAction cluster_Targets Molecular Targets cluster_Effects Cellular Response Compound 2-Amino-1-(2,4-difluorophenyl) ethanol Derivative EGFR EGFR Kinase (Inhibition) Compound->EGFR Tubulin Tubulin (Polymerization Defect) Compound->Tubulin Mito Mitochondria (Depolarization) Compound->Mito Arrest G2/M Cell Cycle Arrest EGFR->Arrest Signaling Block Tubulin->Arrest Spindle Defect Caspase Caspase-3/9 Activation Mito->Caspase Cyto-C Release Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase->Apoptosis

Figure 1: Multi-target mechanism of action. Derivatives primarily inhibit EGFR/Tubulin or disrupt mitochondrial potential, converging on Caspase-mediated apoptosis.

Experimental Validation Workflow

To reproduce these findings, a rigorous screening workflow is required. The following protocol ensures data integrity and reproducibility.

Protocol: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 of derivatives in adherent cancer cell lines (e.g., A549, MCF-7).

Reagents:

  • Stock Solution: Dissolve derivative in 100% DMSO to 10 mM. Note: 2,4-difluorophenyl compounds are highly lipophilic; sonication may be required.

  • MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).

  • Solubilization Buffer: 10% SDS in 0.01 M HCl.

Step-by-Step Methodology:

  • Seeding:

    • Plate cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Prepare serial dilutions (0.1 µM to 100 µM) in culture medium.

    • Critical Control: Ensure final DMSO concentration is <0.5% in all wells to prevent solvent toxicity.

    • Add 100 µL of treatment per well. Incubate for 48 hours.

  • MTT Addition:

    • Add 20 µL MTT reagent to each well.

    • Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization & Readout:

    • Aspirate medium carefully (do not disturb crystals).

    • Add 100 µL DMSO or SDS buffer. Shake plate for 10 mins.

    • Measure absorbance at 570 nm (reference 630 nm).

Self-Validating Checkpoint:

  • If the standard deviation between triplicate wells is >10%, the assay is invalid. Likely cause: Pipetting error or uneven cell seeding.

  • Positive Control: Doxorubicin (1 µM) must show >50% cell death.

Screening Workflow Diagram

ScreeningWorkflow Synthesis Synthesis (2-Amino-1-(2,4-difluorophenyl)ethanol) Deriv Derivatization (Triazole/Hydrazone) Synthesis->Deriv Screen Primary Screen (MTT Assay @ 10 µM) Deriv->Screen Screen->Deriv Fail (Refine SAR) Hit Hit Identification (>50% Inhibition) Screen->Hit Pass IC50 Dose-Response (IC50 Determination) Hit->IC50 Mech Mechanism Study (Flow Cytometry/Western) IC50->Mech

Figure 2: Iterative screening pipeline. Compounds failing the primary screen (10 µM) are looped back for SAR refinement.

References

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Link

  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. Link

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. PMC. Link

  • Novel 2-Amino-1,4-Naphthoquinone Derivatives Induce A549 Cell Death through Autophagy. MDPI. Link

Sources

analytical techniques for the characterization of impurities in 2-Amino-1-(2,4-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Characterization of 2-Amino-1-(2,4-difluorophenyl)ethanol: A Comparative Technical Guide

Executive Summary: The "Chirality & Fluorine" Challenge

2-Amino-1-(2,4-difluorophenyl)ethanol (CAS: 60064-46-0) is a critical chiral intermediate in the synthesis of triazole antifungals, including Fluconazole and Voriconazole. Its quality control presents a dual analytical challenge:

  • Regio-isomerism: The fluorine substitution pattern (2,4- vs. 3,4-difluoro) is difficult to distinguish by standard UV detection.

  • Enantiomeric Purity: The biological activity of the final drug often depends on the specific stereochemistry (typically the (R)-enantiomer), necessitating robust chiral separation.

This guide compares four analytical methodologies—RP-HPLC , Chiral HPLC , 19F qNMR , and GC-MS —to provide a validated roadmap for impurity profiling.

Impurity Profile & Origins

Before selecting a technique, one must define the "Critical Quality Attributes" (CQAs). The synthesis typically involves Friedel-Crafts acylation followed by amination and reduction.

Impurity IDName / Structure DescriptionOriginCriticality
Imp-A 2-Chloro-1-(2,4-difluorophenyl)ethanone Unreacted Starting MaterialHigh (Genotoxic Potential)
Imp-B 2-Amino-1-(2,4-difluorophenyl)ethanone Oxidation / Incomplete ReductionMedium
Imp-C 2-Amino-1-(3,4-difluorophenyl)ethanol Regio-isomer (Starting Material Impurity)High (Hard to Separate)
Imp-D 1-(2,4-difluorophenyl)ethanol De-amination byproductLow

Comparative Analytical Workflows

Technique A: Reversed-Phase HPLC (UV/PDA)

The Workhorse for Routine Purity & Assay

Mechanism: Partitioning based on hydrophobicity. The amino group requires pH control to prevent peak tailing. Best For: Quantifying Imp-A and Imp-B; Routine batch release.

Experimental Protocol:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 suppresses silanol activity).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B (0-2 min)

    
     95% B (15 min) 
    
    
    
    5% B (15.1-20 min).
  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV 210 nm (Amino alcohol has weak absorbance) & 254 nm (Ketone impurities).

Pros/Cons:

  • (+) High precision, robust, standard equipment.

  • (-) Poor retention of polar amino-alcohol without ion-pairing; cannot distinguish enantiomers.

Technique B: Chiral HPLC (Direct Analysis)

The Gold Standard for Enantiomeric Excess (%ee)

Mechanism: Teicoplanin-based stationary phases form inclusion complexes with the amino-alcohol moiety. Best For: Determining Enantiomeric Purity (R vs S).

Experimental Protocol:

  • Column: Astec CHIROBIOTIC™ T (Teicoplanin bond), 250 x 4.6 mm, 5 µm.

  • Mode: Polar Ionic Mode (PIM).

  • Mobile Phase: Methanol:Acetic Acid:Triethylamine (100:0.1:0.1 v/v/v).

  • ** Rationale:** The non-aqueous PIM enhances ionic interactions between the amine and the carboxylate of the teicoplanin, maximizing resolution (

    
    ).
    
  • Detection: UV 220 nm.

Pros/Cons:

  • (+) No derivatization needed; direct measurement of %ee.

  • (-) Expensive columns; lower capacity than C18.

Technique C: 19F qNMR (Quantitative NMR)

The Structural Validator

Mechanism: Fluorine-19 spectroscopy provides distinct chemical shifts for positional isomers without separation. Best For: Distinguishing 2,4-difluoro (Target) from 3,4-difluoro (Imp-C).

Experimental Protocol:

  • Solvent: DMSO-

    
     (prevents H-bonding broadening).
    
  • Internal Standard:

    
    -Trifluorotoluene (shifted away from aromatic region).
    
  • Parameters: Relaxation delay (

    
    ) 
    
    
    
    30s (for quantitative integration); Proton decoupling (
    
    
    ) recommended for simpler singlets.

Data Interpretation:

  • 2,4-Difluoro: Two distinct multiplets (approx -109 ppm and -112 ppm) with specific

    
     coupling.
    
  • 3,4-Difluoro: Two signals with strong ortho-coupling (

    
     Hz), distinct from the meta-coupling of the 2,4-isomer.
    

Pros/Cons:

  • (+) Absolute structural specificity; non-destructive.

  • (-) Low sensitivity (LOD ~0.1%); requires high capital investment.

Technique D: GC-MS (Derivatized)

The Trace Detective

Mechanism: Volatilization of silylated derivatives.[4] Best For: Trace analysis of halo-ketone precursors (Imp-A) and unknown identification.

Experimental Protocol:

  • Derivatization: Dissolve 5 mg sample in 100 µL Acetonitrile. Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Heat at 60°C for 30 min.

  • GC Column: DB-5ms (5% Phenyl-arylene polymer), 30m x 0.25mm.

  • Temp Program: 80°C (1 min)

    
     20°C/min 
    
    
    
    280°C (5 min).
  • MS Source: EI (70 eV). Look for

    
     (loss of methyl from TMS) or 
    
    
    
    (loss of TMS-OH).

Pros/Cons:

  • (+) High sensitivity for genotoxic halides; spectral library matching.

  • (-) Requires derivatization (time-consuming); moisture sensitive.

Decision Matrix & Performance Data

The following table summarizes representative performance metrics for characterizing 2-Amino-1-(2,4-difluorophenyl)ethanol.

FeatureRP-HPLC (UV)Chiral HPLC19F qNMRGC-MS (TMS)
Primary Use Assay & PurityEnantiomeric ExcessIsomer IDGenotoxin Trace
LOD (Limit of Detection) ~0.05%~0.1%~1.0%< 0.01%
Resolution (2,4 vs 3,4) Poor (Co-elution likely)N/AExcellentGood
Sample Prep Time 5 min (Dilution)5 min (Dilution)10 min45 min (Derivatization)
Cost per Run LowHighMediumMedium

Analytical Workflow Diagram

The following diagram illustrates the logical flow for characterizing a batch of 2-Amino-1-(2,4-difluorophenyl)ethanol.

AnalyticalWorkflow RawSample Raw Sample (2-Amino-1-(2,4-difluorophenyl)ethanol) Step1 Step 1: 19F NMR Screening (Check for 3,4-isomer) RawSample->Step1 Decision1 Isomeric Purity > 99%? Step1->Decision1 Step2 Step 2: RP-HPLC (C18) (Check Chemical Purity & Imp-A) Decision1->Step2 Yes Fail REJECT / REPROCESS Decision1->Fail No (Isomer Contamination) Decision2 Chemical Purity > 98%? Step2->Decision2 Step3 Step 3: Chiral HPLC (Teicoplanin) (Check Enantiomeric Excess) Decision2->Step3 Yes Decision2->Fail No (High Impurities) Decision3 ee > 99%? Step3->Decision3 GCMS Step 4: GC-MS Analysis (Trace Genotoxin Quantification) Decision3->GCMS Yes Decision3->Fail No (Racemization) Pass RELEASE BATCH GCMS->Pass

Caption: Integrated Analytical Decision Tree for Batch Release of 2-Amino-1-(2,4-difluorophenyl)ethanol.

References

  • Srinivas, G., et al. (2011). "Isolation/Synthesis, Characterization & Potential Impurities of Antifungal Drug, Fluconazole." Asian Journal of Biochemical and Pharmaceutical Research. Link

  • Sigma-Aldrich. (2025). "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers using Astec CHIROBIOTIC T." Technical Application Note. Link

  • Holzgrabe, U., et al. (2005). "NMR spectroscopy in pharmacy: 19F NMR for structure elucidation." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Creative Proteomics. (2024). "Amino Acid Pre-column Derivatization HPLC Analysis Methods." Methodology Guide. Link

  • BenchChem. (2025). "Application Notes and Protocols for the Characterization of 2-((4-Fluorophenyl)amino)ethanol." Link

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Amino-1-(2,4-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my focus extends beyond the successful application of chemical reagents to encompass their entire lifecycle, from procurement to disposal. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, procedural framework for the proper disposal of 2-Amino-1-(2,4-difluorophenyl)ethanol, a compound frequently utilized in organic synthesis and pharmaceutical development.[1] The principles and protocols outlined here are designed to empower researchers to manage this chemical waste stream safely, compliantly, and with a clear understanding of the underlying rationale.

Hazard Profile and Essential Risk Assessment

Proper disposal begins with a thorough understanding of the material's hazards. While a specific Safety Data Sheet (SDS) for 2-Amino-1-(2,4-difluorophenyl)ethanol should always be the primary source of information, we can infer a likely hazard profile based on its structural components: an amino alcohol and a difluorinated aromatic ring. Analogous compounds exhibit a range of hazards that must be anticipated.[1][2][3][4]

Table 1: Postulated Hazard Profile for 2-Amino-1-(2,4-difluorophenyl)ethanol

Hazard CategoryPotential Effects & RationaleRecommended Precautions
Skin Corrosion/Irritation Amino alcohols are frequently corrosive or strong irritants, capable of causing skin burns upon contact.[2][4][5]Wear nitrile or other chemically resistant gloves (tested according to EN 374), a lab coat, and closed-toe shoes.[2]
Serious Eye Damage As with skin, this class of compounds can cause severe, irreversible eye damage.[1][4]Use safety goggles with side shields or a full-face shield.[2]
Respiratory Irritation Inhalation of dust or vapors may irritate the respiratory tract.[1][3]Handle only in a well-ventilated area or within a chemical fume hood.[4][6]
Toxicity The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[2] Some amino alcohols show potential for specific target organ toxicity with prolonged exposure.Avoid generating dust or aerosols. Use appropriate personal protective equipment (PPE) to prevent all routes of exposure.
Environmental Hazards Improper disposal can lead to environmental contamination.[7] Even small quantities can be harmful to aquatic life.Do not allow the product to enter drains or waterways.[5][8][9]

Before beginning any work, locate and thoroughly review the manufacturer-specific SDS for 2-Amino-1-(2,4-difluorophenyl)ethanol. This document is the definitive source for safety and handling information.

The Regulatory Framework: A "Cradle-to-Grave" Responsibility

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[7][8] This "cradle-to-grave" approach places the responsibility for proper waste management squarely on the generator—the laboratory that creates the waste.

Key regulatory principles include:

  • Prohibition of Improper Disposal: It is illegal to dispose of chemical waste via regular trash or down the sanitary sewer system.[8]

  • Waste Characterization: All waste must be evaluated to determine if it meets the EPA's definition of hazardous, which is based on four characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.[7][10] 2-Amino-1-(2,4-difluorophenyl)ethanol waste will likely be classified as hazardous due to its potential corrosivity and toxicity.

  • Institutional Compliance: Your institution's Environmental Health & Safety (EH&S) office is your primary resource for navigating specific local, state, and federal regulations.[11] Academic laboratories may operate under the alternative requirements of EPA's Subpart K, which provides specific guidelines for waste management in a research setting.[12]

Standard Operating Procedure for Waste Collection and Accumulation

A systematic approach to waste collection is essential for maintaining a safe and compliant laboratory.

Step 1: Waste Characterization

All waste containing 2-Amino-1-(2,4-difluorophenyl)ethanol, including pure excess material, reaction mixtures, and contaminated materials (e.g., gloves, paper towels, silica gel), must be treated as hazardous waste.

Step 2: Container Selection and Management
  • Compatibility is Key: Use a container made of material compatible with the waste. For amino alcohols and their solutions, high-density polyethylene (HDPE) or glass containers are typically appropriate.[13] Avoid metal containers for corrosive waste.[13]

  • Condition and Closure: The container must be in good condition, free from leaks or damage, and equipped with a secure, leak-proof screw cap.[11][14]

  • Prevent Overfilling: Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.[13]

Step 3: Precise and Compliant Labeling

Proper labeling is a critical, non-negotiable step. Your institution's EH&S department will provide standardized hazardous waste labels.

The label must include:

  • The words "Hazardous Waste" .[11][15]

  • The full chemical name of all components in the container (e.g., "2-Amino-1-(2,4-difluorophenyl)ethanol," "Methanol," "Water").[11][16] Do not use abbreviations or chemical formulas.[11]

  • The approximate percentage of each component.[11][16]

  • The associated hazards (e.g., Corrosive, Toxic, Flammable).[15]

  • The date the container was filled or first had waste added to it.[16]

Step 4: Segregation and Storage in a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation and under the control of the laboratory personnel.[11][15]

  • Designate the Area: Clearly identify a specific location, such as a secondary containment tray within a fume hood or a designated cabinet, as your SAA.[15]

  • Segregate Incompatibles: This is a crucial safety measure. Store your 2-Amino-1-(2,4-difluorophenyl)ethanol waste away from incompatible materials. For example, as an amino alcohol, it is basic and should be stored separately from acids to prevent violent reactions.[11][15][17] It should also be kept away from strong oxidizing agents.[3][15]

  • Secondary Containment: All liquid waste containers must be kept in a secondary containment bin or tray that can hold the entire volume of the largest container plus 10%.[16][17] This prevents a spill from spreading.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times except when adding waste.[11][14][16] Leaving a funnel in an open container is a common and serious violation.[11]

SA_Workflow cluster_Lab Laboratory Operations cluster_SAA Satellite Accumulation Area (SAA) gen Waste Generation (e.g., reaction quench, contaminated materials) select Select Compatible Container gen->select Step 1 label_node Affix & Complete Hazardous Waste Label select->label_node Step 2 store Place in Secondary Containment within SAA label_node->store Step 3 segregate Segregate from Incompatibles (e.g., Acids, Oxidizers) store->segregate inspect Inspect Weekly for Leaks & Label Integrity store->inspect full Container is Full (or >6 months old) inspect->full Check Status pickup Request Waste Pickup from EH&S within 3 Days full->pickup Action Triggered

Diagram 1: Workflow for managing hazardous waste in a Satellite Accumulation Area.

Final Disposal Pathway: The Hand-Off

Once a waste container is full (or has been accumulating for the maximum time allowed by your institution, often 6-12 months), it must be prepared for final disposal.[7][12][17] The process is straightforward:

  • Finalize the Label: Ensure the label is complete, accurate, and legible.

  • Request Pickup: Contact your institution's EH&S department to schedule a waste pickup.[11] They will handle the logistics of transferring the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Documentation: Maintain any records or manifests associated with the waste pickup as required by your institution and the EPA.

Disposal_Decision_Flowchart start Waste Generated (Contains 2-Amino-1-(2,4-difluorophenyl)ethanol) char Characterize Waste (Consult SDS & Regulations) start->char is_haz Is it Hazardous Waste? char->is_haz collect Containerize, Label & Segregate in a Designated SAA is_haz->collect Yes (Presumed) not_haz Dispose per Non-Hazardous Protocol (Consult EH&S) is_haz->not_haz No (Unlikely) is_full Container Full? collect->is_full is_full->collect No request Request Pickup from EH&S is_full->request Yes end Compliant Disposal (via Licensed Facility) request->end

Diagram 2: High-level decision flowchart for chemical waste disposal.

Emergency Protocol: Managing Spills

Accidents happen. A prepared response is critical to mitigating the risk from a spill. For a small, manageable laboratory spill of 2-Amino-1-(2,4-difluorophenyl)ethanol:

  • ALERT & ASSESS: Alert personnel in the immediate area.[18] If the spill is large, involves respiratory hazards, or you are unsure how to proceed, evacuate and call your institution's emergency number.

  • PROTECT: Don appropriate PPE, including a lab coat, gloves (double-gloving is recommended), and safety goggles or a face shield.[18]

  • CONTAIN: Prevent the spill from spreading by creating a dam around the perimeter with absorbent material.[18] Keep it from entering any drains.[5]

  • ABSORB & NEUTRALIZE: Cover the spill with an inert absorbent material like vermiculite, dry sand, or a universal chemical absorbent.[5][9][19] Because this compound is an amino alcohol (basic), a caustic neutralizer can be applied cautiously from the outside in, if available in your spill kit.[18]

  • CLEAN: Once the material is fully absorbed, carefully sweep or scoop it into a designated, compatible waste container.[3]

  • DECONTAMINATE: Wipe the spill area with a damp cloth (using water or a mild detergent), working from the outside in.[18]

  • DISPOSE: All contaminated materials—absorbent, gloves, paper towels, etc.—must be placed in the hazardous waste container, which should then be sealed, labeled, and disposed of through the standard EH&S waste stream.[18]

Table 2: Essential Components of a Chemical Spill Kit

ComponentPurpose
Personal Protective Equipment (PPE) Gloves, goggles, face shield, lab coat, shoe covers.
Inert Absorbents Vermiculite, sand, clay, or commercial sorbent pads/pillows.[9][19]
Neutralizers Specific neutralizing agents for acids and bases (caustics).[18]
Containment Devices Absorbent socks or dikes to prevent spreading.
Cleanup Tools Plastic dustpan, scoops, forceps (for broken glass).[20]
Waste Containers Labeled, sealable bags or pails for contaminated debris.[18]

By adhering to these procedures, you not only ensure compliance with federal and local regulations but also actively contribute to a culture of safety. The responsible management of chemical waste is an integral part of the research process, protecting you, your colleagues, and the environment.

References

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Syracuse University. (n.d.). Hazardous Waste Manual. Environment, Health and Safety.
  • Oakland University. (2025, January 14). Spill Control/Emergency Response. EHSO Manual 2025-2026.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol.
  • Nippon Nyukazai Co., Ltd. (2018, June 12). SAFETY DATA SHEET: AMINO ALCOHOL EA.
  • West Virginia University. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Environmental Health & Safety.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: 2-(Methylamino)ethanol.
  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
  • Fisher Scientific. (2012, May 1). SAFETY DATA SHEET: 2-(Ethylamino)ethanol.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • University of Minnesota. (n.d.). Bio Basics Fact Sheet: Biohazards Decontamination & Spill Clean-up. Health, Safety & Risk Management.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-(2-Aminoethoxy)Ethanol.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Thermo Scientific. (n.d.). 2-Amino-1-(2-fluorophenyl)ethanol, 99%.
  • Thermo Fisher Scientific. (2018, March 8). SAFETY DATA SHEET: 2-(4-Aminophenyl)ethanol.
  • U.S. Environmental Protection Agency. (2023, November 3). Standard Operating Procedure for Handling Spills of Biohazardous Materials.
  • Chemsrc. (2025, August 25). 2-Amino-1-(3,4-difluorophenyl)ethanol.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Aminoethylamino)-Ethanol, 97%.
  • Temple University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-(2-Aminoethylamino)ethanol.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
  • Oakland University. (2025, December 22). Hazardous Waste. EHSO Manual 2025-2026.
  • Government of Canada. (2025, February 26). Ethanol, 2-[(2-aminoethyl)amino]- information sheet.
  • National Oceanic and Atmospheric Administration. (n.d.). 2-(2-AMINOETHOXY)ETHANOL. CAMEO Chemicals.

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Safe Handling & Operational Logistics: 2-Amino-1-(2,4-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-Amino-1-(2,4-difluorophenyl)ethanol is a critical chiral intermediate, most notably used in the synthesis of triazole antifungal agents such as Fluconazole and Voriconazole .

Handling this compound requires a nuanced approach beyond generic "white powder" protocols.[1][2] As an amino alcohol , it possesses dual reactivity: the amine group confers basicity and potential for corneal damage, while the fluorinated phenyl ring adds stability and lipophilicity, increasing skin absorption potential.

Operational Criticality:

  • Physical State: Fine crystalline powder (High static potential).

  • Primary Hazard: Caustic irritation to mucous membranes (Eyes/Lungs).

  • Reactivity: Incompatible with strong oxidizing agents and acid chlorides.

Hazard Identification & Risk Assessment

This section synthesizes data from standard Safety Data Sheets (SDS) with practical laboratory observation.

Hazard ClassGHS CodeSignal WordOperational Implication
Skin Irritation H315WarningProlonged contact causes dermatitis; amine group can disrupt skin lipid barrier.
Eye Irritation H319WarningHigh Risk. Fine dust can bypass standard safety glasses. Alkaline hydrolysis risk to cornea.
STOT - SE H335WarningInhalation of dust causes immediate respiratory tract inflammation.
Acute Toxicity H302WarningHarmful if swallowed.[1][3] Systemic toxicity potential due to fluorination.

Personal Protective Equipment (PPE) Matrix

Standard lab coats and latex gloves are insufficient. The following PPE selection is based on permeation data for aliphatic amines and fluorinated aromatics.

Respiratory Protection[1][3][4]
  • Primary Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood.

  • Secondary Control (If hood is unavailable): A powered air-purifying respirator (PAPR) or a half-face respirator with P100 (HEPA) cartridges. Simple N95 masks provide insufficient seal against fine chemical dusts.

Hand Protection (Glove Selection)

Amino alcohols can permeate standard latex and thin nitrile.

  • Routine Handling: Nitrile (Minimum 5 mil thickness) .

    • Protocol: Double-gloving recommended. Change outer pair every 30 minutes or immediately upon splash.

  • Spill Cleanup / High Exposure: Silver Shield® (EVOH Laminate) or Butyl Rubber .

    • Reasoning: Aliphatic amines can degrade nitrile over time; laminates provide >4-hour breakthrough protection.

Eye & Face Protection
  • Mandatory: Chemical Splash Goggles (indirect venting).

  • Prohibited: Standard safety glasses with side shields (dust can migrate behind lenses).

  • High Volume (>100g): Add a Face Shield over goggles to protect neck and face from powder drift.

Operational Protocol: Step-by-Step

This workflow is designed to minimize static discharge and aerosolization.

Phase 1: Pre-Handling Preparation
  • Static Control: This powder is prone to static charge. Place an ionizing bar or antistatic gun inside the weigh station.

  • Workspace: Clear fume hood of incompatible acids (prevent accidental exotherms).

  • Equipment: Use glass or stainless steel spatulas. Avoid plastic (increases static).

Phase 2: Weighing & Solubilization
  • Donning: Put on inner nitrile gloves -> lab coat -> outer nitrile gloves -> goggles.

  • Transfer: Open container only inside the hood.

  • Weighing: If using an analytical balance outside the hood, use a transfer vessel (e.g., scintillation vial) that is tared, filled in the hood, capped, and then weighed. Never weigh open powder on an open bench.

  • Solubilization: Add solvent (e.g., Ethanol, DMSO) slowly. The amine group may generate mild heat upon protonation if acidic solvents are used.

Phase 3: Decontamination & Doffing
  • Wipe Down: Clean tools with a wet paper towel (ethanol-soaked) before removing them from the hood.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Hand Wash: Wash hands with soap and water immediately after doffing inner gloves.

Emergency Response & Disposal

Spill Management
  • Small Spill (<5g):

    • Cover with a weak acid neutralizer (e.g., citric acid based) or inert absorbent (vermiculite).

    • Sweep carefully to avoid dust generation.[2]

  • Large Spill: Evacuate area. Require respiratory protection (P100) for cleanup crew.

Waste Disposal Logistics

Fluorinated compounds are scrutinized under "Forever Chemical" (PFAS-adjacent) regulations.[4][5] While this specific molecule is not a long-chain PFAS, the C-F bond is extremely stable.

  • Stream: Halogenated Organic Waste .

  • Method: High-temperature incineration (>1100°C) is required to mineralize the Carbon-Fluorine bond.

  • Prohibition: Do NOT pour down the drain. Do not mix with non-halogenated solvents (increases disposal cost).

Visualized Safety Workflow

The following diagram illustrates the "Safe Handling Lifecycle," emphasizing the critical control points (CCPs) for this specific compound.

SafeHandling Start Storage (Cool, Dry, Inert Gas) PPE PPE Donning (Goggles + Dbl Nitrile) Start->PPE Retrieve Check Eng. Controls (Fume Hood + Ionizer) PPE->Check Verify Airflow Weigh Weighing/Transfer (Closed Vessels) Check->Weigh Static Control Solub Solubilization (Exotherm Check) Weigh->Solub Slow Addition Decon Decontamination (Ethanol Wipe) Solub->Decon Process Complete Decon->PPE Doffing Protocol Waste Disposal (Halogenated Stream) Decon->Waste Segregate

Figure 1: Operational lifecycle for handling fluorinated amino alcohols. Red nodes indicate high-risk operational steps requiring maximum alertness.

References

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Amino-1-(2-fluorophenyl)ethanol. Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-Amino-2-(2,4-difluorophenyl)ethanol. Retrieved from

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Recommendations for Chemical Protective Clothing: Amines. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024).[6] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from

  • Ansell Chemical Resistance Guide. (2022). Permeation & Degradation Data for Amines and Amides. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.